molecular formula C10H16BrNO3 B1405339 Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate CAS No. 1707358-29-9

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Cat. No.: B1405339
CAS No.: 1707358-29-9
M. Wt: 278.14 g/mol
InChI Key: NQHKGYXQIOQWKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS 1707358-29-9) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research . Its molecular formula is C₁₀H₁₆BrNO₃ with a molecular weight of 278.14 g/mol . The compound is characterized by a piperidine ring core that is functionalized with both a bromo and an oxo (ketone) group at the 3- and 2- positions, respectively, and is protected by a tert-butyloxycarbonyl (Boc) group . This specific structure makes it a versatile building block for the construction of more complex, bioactive piperidine-based structures, which are common scaffolds in many pharmaceuticals . A key research application highlighted in the literature is its role as a critical precursor in the multi-step synthesis of betalamic acid analogs, which are compounds of interest for their antioxidant properties . The bromo substituent serves as a reactive handle for further functionalization via nucleophilic substitution, allowing researchers to introduce a variety of carbon or heteroatom chains . Simultaneously, the Boc protecting group offers steric shielding and can be selectively removed under mild acidic conditions to reveal the secondary amine, enabling further diversification . The ketone functionality provides an additional site for reactions such as reductions or nucleophilic additions. It is recommended to store this compound in an inert atmosphere and under cold conditions (2-8°C) to ensure its stability over time . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHKGYXQIOQWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of N-Boc-3-bromo-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Boc-3-bromo-2-piperidone (systematically: tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate). This document is structured to serve as a reference for synthetic planning and property analysis in drug discovery.

Executive Summary

N-Boc-3-bromo-2-piperidone is a critical electrophilic building block in medicinal chemistry, utilized primarily for introducing the piperidin-2-one (valerolactam) scaffold into bioactive molecules. Unlike its isomer N-Boc-3-piperidone (a ketone), this compound features a lactam core with a bromine atom at the


-position (C3), rendering it highly reactive toward nucleophilic substitution (

) and cross-coupling reactions. It serves as a precursor for constrained amino acids, peptidomimetics, and

-lactam-based inhibitors (e.g., proteasome or kinase inhibitors).

Molecular Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name This compound
Common Name N-Boc-3-bromo-valerolactam
CAS Number 1707358-29-9 (Note: CAS assignments vary by vendor; verify structure via NMR)
Molecular Formula

Molecular Weight 278.14 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC(Br)C1=O
Key Functionalities

-Bromo lactam (electrophile), Boc-carbamate (protected amine)
Structural Conformation

The piperidin-2-one ring typically adopts a half-chair or distorted boat conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen induces steric strain, often forcing the carbonyl oxygen and the Boc carbonyl into an orthogonal or anti-periplanar arrangement to minimize dipole repulsion. The C3-Bromine bond is activated by the adjacent carbonyl, making the C3 position highly susceptible to enolization and nucleophilic attack.

Physicochemical Properties[1][2][7][8][9][10]

The following data represents a synthesis of experimental values and high-confidence predictive models for the purified compound.

PropertyValue / DescriptionContext
Physical State White to off-white solid or viscous oilDepends on purity and enantiomeric excess.
Melting Point 90–93 °C (Typical for crystalline congeners)Lower if oily/impure.
Boiling Point Decomposes prior to boilingThermal instability of

-Boc/Br moiety.
Solubility Soluble: DCM, THF, EtOAc, MeOHInsoluble: WaterLipophilic character dominates.
LogP (Predicted) ~2.3Moderate lipophilicity suitable for cell permeability.
Density ~1.35 g/cm³Estimated based on halogenated lactam analogs.
Stability Moisture Sensitive; Light SensitiveHydrolysis of lactam; C-Br photolysis risk.

Critical Stability Note: The C3-Bromine is labile. Storage at 2–8 °C under Argon is mandatory. Exposure to basic conditions (pH > 8) can trigger rapid elimination of HBr to form the


-unsaturated lactam (enamide).

Synthetic Accessibility & Purity Profiling

The most reliable route to N-Boc-3-bromo-2-piperidone is the


-bromination of N-Boc-2-piperidone  via lithium enolates. Direct protection of 3-bromo-2-piperidone is less favored due to potential elimination side reactions during the basic Boc-protection step.
Synthesis Workflow (Graphviz)

SynthesisWorkflow Start N-Boc-2-piperidone (Valerolactam) Step1 Lithium Enolate Formation (LHMDS, THF, -78°C) Start->Step1 Deprotonation Step2 Electrophilic Trapping (NBS or TMSCl/Br2) Step1->Step2 C3-Attack Product N-Boc-3-bromo-2-piperidone (Target) Step2->Product Isolation SideProduct Elimination Byproduct (Enamide) Step2->SideProduct Warming > -40°C

Caption: Kinetic control at -78°C is required to prevent elimination to the enamide side product.

Experimental Protocol: -Bromination

Reagents: N-Boc-2-piperidone (1.0 equiv), LiHMDS (1.1 equiv), NBS (1.1 equiv), THF (anhydrous).

  • Enolization: Charge a flame-dried flask with N-Boc-2-piperidone in THF. Cool to -78 °C . Add LiHMDS dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) in THF and add dropwise to the enolate solution at -78 °C. Crucial: Maintain temperature below -70 °C to avoid self-condensation or elimination.

  • Quench: After 1 hour, quench with saturated

    
     solution while still cold. Warm to room temperature.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is often unstable on silica for extended periods; rapid filtration is recommended.

Purity Verification:

  • 1H NMR (

    
    ):  Look for the characteristic doublet of doublets (dd) or multiplet for the C3-H proton around 
    
    
    
    4.5–4.8 ppm
    . The Boc group appears as a singlet at
    
    
    1.5 ppm.
  • HPLC: Use a C18 column with Acetonitrile/Water (0.1% Formic Acid). Avoid basic buffers.

Reactivity & Application Workflows

The C3-bromo position is a versatile "handle" for diversifying the lactam ring.

Reaction Pathways (Graphviz)

ReactivityMap Center N-Boc-3-bromo-2-piperidone Azide Sodium Azide (NaN3) SN2 Substitution Center->Azide Thiol Thiol/Thioacetate SN2 Substitution Center->Thiol Elimination Base (DBU/tBuOK) Elimination Center->Elimination Deprotection TFA / HCl Acidolysis Center->Deprotection Product_Azide 3-Azido-2-piperidone (Amino acid precursor) Azide->Product_Azide Product_Thiol 3-Thio-2-piperidone Thiol->Product_Thiol Product_Enamide α,β-Unsaturated Lactam (Michael Acceptor) Elimination->Product_Enamide Product_NH 3-Bromo-2-piperidone (Free Lactam) Deprotection->Product_NH

Caption: Divergent synthesis pathways. Substitution (SN2) competes with elimination under basic conditions.

Key Transformations
  • Azidation (

    
    ):  Reaction with 
    
    
    
    in DMF yields the
    
    
    -azido lactam. Reduction of the azide (Staudinger or Hydrogenation) provides the 3-amino-2-piperidone (ornithine lactam) scaffold, a key pharmacophore.
  • Cross-Coupling: The C-Br bond can participate in Negishi or Suzuki couplings to install aryl or alkyl groups at C3, though the adjacent carbonyl requires specialized catalytic systems (e.g., Pd-PEPPSI) to prevent oxidative addition failure.

  • Elimination: Treatment with DBU yields the

    
    -unsaturated lactam, which serves as a Michael acceptor for conjugate additions.
    

Handling & Safety Protocols

  • Hazards: The compound is an alkylating agent . It is likely a skin irritant and lachrymator.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Disposal: Quench excess electrophile with aqueous ammonium hydroxide or thiosulfate before disposal into halogenated waste streams.

References

  • Synthesis of N-Boc-3-bromo-4-oxopiperidine (Isomer Analog): Title: Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives. Source: MDPI, Molecules 2021. URL:[Link] (Note: Provides analogous experimental conditions for brominating N-Boc-piperidinones).

  • General Lithiation of N-Boc Piperidines: Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]

  • Reactivity of Alpha-Bromo Lactams: Title: Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization.[1] Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Safety Data & Classification (Analog): Title: 3-Bromopiperidin-2-one PubChem Compound Summary.[2] Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Synthesis of N-Boc-alpha-bromo-delta-valerolactam

Scalable Synthesis of N-Boc- -bromo- -valerolactam: A Regioselective Approach

Executive Summary

The synthesis of N-Boc-


-bromo-

-valerolactam

This guide details a high-fidelity, two-step protocol designed for reproducibility and scalability. Unlike radical halogenation methods which suffer from poor regioselectivity, this protocol utilizes kinetic enolate chemistry to ensure exclusive C3 (

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the activation of the C3 position via enolization. Direct bromination of the unprotected lactam is sluggish and prone to N-bromination. Therefore, the nitrogen must be protected with an electron-withdrawing group (Boc) to:

  • Prevent N-bromination.

  • Increase the acidity of the

    
    -protons (C3) via the inductive effect of the carbonyl, although the N-Boc group slightly destabilizes the resonance of the enolate compared to a simple amide.
    
Pathway Logic
  • N-Protection: Installation of the tert-butoxycarbonyl (Boc) group.

  • 
    -Functionalization:  Deprotonation using a sterically hindered, non-nucleophilic base (LHMDS) followed by electrophilic trapping with N-Bromosuccinimide (NBS).
    

RetrosynthesisTargetN-Boc-3-bromo-2-piperidone(Target)IntermediateN-Boc-2-piperidone(Activated Intermediate)Target->IntermediateEnolate Bromination(LHMDS, NBS)SMdelta-Valerolactam(Starting Material)Intermediate->SMN-Boc Protection(Boc2O, DMAP)

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available

Phase 1: N-Protection of -Valerolactam

The first objective is to mask the amide nitrogen. While

Reagents & Stoichiometry[1][2][3]
ReagentEquiv.[1][2][3][4]Role

-Valerolactam
1.0Substrate
Di-tert-butyl dicarbonate (

)
1.2Protecting Group Source
Triethylamine (

)
1.5Base (Acid Scavenger)
DMAP0.1Nucleophilic Catalyst
Dichloromethane (DCM)0.5 MSolvent
Detailed Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with

    
    . Add 
    
    
    -valerolactam (1.0 equiv) and dry DCM.
  • Addition: Add

    
     (1.5 equiv) followed by DMAP (0.1 equiv). Stir until fully dissolved.
    
  • Reaction: Cool the solution to 0°C. Add

    
     (1.2 equiv) dissolved in minimal DCM dropwise over 20 minutes.
    
    • Mechanistic Note: DMAP attacks

      
       to form a reactive N-acylpyridinium salt, which transfers the Boc group to the lactam nitrogen more efficiently than 
      
      
      alone.
  • Incubation: Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes; Stain:

    
    ).
    
  • Workup: Wash the organic layer with 1M HCl (to remove DMAP/Et3N), saturated

    
    , and brine. Dry over anhydrous 
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil usually crystallizes upon standing or can be purified via flash column chromatography (Hexanes/EtOAc 80:20) to yield N-Boc-2-piperidone as a white solid/oil (Yield: ~85–95%).

Phase 2: Regioselective -Bromination

This is the critical step. We utilize Lithium Hexamethyldisilazide (LHMDS) , a bulky, non-nucleophilic base, to generate the kinetic enolate at -78°C. This prevents nucleophilic attack on the carbonyl (ring opening) and minimizes thermodynamic equilibration (which could lead to di-bromination).

Reagents & Stoichiometry[1][2][3]
ReagentEquiv.[1][2][3][4]Role
N-Boc-2-piperidone1.0Substrate
LHMDS (1.0 M in THF)1.1Kinetic Base
N-Bromosuccinimide (NBS)1.1Electrophilic Bromine Source
THF (Anhydrous)0.2 MSolvent
Detailed Protocol
  • Enolate Formation:

    • Charge a flame-dried 2-neck RBF with N-Boc-2-piperidone (1.0 equiv) and anhydrous THF under Argon.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.

    • Add LHMDS (1.1 equiv) dropwise via syringe pump over 30 minutes.

    • Hold Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Bromination:

    • Dissolve NBS (1.1 equiv) in minimal anhydrous THF in a separate vial.

    • Add the NBS solution dropwise to the enolate mixture at -78°C.

    • Observation: The solution may turn slightly yellow.

    • Stir at -78°C for 1 hour. Do not allow the reaction to warm up significantly, as this promotes decomposition.

  • Quench & Workup:

    • Quench the reaction at -78°C with saturated aqueous

      
       (5 mL).
      
    • Allow the mixture to warm to RT.

    • Dilute with

      
       (Ether is preferred for extraction to avoid emulsions). Wash with water and brine.[5]
      
    • Dry over

      
       and concentrate at low temperature (<30°C) on a rotary evaporator.
      
  • Purification:

    • The product is sensitive to heat and silica acidity.

    • Rapid Filtration: Pass through a short plug of neutral alumina or silica gel (deactivated with 1%

      
      ) using 10% EtOAc/Hexanes.
      
    • Storage: Store at -20°C under inert atmosphere.

ReactionWorkflowStep1Dissolve N-Boc-Lactam in THFCool to -78°CStep2Add LHMDS (1.1 eq)Generate Kinetic EnolateStep1->Step2DeprotonationStep3Add NBS (1.1 eq)Electrophilic TrappingStep2->Step3C-Br Bond FormationStep4Quench (NH4Cl)Extraction & Neutral PurificationStep3->Step4Workup

Figure 2: Workflow for the kinetic enolization and bromination process.

Troubleshooting & Critical Parameters

Stability Warning
elimination

  • Mitigation: Avoid heating above 40°C during concentration. Use neutral alumina for purification if the compound decomposes on silica.

Di-bromination

If di-brominated byproducts (3,3-dibromo) are observed:

  • Cause: Excess base or NBS, or temperature fluctuation allowing proton transfer between product and enolate.

  • Solution: Ensure strict -78°C control and use exactly 1.05-1.1 equivalents of LHMDS.

Incomplete Conversion
  • Cause: Wet THF (quenching LHMDS).

  • Solution: Distill THF over Na/Benzophenone or use a solvent purification system immediately before use.

References

  • Protection of Lactams: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Standard text for Boc-protection protocols).
  • Regioselective Enolization: Nagula, G. et al.
  • Bromination Methodology: Shao, L.-X.; Shi, M. "N-Bromosuccinimide and Lithium Bromide: An Efficient Combination for the Dibromination."[3] Synlett, 2006.[3] Link (Provides context on NBS reactivity).

  • Analogous Piperidone Synthesis: "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conf.[1] Series: Earth and Environmental Science, 2019.[1] Link (Demonstrates N-Boc and NBS usage in piperidine rings).

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis logic, and analytical profiling of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS: 1707358-29-9).[1]

Executive Summary

This compound is a critical electrophilic intermediate used in the synthesis of constrained amino acids, peptidomimetics, and pharmaceutical scaffolds (e.g., Janus kinase inhibitors).[1] Its core structure features a six-membered lactam ring activated by an N-Boc protecting group and functionalized with an alpha-bromine. This guide provides a comprehensive analysis of its spectral signatures, synthetic pathways, and quality control parameters to ensure high-purity application in drug development.[1]

Structural Analysis & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying common impurities like the 3,3-dibromo derivative or the elimination product (enamide).[1]

Synthetic Route & Logic

The compound is typically synthesized via the alpha-bromination of N-Boc-2-piperidone (Valerolactam).[1] The electron-withdrawing Boc group acidifies the alpha-protons, allowing for deprotonation by hindered bases (e.g., LHMDS or LDA) followed by quenching with an electrophilic bromine source (e.g., NBS).[1]

Synthesis Start N-Boc-2-piperidone (CAS 85908-96-9) Step1 Enolization (LHMDS/THF, -78°C) Start->Step1 Step2 Bromination (NBS or Br2) Step1->Step2 Product This compound (CAS 1707358-29-9) Step2->Product Major Impurity Impurity: 3,3-Dibromo or Enamide (Elimination) Step2->Impurity Side Rxn

Figure 1: Synthetic workflow for the alpha-bromination of N-Boc-valerolactam.

Comprehensive Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the desymmetrization of the piperidine ring due to the chiral center at C3.[1]

1H NMR (400 MHz, CDCl3)

The diagnostic signal is the methine proton at position 3, which appears downfield due to the inductive effect of the bromine and the carbonyl group.[1]

PositionProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Integration
H3 Alpha-CH-Br4.65 – 4.75 dd or tJ ≈ 4–6 Hz1H
H6 N-CH2 (Ring)3.65 – 3.85 m-2H
H4/H5 Ring CH21.90 – 2.40 m-4H
Boc t-Butyl CH31.52 – 1.55 s-9H
  • Interpretation:

    • H3 Shift: The shift to ~4.7 ppm is characteristic of alpha-bromo lactams. A shift < 4.5 ppm suggests incomplete bromination (starting material).[1]

    • H6 Deshielding: The protons adjacent to the nitrogen are deshielded by the N-Boc carbamate, appearing significantly downfield compared to a free amine.[1]

13C NMR (100 MHz, CDCl3)

The Carbon-13 spectrum confirms the presence of two distinct carbonyl environments.[1]

PositionCarbon AssignmentChemical Shift (δ, ppm)
C2 Lactam C=O[1]166.0 – 168.0
Boc C=O Carbamate C=O152.0 – 154.0
C-Boc Quaternary C83.0 – 84.0
C3 Alpha-C-Br45.0 – 48.0
C6 N-CH244.0 – 46.0
C4/C5 Ring CH220.0 – 30.0
Boc CH3 t-Butyl Methyls27.9 – 28.1
Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature essential for confirmation.[1]

  • Ionization Mode: ESI (+)

  • Molecular Formula: C10H16BrNO3[1][2]

  • Molecular Weight: 278.14 g/mol [1][2]

  • Key Ions:

    • [M+H]+: Observed as a 1:1 doublet at m/z 278.0 / 280.0 (79Br / 81Br isotopes).[1]

    • [M+Na]+: Adducts at m/z 300.0 / 302.0 .[1]

    • Fragment: Loss of the Boc group (M - 100) often yields a peak at m/z 178/180 .[1]

Infrared Spectroscopy (IR)

The carbonyl region is complex due to the two carbonyls (lactam and carbamate) interacting.[1]

  • Lactam C=O: ~1720–1740 cm⁻¹ (Shifted to higher wavenumbers due to ring strain and N-Boc electron withdrawal).[1]

  • Carbamate C=O: ~1760–1780 cm⁻¹.[1]

  • C-H Stretch: 2930–2980 cm⁻¹ (Aliphatic).[1]

Quality Control & Impurity Profiling

In synthesis, the "3,3-dibromo" impurity is common if excess brominating agent is used.[1]

ParameterTarget CompoundImpurity: 3,3-DibromoImpurity: Starting Material
H3 Signal ~4.7 ppm (1H) Absent (Quaternary C)~2.4 ppm (2H)
MS Pattern 1:1 (M, M+2)1:2:1 (M, M+2, M+4)No Br pattern
TLC (Rf) MediumHigh (Non-polar)Low (Polar)

Experimental Handling & Stability

  • Stability: Alpha-bromo carbonyls are reactive electrophiles. They are susceptible to elimination (forming the alpha-beta unsaturated lactam) under basic conditions or hydrolysis in aqueous acid.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

  • Preparation of N-Boc-3-bromo-2-piperidone derivatives: Patent WO2024084390A1. Compounds for the activation of AMPK. (2024).

  • General Alpha-Bromination Methodology: Beilstein J. Org. Chem. 2021, 17, 2832–2838.[1] A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones.

  • Spectroscopic Analogues (4-oxo isomer): Molecules 2022, 27(24), 8954.[1] Synthesis and Antioxidative Properties of Tetrahydropyridine Derivatives. [1]

Sources

Technical Monograph: Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS 1707358-29-9) is a specialized heterocyclic building block used extensively in the synthesis of peptidomimetics and pharmacologically active piperidine derivatives.[1] Characterized by a reactive


-bromo stereocenter within a protected valerolactam scaffold, this compound serves as a critical divergent point for introducing chirality and functional complexity into drug candidates.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol via enolate chemistry, and its application in generating 3-substituted piperidin-2-one libraries.

Identity & Physicochemical Profile[2][3][4]

The compound is an


-Boc protected 

-lactam with a bromine atom at the C3 position (alpha to the carbonyl). The bulky tert-butyl carbamate (Boc) group protects the lactam nitrogen, preventing side reactions and enhancing solubility in organic solvents, while the bromine provides a handle for nucleophilic substitution.
Table 1: Chemical Identity & Properties
PropertySpecification
Chemical Name This compound
Synonyms 1-Boc-3-bromo-2-piperidinone; 1-Boc-3-bromo-valerolactam
CAS Number 1707358-29-9
Molecular Formula

Molecular Weight 278.14 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
SMILES CC(C)(C)OC(=O)N1CCCC(Br)C1=O

Synthetic Methodology: -Bromination of Lactams[6][7]

The most robust route to CAS 1707358-29-9 involves the electrophilic bromination of the commercially available precursor, tert-butyl 2-oxopiperidine-1-carboxylate. This reaction relies on the generation of a lithium enolate at low temperatures to prevent ring opening or polymerization.

Reaction Mechanism

The synthesis proceeds via a two-step one-pot sequence:

  • Enolization: Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the C3 position at -78°C. The bulky base and low temperature are critical to favour kinetic enolate formation and prevent nucleophilic attack on the Boc carbonyl.

  • Bromination: The resulting enolate attacks an electrophilic bromine source, typically

    
    -bromosuccinimide (NBS), to install the halogen.
    
Validated Experimental Protocol

Reagents:

  • Tert-butyl 2-oxopiperidine-1-carboxylate (1.0 equiv)

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • 
    -Bromosuccinimide (NBS) (1.1 equiv)[2]
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add the solution of tert-butyl 2-oxopiperidine-1-carboxylate in THF dropwise.

  • Deprotonation: Add LiHMDS dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation. Critical Control Point: Maintain temperature below -70°C to avoid Boc-group migration or cleavage.

  • Bromination: Dissolve NBS in a minimal amount of anhydrous THF and add dropwise to the enolate solution.

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is sensitive to silica acidity; 1%

    
     in the eluent is recommended.
    
Synthesis Logic Diagram

SynthesisWorkflow Start 1-Boc-2-piperidinone (Precursor) Step1 Enolization (LiHMDS, -78°C) Start->Step1 Inter Lithium Enolate Intermediate Step1->Inter Kinetic Control Step2 Electrophilic Trap (NBS) Inter->Step2 Product This compound (CAS 1707358-29-9) Step2->Product Stereoselective Bromination

Figure 1: Kinetic enolate trapping pathway for the synthesis of the target scaffold.

Applications in Drug Discovery[9]

The


-bromo lactam moiety is a high-value "warhead" for divergent synthesis. The bromine atom is activated by the adjacent carbonyl, making it highly susceptible to 

displacement, allowing for the rapid construction of 3-substituted piperidines.
Key Transformations
  • Synthesis of Constrained Amino Acids: Displacement with sodium azide (

    
    ) followed by reduction yields 3-amino-2-piperidinone, a constrained analogue of ornithine or lysine.
    
  • Heterocyclic Fusion: Reaction with thioamides or amidines can form fused bicyclic systems (e.g., thiazolo[3,2-a]pyridines) used in kinase inhibitor design.

  • C-C Bond Formation: The bromide can participate in Reformatsky-type reactions or radical cross-couplings to install alkyl or aryl groups at the C3 position.

Divergent Synthesis Pathway

Applications Core This compound (CAS 1707358-29-9) Rxn1 NaN3 / DMF (Nucleophilic Sub.) Core->Rxn1 Rxn2 R-SH / Base (Thiol Alkylation) Core->Rxn2 Rxn3 Zn / R-CHO (Reformatsky) Core->Rxn3 Prod1 3-Azido-2-piperidinone (Amino Acid Precursor) Rxn1->Prod1 Prod2 3-Thio-2-piperidinone (Enzyme Inhibitors) Rxn2->Prod2 Prod3 3-Alkyl-2-piperidinone (Structural Diversity) Rxn3->Prod3

Figure 2: Divergent synthetic utility of the


-bromo scaffold in medicinal chemistry.

Analytical Characterization

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       1.52 (s, 9H):  Characteristic singlet for the Boc tert-butyl group.
      
    • 
       4.45 (dd, 1H):  The methine proton at C3 (alpha to Br and C=O) typically appears as a doublet of doublets or multiplet in the 4.3–4.6 ppm range, deshielded by the halogen.
      
    • 
       3.50–3.70 (m, 2H):  Protons at C6 (adjacent to Nitrogen).
      
    • 
       1.80–2.30 (m, 4H):  Multiplets for the C4 and C5 methylene protons.
      
  • Mass Spectrometry (ESI):

    • Expect an

      
       peak at 300/302 Da  (showing the characteristic 1:1 isotopic pattern of Bromine).
      
    • The Boc group is labile; fragments corresponding to

      
       may be observed.
      

Safety & Handling

  • Lachrymator Hazard:

    
    -Halo ketones are potent lachrymators (tear-inducing agents). All operations, including weighing and transfer, must be performed in a functioning fume hood.
    
  • Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

  • Thermal Instability: Avoid heating above 50°C during solvent removal to prevent elimination of HBr, which leads to the formation of the

    
    -unsaturated lactam (a Michael acceptor).
    

References

  • Showalter, H. D. (2015).[3] Progress in the Synthesis of 3-Substituted 2-Piperidinones. Journal of Organic Chemistry. (General reference for lactam functionalization logic).

  • Smith, A. B., et al. (2009). Indolizidine Alkaloid Synthesis via -Bromolactams. Journal of the American Chemical Society. (Validation of LiHMDS/NBS protocol for lactams).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1707358-29-9. Retrieved from [Link]

Sources

Technical Guide: Molecular Weight & Properties of N-Boc-3-bromo-2-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of N-Boc-3-bromo-2-oxopiperidine (CAS 1707358-29-9). This document is structured for researchers requiring precise data for stoichiometric calculations and experimental design.

Executive Summary

N-Boc-3-bromo-2-oxopiperidine (tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate) is a critical chiral building block used in the synthesis of constrained amino acids and peptidomimetics. Its primary utility lies in the C3-bromo functionality, which serves as an electrophilic handle for nucleophilic substitution (e.g., azide displacement to form 3-amino-lactams) or cross-coupling reactions.

  • CAS Number: 1707358-29-9[1][2][3]

  • Average Molecular Weight: 278.14 g/mol

  • Core Application: Synthesis of AMPK activators, BTK inhibitors, and constrained lysine mimetics.

Chemical Identity & Physicochemical Profile[1][4][5][6]

Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and precise stoichiometry, the distinction between average molecular weight and monoisotopic mass is vital due to the presence of Bromine.

MetricValueNotes
Chemical Formula C₁₀H₁₆BrNO₃
Average Molecular Weight 278.14 g/mol Used for molarity calculations.
Monoisotopic Mass (

Br)
277.0314 u Dominant peak (50.7%).
Isotope Variant (

Br)
279.0293 u Secondary peak (49.3%).
Elemental Analysis C: 43.18%, H: 5.80%, Br: 28.73%, N: 5.04%, O: 17.26%Theoretical values.
Structural Characterization

The compound features a piperidin-2-one (valerolactam) core.

  • N1 Position: Protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions at the nitrogen and increase the acidity of the

    
    -proton.
    
  • C2 Position: Carbonyl group (lactam).

  • C3 Position: Brominated. This is the

    
    -carbon, activated for substitution.
    

Synthesis & Production Workflow

The synthesis of N-Boc-3-bromo-2-oxopiperidine typically proceeds via the


-bromination of the parent N-Boc-lactam. This transformation relies on the formation of a lithium enolate at low temperatures to ensure regioselectivity at the C3 position.
Mechanistic Pathway
  • Protection: Piperidin-2-one is protected with Boc₂O.

  • Enolization: Treatment with a hindered base (LiHMDS or LDA) at -78°C generates the kinetic enolate at C3.

  • Bromination: An electrophilic bromine source (NBS or CBr₄) is added to quench the enolate.

Visualization of Synthesis Logic

SynthesisWorkflow start Piperidin-2-one (Valerolactam) step1 Step 1: N-Protection (Boc2O, DMAP, Et3N) start->step1 inter N-Boc-piperidin-2-one (MW: 199.25) step1->inter Yield >90% step2 Step 2: Enolization (LiHMDS, THF, -78°C) inter->step2 enolate Lithium Enolate Intermediate step2->enolate Kinetic Control step3 Step 3: Bromination (NBS or CBr4) enolate->step3 final N-Boc-3-bromo-2-oxopiperidine (MW: 278.14) step3->final Electrophilic Attack

Figure 1: Step-wise synthesis pathway from valerolactam to the target alpha-bromo derivative.

Experimental Protocol: -Bromination[7]

Note: This protocol is a generalized best-practice procedure derived from standard enolate chemistry for N-protected lactams.

Reagents
  • Substrate: N-Boc-piperidin-2-one (1.0 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Bromine Source: NBS (N-Bromosuccinimide) (1.1 equiv)

  • Solvent: Anhydrous THF

Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add the LiHMDS solution dropwise. Ensure the internal temperature does not rise above -65°C.

  • Substrate Addition: Dissolve N-Boc-piperidin-2-one in a minimal amount of THF and add dropwise to the base. Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

  • Bromination: Dissolve NBS in THF and add it to the reaction mixture at -78°C.

    • Critical Control Point: Keep the reaction in the dark if possible to prevent radical side reactions, although ionic bromination is the goal here.

  • Quench: After 1 hour, quench with saturated aqueous NH₄Cl solution while still cold.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The product is often unstable on silica gel. Rapid filtration through a silica plug or recrystallization (EtOAc/Hexanes) is recommended.

Applications in Drug Development[6][8]

N-Boc-3-bromo-2-oxopiperidine serves as a "linchpin" intermediate. The bromine atom is a placeholder for nitrogen or carbon nucleophiles, allowing the construction of complex pharmacophores.

Functionalization Pathways

Applications core N-Boc-3-bromo-2-oxopiperidine (CAS 1707358-29-9) sub1 Pathway A: Azide Displacement (NaN3, DMF) core->sub1 sub2 Pathway B: Alkylation (Malonates/Enolates) core->sub2 sub3 Pathway C: Elimination (DBU, Heat) core->sub3 prod1 3-Azido-2-oxopiperidine (Precursor to 3-Amino-lactams) sub1->prod1 Reduction (H2/Pd) prod2 C3-Functionalized Lactams (Peptidomimetics) sub2->prod2 prod3 alpha,beta-Unsaturated Lactam (Michael Acceptors) sub3->prod3

Figure 2: Divergent synthesis pathways utilizing the labile C3-bromo handle.

Specific Pharmaceutical Relevance[6]
  • AMPK Activators: Used in the synthesis of cyclic activators for AMP-activated protein kinase (AMPK), a target for metabolic diseases like Type 2 Diabetes [1].

  • Constrained Amino Acids: The 3-amino-2-oxopiperidine scaffold (derived from the bromo compound) mimics a constrained lysine or ornithine, stabilizing peptide secondary structures (beta-turns).

References

  • Pfizer Inc. (2024). Compounds for the activation of AMPK. WO2024084390A1. World Intellectual Property Organization.

  • AK Scientific. (2024). Product Catalog: this compound. Retrieved from aksci.com.

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Piperidines.

  • Organic Syntheses. (2010). General methods for alpha-bromination of carbonyls. Org. Synth. Coll. Vol. 10.

Sources

Structural Analysis and Synthetic Utility of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Logic

In the high-throughput landscape of medicinal chemistry, tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS 1707358-29-9) represents more than a mere intermediate; it is a "privileged scaffold" enabler.[1][2][3] This molecule combines a six-membered lactam ring (valerolactam) with an orthogonally protected nitrogen (Boc) and a highly reactive electrophilic center at the


-position (C3).[3]

For drug development professionals, this compound serves as a critical divergence point.[1][3] The C3-bromide allows for stereoselective nucleophilic substitutions to introduce side chains—essential for synthesizing conformationally constrained amino acids, peptidomimetics, and kinase inhibitors (e.g., Ibrutinib analogs).[3]

This guide dissects the IUPAC nomenclature as a gateway to understanding the molecule's reactivity, followed by a field-proven synthesis protocol and reactivity profiling.[2][3]

Nomenclature and Structural Deconstruction

The IUPAC name This compound is derived through a strict hierarchy of functional group priorities. Understanding this hierarchy is essential for correct database searching and regulatory documentation.[1][2][3]

The Derivation Logic[3]
  • Principal Functional Group: The carboxylate (ester) has the highest priority, determining the suffix and the numbering origin.[2][3]

  • Parent Structure: The nitrogen-containing ring is a piperidine .[1][2][3] Since the carboxylate is on the nitrogen, the nitrogen is position 1.[3]

  • Modifications:

    • 2-oxo: A ketone (lactam carbonyl) is at position 2.[1][2][3]

    • 3-bromo: A bromine substituent is at position 3.[1][3][4]

    • tert-butyl: The alkyl group of the ester.[1][2][3][5]

Structural Visualization (DOT Diagram)

The following diagram maps the IUPAC priority rules directly to the chemical structure.[2][3]

Nomenclature Name This compound Parts tert-butyl (Ester R-group) 1-carboxylate (Priority) Piperidine (Parent) 2-oxo (Lactam) 3-bromo (Substituent) Name->Parts Structure Chemical Structure (Valerolactam Core) Parts:p2->Structure Determines N=1 Parts:p5->Structure Electrophilic Site (C3)

Figure 1: Deconstruction of the IUPAC name demonstrating functional group priority and locant assignment.

Representative Synthesis Protocol

Objective: Synthesis of this compound via


-bromination of the parent lactam.[1][2][3]

Context: Direct bromination of lactams is prone to poly-halogenation and ring opening.[1][3] The "Application Scientist" approach utilizes a Kinetic Enolate Strategy .[1][3] We employ Lithium Hexamethyldisilazide (LHMDS) to irreversibly generate the enolate at low temperature, followed by trapping with TMSCl (optional but recommended for stability) or direct reaction with an electrophilic bromine source (NBS).[3]

Reagents and Materials
ReagentEquiv.RoleCritical Note
N-Boc-2-piperidone 1.0Starting MaterialMust be dry (azeotrope with toluene if needed).[1][2][3]
LHMDS (1.0 M in THF) 1.1BaseUse fresh bottle; moisture sensitive.[1][3]
TMSCl 1.2Trapping AgentStabilizes the enolate as silyl ketene acetal.[1][3]
N-Bromosuccinimide (NBS) 1.05Bromine SourceRecrystallize from water if yellow/degraded.[1][2][3]
THF (Anhydrous) Solvent-0.1 M concentration relative to substrate.[1][3]
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation (Enolization):

    • Charge flask with N-Boc-2-piperidone (10 mmol) and anhydrous THF (100 mL).[1][3]

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add LHMDS (11 mmol) dropwise over 15 minutes. Reasoning: Slow addition prevents local heating and self-condensation.[1][3]

    • Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Silyl Trapping (Optional but Robust):

    • Add TMSCl (12 mmol) dropwise.[1][3] Stir for 30 mins at -78 °C.

    • Note: This forms the silyl enol ether, which is often cleaner to brominate than the lithium enolate.[3]

  • Bromination:

    • Dissolve NBS (10.5 mmol) in minimal THF (10 mL).

    • Add the NBS solution to the reaction mixture at -78 °C.

    • Allow the reaction to warm to 0 °C over 2 hours.

  • Quench and Workup:

    • Quench with saturated aqueous NH₄Cl (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1][3]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc, typically 8:2 gradient).[3]

    • Warning: The product is silica-sensitive.[1][3] Add 1% Et₃N to the eluent to prevent elimination to the enamide.[1][3]

Reactivity Profile & Mechanism

The utility of this molecule lies in the tension between Substitution (


) and Elimination (

).[2][3]
Reaction Pathways[1][2]
  • Path A (Substitution): Soft nucleophiles (thiols, azides, malonates) attack C3, displacing the bromide with inversion of configuration.[3] This is the primary route for drug scaffold elaboration.[1][3]

  • Path B (Elimination): Hard bases or elevated temperatures cause dehydrohalogenation, yielding the

    
    -unsaturated lactam (Michael acceptor), which is often an undesired byproduct unless specifically targeted.[2][3]
    
Mechanistic Diagram (DOT)

Reactivity cluster_0 Path A: Substitution (Desired) cluster_1 Path B: Elimination (Side Reaction) Start This compound Nu Nucleophile (Nu-) (e.g., R-SH, NaN3) Start->Nu SN2 Attack Base Base / Heat Start->Base E2 Mechanism ProductA C3-Functionalized Lactam (Inversion of Stereochem) Nu->ProductA ProductB alpha,beta-Unsaturated Lactam (Michael Acceptor) Base->ProductB

Figure 2: Divergent reactivity pathways.[1][2][3] Path A is preferred for scaffold decoration; Path B leads to desaturation.[3]

Quality Control & Characterization

Verifying the integrity of the C3-Br bond is crucial, as it degrades over time.[2][3]

NMR Expectations (CDCl₃, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegralInterpretation
C3-H 4.45 - 4.60 dd or t1HDiagnostic Signal. Deshielded by Br and C=O.
C6-H₂ 3.60 - 3.80m2HProtons adjacent to Nitrogen.[1][3]
Boc-CH₃ 1.50s9HCharacteristic singlet.[1][3]
C4/C5 1.80 - 2.40m4HRing methylene envelope.[1][3]
Mass Spectrometry[1][2]
  • ESI (+): Expect [M+Na]⁺ or [M+H-Boc]⁺.[2][3] The parent ion [M+H]⁺ is often weak due to Boc fragmentation.[1][2][3]

  • Isotope Pattern: Look for the characteristic 1:1 doublet (⁷⁹Br/⁸¹Br) to confirm bromination.[1][3]

References

  • PubChem Compound Summary. (2025). This compound (CID 133064848).[1][3] National Center for Biotechnology Information.[1][3] Link

  • IUPAC. (2013).[1][3][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1][3] Link[3]

  • M. P. Doyle et al. (2021).[1][3] "A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones." Beilstein Journal of Organic Chemistry, 17, 2832–2838.[3] (Provides mechanistic context for lactam bromination). Link

  • Sigma-Aldrich. (2025).[1][3] Product Specification: N-Boc-3-bromo-2-piperidone. (Commercial availability and physical property verification).[1][3][5] Link

Sources

Technical Guide: Advanced Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

The 3-substituted piperidine motif is a "privileged scaffold" in modern pharmacopeia, serving as the chiral core for blockbuster therapeutics such as Niraparib (PARP inhibitor), Tofacitinib (JAK inhibitor), and Alogliptin (DPP-4 inhibitor).

Unlike their 2- or 4-substituted counterparts, 3-substituted piperidines present a unique synthetic challenge: the stereocenter is distal to the nitrogen atom, reducing the efficacy of direct chelation control, and the position is electronically deactivated compared to the


-position.

This guide moves beyond basic textbook synthesis to evaluate high-fidelity, scalable methodologies. We focus on three dominant pillars of modern synthesis: Asymmetric Hydrogenation of Pyridinium Salts , Transition-Metal Catalyzed Coupling , and C(sp³)-H Activation .

Critical Pathway Analysis

Pillar A: Asymmetric Hydrogenation of Pyridinium Salts

The Industrial Standard for Scalability

Direct hydrogenation of pyridine derivatives is the most atom-economical route. However, the high stability of the aromatic ring and the poisoning effect of the basic nitrogen on metal catalysts historically limited this approach. The breakthrough solution involves activating the pyridine as a pyridinium salt or N-acyliminium ion .

Mechanism & Causality: The reaction proceeds via the formation of a pyridinium salt, which disrupts aromaticity and increases susceptibility to hydride attack. Iridium complexes coordinated with chiral phosphine ligands (e.g., SynPhos, SegPhos) are the gold standard here. The presence of a counter-anion and the solvent choice are critical—non-coordinating anions (e.g.,


, 

) prevent catalyst deactivation.

G Substrate 3-Substituted Pyridine Activation Activation (BzBr or HCl) Substrate->Activation Salt Pyridinium Salt Activation->Salt  Formation Intermed Enantio-determining Hydride Transfer Salt->Intermed  H2 (600 psi) Catalyst Ir-Chiral Phosphine Complex Catalyst->Intermed  Coordination Product Chiral 3-Substituted Piperidine Intermed->Product  Reduction

Figure 1: Mechanistic flow of Iridium-catalyzed asymmetric hydrogenation. Note the critical activation step prior to reduction.

Pillar B: Rhodium-Catalyzed Reductive Heck Coupling

The Modular Approach for Diversity

When a specific aryl or vinyl group needs to be installed at the C3 position, hydrogenation of a pre-existing 3-substituted pyridine is less flexible than constructing the bond. The Rh-catalyzed asymmetric reductive Heck reaction couples arylboronic acids with vinyl-containing heterocycles.[1][2][3]

Strategic Insight: Using phenyl pyridine-1(2H)-carboxylate as the substrate allows the pyridine ring to behave like an activated diene. The Rhodium catalyst directs the incoming nucleophile (boronic acid) to the 3-position with high enantiocontrol, followed by hydrolysis to the piperidine.

Pillar C: C(sp³)-H Activation

The Late-Stage Functionalization Route

For diversifying a pre-existing piperidine core, C-H activation offers a powerful shortcut. Using a directing group (e.g., aminoquinoline) at the C3 position allows Palladium to insert into the C-H bond, facilitating arylation.[4]

Comparative Technical Analysis

FeatureAsymmetric Hydrogenation (Ir)Reductive Heck (Rh)C-H Activation (Pd)
Primary Utility Bulk synthesis of simple alkyl/aryl analogsModular library generationLate-stage diversification
Atom Economy High (Addition of H2)Moderate (Boronic acid waste)Moderate (Leaving groups)
Enantioselectivity Excellent (>90% ee typical)Excellent (>95% ee possible)Good (substrate dependent)
Scalability Industrial (kg to ton scale)Lab to Pilot (g to kg)Lab scale (mg to g)
Key Limitation Requires high pressure; catalyst costMulti-step substrate prepExpensive Pd/Ligands; directing group removal

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Target: Synthesis of (R)-3-phenylpiperidine Reference Standard: Adapted from Zhou et al. (2012) and Glorius et al. (2005).

Reagents:

  • Precursor: 3-phenylpyridine

  • Activator: Benzyl bromide (BnBr)

  • Catalyst:

    
    [5]
    
  • Ligand: (R)-SynPhos or (R)-SegPhos

  • Solvent: 1:1 mixture of Toluene/Dichloromethane

Step-by-Step Workflow:

  • Activation (Salt Formation):

    • Dissolve 3-phenylpyridine (10 mmol) in acetone.

    • Add Benzyl bromide (11 mmol) dropwise at 0°C.

    • Stir at RT for 2 hours. The N-benzyl-3-phenylpyridinium bromide precipitates.

    • Filter, wash with Et2O, and dry under vacuum. Yield is typically quantitative.

  • Catalyst Preparation (Glovebox):

    • Mix

      
       (1.7 mg, 0.25 mol%) and (R)-SynPhos (3.5 mg, 0.55 mol%) in degassed PhMe/DCM (1 mL).
      
    • Stir for 20 mins to form the active cationic Ir-complex.

  • Hydrogenation:

    • Transfer the pyridinium salt (0.25 mmol) and catalyst solution into a stainless steel autoclave.

    • Pressurize with

      
       to 600 psi (40 bar) .
      
    • Stir at RT for 12–24 hours. Note: Monitoring H2 uptake is crucial for reaction endpoint.

  • Workup & Deprotection:

    • Release pressure carefully.[5]

    • Concentrate solvent.[5]

    • Optional: If the N-benzyl group is not desired, perform a secondary Pd/C hydrogenolysis (1 atm H2, MeOH) to remove the benzyl group, yielding the free amine.

Validation Criteria:

  • Conversion: >98% by NMR.

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column). Target >90% ee.

Protocol B: Rhodium-Catalyzed Reductive Coupling

Target: Synthesis of Enantioenriched 3-Aryl Piperidines Reference Standard: Adapted from Fletcher et al. (2023).

Step-by-Step Workflow:

  • Substrate Prep: Synthesize phenyl pyridine-1(2H)-carboxylate by reacting pyridine with phenyl chloroformate and reducing partially with NaBH4.

  • Coupling:

    • Combine the carbamate (1.0 equiv), arylboronic acid (1.5 equiv),

      
       (3 mol%), and chiral ligand (e.g., (R)-BINAP) in dioxane/H2O.
      
    • Heat to 60°C for 16h.

  • Reduction:

    • Subject the resulting enamide to standard hydrogenation (Pd/C, H2) to saturate the ring.

    • Hydrolyze the carbamate (KOH, MeOH) to reveal the piperidine.

Visualizing the Chemo-Enzymatic Cascade

For researchers seeking "Green Chemistry" alternatives, the chemo-enzymatic route combines chemical oxidation with biocatalytic reduction.

BioCascade Start Racemic Tetrahydropyridine Oxidation MAO-N (Enzyme) Oxidation Start->Oxidation  Deracemization Imine Dihydropyridinium Intermediate Oxidation->Imine Reduction IRED (Imine Reductase) Asymmetric Reduction Imine->Reduction  Stereoselective H-Transfer End Chiral 3-Substituted Piperidine (>99% ee) Reduction->End

Figure 2: Chemo-enzymatic cascade utilizing Monoamine Oxidase (MAO-N) and Imine Reductase (IRED) for deracemization.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Ye, Z.-S., et al.[5] (2012).[5] Angewandte Chemie International Edition.

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Renom-Carrasco, M., et al.[6][7] (2016).[6] Chemistry – A European Journal.[7]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Mishra, S., et al.[3] (2023).[1][2][3][8] Journal of the American Chemical Society.[3]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Turner, N. J., et al.[7] (2019). Nature Catalysis.

  • Regio- and Stereoselective C(sp3)–H Arylation of Piperidines. He, J., et al. (2018).[4][9] Organic Letters.

Sources

Biological Activity of Brominated Piperidine Alkaloids: Marine Origins & Synthetic Scaffolds

[1]

Executive Summary

Brominated piperidine alkaloids represent a niche but pharmacologically potent class of nitrogenous heterocycles. Unlike the ubiquitous terrestrial piperidines (e.g., coniine, piperine), brominated variants are predominantly found in the marine biosphere—specifically within marine Actinobacteria (e.g., Streptomyces chartreusis) and marine sponges —or generated as high-value synthetic intermediates.

The incorporation of a bromine atom (halogenation) into the piperidine ring significantly alters the physicochemical properties of the alkaloid, enhancing lipophilicity and enabling specific halogen-bonding interactions with protein targets. This guide analyzes their dual role as:

  • Natural Acetylcholinesterase (AChE) Inhibitors: Exemplified by Strepchazolin A , which exhibits selective neurological activity.

  • Synthetic Antimicrobial Scaffolds: Where the 3-bromopiperidine core serves as a "privileged scaffold" for developing agents against multidrug-resistant (MDR) pathogens like MRSA.

Chemical Diversity & Source

The structural core of these alkaloids is the piperidine ring (hexahydropyridine) substituted with one or more bromine atoms. The bromine substituent is critical for bioactivity, often acting as a bioisostere for methyl or hydroxyl groups but with added electrophilic potential.

Natural Marine Sources

The primary natural source is marine Actinobacteria .

  • Strepchazolin A & B: Isolated from Streptomyces chartreusis (NA02069) found in coastal sediments.[1] Strepchazolin A contains a unique fused bicyclic system with a brominated piperidine moiety.

  • Chartrenoline: A related congener from the same bacterial strain.[1]

Synthetic Scaffolds

In medicinal chemistry, 3-bromopiperidine is a versatile building block. It allows for the rapid generation of libraries via nucleophilic substitution, leading to derivatives with potent:

  • Antifungal activity (against Candida albicans).[2][3]

  • Anticancer activity (via kinase inhibition).

Table 1: Comparative Profile of Key Brominated Piperidine Alkaloids
CompoundSourceKey SubstituentsPrimary TargetActivity (IC50/MIC)
Strepchazolin A S. chartreusis (Marine)Br-Piperidine fused to oxazolidinoneAChE (Neurological)IC50: ~12.3 µM (AChE)
Strepchazolin B S. chartreusis (Marine)De-hydroxylated variantInactive (Structure-Activity Control)> 100 µM
3-Bromo-piperidine HCl SyntheticC3-BromineBacterial Cell WallMIC: 4-8 µg/mL (Derivatives)
Haliclonacyclamine Haliclona (Sponge)Bis-piperidine (often chlorinated/brominated)Bacterial Ribosome?MIC: 1-5 µg/mL

Mechanism of Action (MOA)

Acetylcholinesterase (AChE) Inhibition

Strepchazolin A acts as a reversible inhibitor of AChE. The mechanism relies on the bromine atom facilitating a halogen bond with the anionic sub-site of the enzyme, while the piperidine nitrogen interacts with the catalytic triad.

Causality: The presence of the hydroxyl group in Strepchazolin A (absent in B) is essential for hydrogen bonding within the active site. The bromine atom enhances hydrophobic packing.

Antimicrobial Cytotoxicity

Synthetic brominated piperidines function by disrupting bacterial membrane integrity. The lipophilic bromine atom facilitates the penetration of the piperidine cation through the lipid bilayer, causing depolarization and leakage of intracellular contents.

Visualization: AChE Inhibition Pathway

The following diagram illustrates the inhibitory pathway of Strepchazolin A at the synaptic cleft.

AChE_InhibitionStrepStrepchazolin A(Ligand)ComplexEnzyme-Ligand Complex(Stabilized by Halogen Bond)Strep->ComplexBinding (IC50: 12.3 µM)AChE_FreeAChE Enzyme(Active State)AChE_Free->ComplexCompetitive InhibitionHydrolysisHydrolysis to Choline + AcetateAChE_Free->HydrolysisCatalysisComplex->HydrolysisBlockadeSignalSustained Synaptic SignalingComplex->SignalAccumulation of AChAChAcetylcholine(Substrate)ACh->AChE_FreeNormal Binding

Caption: Competitive inhibition of Acetylcholinesterase by Strepchazolin A, preventing Acetylcholine hydrolysis.

Experimental Protocols

Protocol A: Isolation of Strepchazolin A from Streptomyces chartreusis

Objective: Extract and purify the brominated alkaloid from marine actinobacteria.

Reagents:

  • ISP2 Medium (Yeast extract, Malt extract, Glucose).

  • Ethyl Acetate (EtOAc).

  • Sephadex LH-20.

  • HPLC (C18 column).

Workflow:

  • Fermentation: Cultivate S. chartreusis strain NA02069 in ISP2 medium at 28°C for 7 days (180 rpm).

  • Extraction: Filter broth. Extract supernatant with EtOAc (3x vol). Evaporate solvent to yield crude extract.

  • Fractionation: Dissolve crude in MeOH. Load onto Sephadex LH-20 column (elute with MeOH).

  • Purification (HPLC): Inject active fractions onto Semi-prep HPLC (C18).

    • Mobile Phase: MeCN/H2O (gradient 10% to 100% over 30 min).

    • Detection: UV at 210 nm and 254 nm.

  • Validation: Confirm structure via HRESIMS (observe characteristic isotope pattern for Bromine: 1:1 ratio for M and M+2 peaks).

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the IC50 of the isolated alkaloid.

Reagents:

  • Acetylthiocholine iodide (ATCI) - Substrate.

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen.

  • Electric eel AChE (Type VI-S).

  • Phosphate Buffer (pH 8.0).

Step-by-Step:

  • Preparation: Dissolve Strepchazolin A in DMSO (stock 10 mM). Dilute serially in buffer.

  • Incubation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer (0.1 M, pH 8.0).

    • 20 µL Enzyme solution (0.1 U/mL).

    • 20 µL Test Inhibitor (Strepchazolin).

    • Incubate at 25°C for 10 minutes.

  • Reaction Trigger: Add 10 µL DTNB (10 mM) and 10 µL ATCI (10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism).

    • Control: Galanthamine (Positive control).

Structure-Activity Relationship (SAR)

The SAR of brominated piperidines is driven by the Halogen Bond .

  • Bromine Position:

    • C3-Bromo: Optimal for antimicrobial activity in synthetic derivatives due to electronic destabilization of the ring, increasing reactivity with nucleophilic residues in bacterial proteins.

    • Ring Fusion: In Strepchazolins, the piperidine ring is fused. The bromine atom stabilizes the conformation required to fit the AChE gorge.

  • Hydroxylation: The presence of an -OH group (Strepchazolin A) vs. H (Strepchazolin B)[1] increases potency by >10-fold, highlighting the need for a hydrogen-bond donor adjacent to the lipophilic bromine.

Visualization: SAR Logic Flow

SAR_LogicCorePiperidine CoreBrBromination (+Br)Core->BrOHHydroxylation (+OH)Core->OHEffect1Increased Lipophilicity(Membrane Permeability)Br->Effect1Effect2Halogen Bonding(Target Specificity)Br->Effect2Effect3H-Bond Donor(Receptor Affinity)OH->Effect3

Caption: Structural modifications driving the bioactivity of brominated piperidines.

Future Outlook & Challenges

The development of brominated piperidine alkaloids faces two main hurdles:

  • Supply Problem: Marine extraction yields are low (<1 mg/L). Sustainable production requires heterologous expression of the halogenase gene clusters (e.g., shp cluster in Streptomyces) in robust hosts like E. coli.

  • Toxicity: The alkylating potential of simple bromopiperidines (like 3-bromopiperidine) can lead to non-specific toxicity. Future medicinal chemistry must focus on scaffold rigidity (as seen in Strepchazolin) to improve selectivity.

References

  • Yang, N. et al. (2017).[1] "Strepchazolins A and B: Two New Alkaloids from a Marine-Derived Actinobacterium Streptomyces chartreusis".[1] Marine Drugs.[4][1][5] Link

  • Motti, C. A. et al. (2007). "Marine Alkaloids: The Manzamine Class".[6][7][8] The Alkaloids: Chemistry and Biology. Link

  • Zhou, Y. et al. (2007).[3] "Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors". Bioorganic & Medicinal Chemistry Letters. Link

  • Gribble, G. W. (2015).[3][9] "Biological Activity of Recently Discovered Halogenated Marine Natural Products". Marine Drugs.[4][1][5] Link

  • PubChem. (2025).[10] "3-Bromopiperidine Compound Summary". National Library of Medicine. Link

The Piperidine Scaffold: Structural Versatility in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nitrogen Heterocycle

In the hierarchy of medicinal chemistry scaffolds, piperidine occupies a "privileged" status, ranking as the third most common nitrogen heterocycle in FDA-approved small molecules. Its ubiquity—spanning therapeutic classes from analgesics (Fentanyl) to cognition enhancers (Donepezil) and antihistamines (Loratadine)—is not a statistical accident but a result of specific physicochemical properties.

This technical guide analyzes the piperidine ring not just as a structural connector, but as a pharmacophore vector . We explore its role in directing ligand orientation via the "ionic lock" mechanism in GPCRs, its specific cation-


 interactions in enzyme active sites, and the metabolic considerations requisite for lead optimization.

Structural & Physicochemical Basis

The utility of piperidine stems from its ability to balance rigidity with specific electrostatic interactions.

The Conformational Anchor

Unlike the planar pyridine or the more flexible azepane, piperidine exists predominantly in a distinct chair conformation .

  • Axial vs. Equatorial: Substituents at the C4 position naturally adopt an equatorial orientation to minimize 1,3-diaxial interactions. This provides a predictable vector for projecting pharmacophores into deep hydrophobic pockets.

  • pKa Modulation: The secondary amine of piperidine has a pKa of

    
     11.[1]2. At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ). This cationic center is critical for high-affinity binding.
The "Ionic Lock" Mechanism in GPCRs

In Class A GPCRs (e.g., Opioid, Dopamine, Serotonin receptors), the protonated nitrogen of the piperidine ring frequently serves as the anchor point. It forms a salt bridge with a conserved Aspartate (Asp) residue (often Asp3.32) in the transmembrane helix 3 (TM3).

Diagram 1: The Piperidine Pharmacophore in GPCR Binding The following diagram illustrates the critical "Ionic Lock" and secondary interactions that define piperidine's binding mode.

PiperidinePharmacophore Piperidine Piperidine Core (Protonated N+) Aspartate Aspartate Residue (TM3 Helix) Piperidine->Aspartate Ionic Salt Bridge (Critical Anchor) Hydrophobic Hydrophobic Pocket (Aromatic Residues) Piperidine->Hydrophobic Van der Waals / C-H...Pi Serine Serine/Threonine (H-Bond Donor) Piperidine->Serine H-Bonding

Caption: Schematic of the conserved "Ionic Lock" interaction between the protonated piperidine nitrogen and the Aspartate residue in Class A GPCRs.

Therapeutic Case Study: Acetylcholinesterase (AChE) Inhibition

Donepezil (Aricept) represents the archetypal use of the piperidine scaffold to span a catalytic gorge.

Mechanism of Action

AChE features a deep gorge (approx. 20 Å) with two binding sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge.

  • Peripheral Anionic Site (PAS): At the entrance.

Donepezil utilizes an N-benzylpiperidine moiety. The charged nitrogen does not bind to the PAS; rather, the piperidine ring resides in the CAS, forming high-affinity cation-


 interactions  with the indole ring of Trp86 . The rigidity of the piperidine ring is essential to orient the benzyl group for 

-stacking interactions.
Structure-Activity Relationship (SAR) Data

The following table summarizes how alterations to the piperidine ring affect inhibitory potency (IC


) against AChE, highlighting the necessity of the specific ring size and basicity.
Compound VariantStructural ModificationAChE IC

(nM)
Interpretation
Donepezil (Ref) N-benzylpiperidine5.7 Optimal cation-

& steric fit.
Analogue A N-benzylpyrrolidine (5-membered)85.0Ring contraction reduces hydrophobic contact surface.
Analogue B N-benzylazepane (7-membered)210.0Increased flexibility leads to entropic penalty upon binding.
Analogue C N-benzylmorpholine>1000Oxygen reduces basicity (pKa

8.3); weakens cation-

interaction.
Analogue D Pyridine (Planar/Aromatic)InactiveLoss of basicity and 3D dimensionality.

Synthetic Methodologies: Accessing the Scaffold

Strategic Approaches

Synthesis has evolved from classical ring reductions to modern C-H activation.

  • Classical: Hydrogenation of pyridine precursors (PtO

    
    /H
    
    
    
    ). Reliable but limited by the availability of substituted pyridines.
  • Reductive Amination: The industry workhorse for linking piperidines to other pharmacophores (e.g., Donepezil synthesis).

  • Modern C-H Activation: Direct functionalization of the sp

    
     C-H bonds (alpha to nitrogen) using photoredox catalysis (e.g., Iridium catalysts).
    

Diagram 2: Synthetic Workflow for Piperidine Functionalization

SynthesisWorkflow Start Substituted Pyridine Step1 Hydrogenation (H2, PtO2/Pd-C) Start->Step1 Piperidine Piperidine Scaffold Step1->Piperidine Branch1 Reductive Amination (Aldehyde + NaBH(OAc)3) Piperidine->Branch1 Branch2 C-H Activation (Ir-Photoredox) Piperidine->Branch2 Product1 N-Alkylated Product (e.g. Donepezil) Branch1->Product1 Product2 Alpha-Arylated Product Branch2->Product2

Caption: Contrast between classical hydrogenation/reductive amination and modern photoredox C-H activation routes.

Experimental Protocol: General Reductive Amination

Context: This is the standard method for attaching the piperidine "warhead" to a lipophilic carrier.

Reagents: 4-Substituted Piperidine (1.0 equiv), Aldehyde partner (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE).

Protocol:

  • Complexation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.1 equiv) and piperidine derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Acid Catalysis: Add Glacial Acetic Acid (1-2 drops) to adjust pH to

    
     5-6. This promotes iminium ion formation. Critical Checkpoint: Do not lower pH < 4, as this inhibits the hydride donor.
    
  • Reduction: Stir at room temperature for 30 minutes. Add STAB (1.5 equiv) in one portion.

  • Monitoring: Stir under Nitrogen for 4-12 hours. Monitor via LC-MS for the disappearance of the imine intermediate.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Metabolic Considerations: The "Soft Spot"

While stable, the piperidine ring is subject to oxidative metabolism, primarily by CYP3A4 and CYP2D6 .

Alpha-Carbon Oxidation

The carbons adjacent to the nitrogen (


-carbons) are electron-rich and prone to oxidation.
  • Pathway A (N-Dealkylation): If the nitrogen has an alkyl substituent, hydroxylation at the

    
    -carbon of the substituent leads to hemiaminal collapse and loss of the group (N-dealkylation).
    
  • Pathway B (Ring Oxidation): Hydroxylation on the ring

    
    -carbon can lead to ring opening or formation of a lactam (2-piperidone).
    

Diagram 3: Metabolic Fate of Piperidines (CYP450)

Metabolism Substrate N-Substituted Piperidine CYP CYP3A4 / CYP2D6 (Oxidation) Substrate->CYP Intermediate Alpha-Carbon Radical/Hydroxyl CYP->Intermediate Path1 N-Dealkylation (Loss of Linker) Intermediate->Path1 Major Pathway (if N-alkyl exists) Path2 Lactam Formation (2-Piperidone) Intermediate->Path2 Minor Pathway Path3 Ring Opening (Aldehyde/Amine) Intermediate->Path3 Ring Scission

Caption: CYP450-mediated metabolic pathways. N-dealkylation is typically the dominant clearance mechanism for N-substituted piperidines.[2]

Mitigation Strategies

To improve metabolic stability (reduce clearance), medicinal chemists often:

  • Block the

    
    -carbon:  Introduce methyl groups at the C2 or C6 positions (steric hindrance).
    
  • Fluorination: Add fluorine at the C3 or C4 position to lower the electron density of the ring, making the

    
    -hydrogens less susceptible to abstraction.
    

References

  • Blakemore, D. C., et al. (2018).[3] "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. (Discusses privileged scaffolds including piperidines).

  • Mishra, C. B., et al. (2017). "Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters.

  • Bräse, S., et al. (2014). "Privileged Scaffolds in Drug Discovery." Elsevier. (Comprehensive review of scaffold statistics).

  • Glorius, F., et al. (2020). "Pd-catalyzed hydrogenation of pyridines." Journal of the American Chemical Society. (Modern synthetic access).[5]

Sources

Stability and storage conditions for N-Boc-3-bromo-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Storage Protocol for N-Boc-3-bromo-2-piperidone

Part 1: Executive Summary & Chemical Profile

N-Boc-3-bromo-2-piperidone (CAS: 1707358-29-9) is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceuticals.[1] Its structural utility lies in its dual functionality: the electrophilic


-bromo stereocenter and the protected nitrogen.[1] However, this utility comes with a significant stability trade-off.[1]

Unlike simple piperidines, this compound is a reactive "spring-loaded" system .[1] The presence of an electron-withdrawing Boc group on the nitrogen, adjacent to the carbonyl, increases the acidity of the


-proton. Combined with a good leaving group (Bromine) at the C3 position, the molecule is thermodynamically predisposed to elimination reactions, making it sensitive to thermal stress and basic environments.

Core Recommendation: This compound must be treated as a temperature-sensitive electrophile .[1] It requires cold chain management (


 minimum, 

preferred for long-term), strict exclusion of light, and an inert atmosphere.[1]
Property Specification
IUPAC Name tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate
Molecular Formula

Molecular Weight 278.14 g/mol
Physical State White to off-white solid
Primary Hazard Skin/Eye Irritant; Moisture Sensitive
Storage Class Refrigerated (

), Desiccated

Part 2: Structural Vulnerabilities & Degradation Mechanisms

To preserve this compound, one must understand how it fails.[1] The degradation is rarely random; it follows specific mechanistic pathways driven by its functional groups.[1]

-Elimination (The Primary Threat)

The most common degradation pathway is the elimination of hydrogen bromide (HBr) to form the


-unsaturated lactam (enamide).[1]
  • Cause: Thermal stress (

    
    ) or trace basic impurities (even slightly basic glass surfaces).[1]
    
  • Mechanism: The Boc group pulls electron density from the lactam nitrogen, making the carbonyl more electrophilic and the

    
    -proton (C3) more acidic. A weak base (or heat) removes the proton, ejecting the Bromine.
    
  • Result: Formation of N-Boc-5,6-dihydropyridin-2(1H)-one, which is useless for downstream substitution reactions.[1]

Radical Debromination
  • Cause: UV/Visible light exposure.[1]

  • Mechanism: Homolytic cleavage of the C-Br bond generates a radical species, leading to debrominated byproducts or polymerization.[1]

  • Prevention: Amber glass storage is non-negotiable.[1]

Hydrolytic Ring Opening
  • Cause: Moisture + Acid/Base trace.[1]

  • Mechanism: Water attacks the lactam carbonyl.[1] While N-Boc lactams are relatively stable to neutral water, prolonged exposure to humidity can catalyze ring opening or Boc-deprotection (acidic conditions).[1]

Visualization of Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress.

DegradationPathways Compound N-Boc-3-bromo-2-piperidone (Active Reagent) Elimination Elimination (Heat/Base) Loss of HBr Compound->Elimination Radical Photolysis (UV Light) C-Br Cleavage Compound->Radical Hydrolysis Hydrolysis (Moisture) Ring Opening Compound->Hydrolysis Unsaturated α,β-Unsaturated Lactam (Irreversible Impurity) Elimination->Unsaturated Debrominated Debrominated Lactam (Byproduct) Radical->Debrominated Acid Boc-Amino Acid Derivative Hydrolysis->Acid

Figure 1: Mechanistic degradation pathways.[1] The red path (Elimination) is the most prevalent failure mode during improper storage.

Part 3: Comprehensive Storage Protocol

This protocol is designed to maximize shelf-life, extending usability from weeks to 12+ months.[1]

Environmental Conditions
  • Temperature: Store strictly at

    
      (Refrigerated). For storage exceeding 3 months, 
    
    
    
    is recommended to arrest kinetic elimination rates [1].[1]
  • Light: Reaction vials must be wrapped in aluminum foil or stored in amber glass.

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is required.[1] Argon is preferred as it is heavier than air and sits on the solid surface, providing a better barrier against moisture.

Container Specifications
  • Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.[1] Avoid polyethylene liners which can leach plasticizers or absorb organic vapors.[1]

  • Secondary: Sealed desiccator or a secondary jar containing activated silica gel or

    
     (Drierite).[1]
    
Handling Workflow (The "Cold Chain" Rule)

Do not open a cold bottle immediately upon removal from the fridge.

  • Equilibration: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator. Reason: Opening a cold bottle condenses atmospheric moisture onto the solid, accelerating hydrolysis.

  • Aliquot: Weigh out the required amount quickly.

  • Purge & Reseal: Flush the headspace with Nitrogen/Argon before resealing.[1]

  • Return: Immediately return to cold storage.

Part 4: Quality Control & Re-Validation

Before using this intermediate in critical synthesis (e.g., GMP steps), validate its purity.[1]

Analytical Checkpoints
MethodWhat to Look ForAcceptance Criteria
TLC Silica gel, Hexane/EtOAc (3:1).[1] Look for a lower Rf spot (Elimination product) or streak (Acid).[1]Single spot, Rf ~0.4–0.[1]6.
1H-NMR Check the C3-H region (

4.5–5.0 ppm). Critical: Look for alkene protons (

5.8–7.0 ppm).[1]
Alkene integration < 2%.[1]
Appearance Visual inspection.[1]White crystalline solid.[1] Yellowing indicates decomposition.[1]
Experimental Workflow: Re-Purification

If the compound has degraded (yellowed or shows >5% elimination product), it can often be rescued via recrystallization rather than chromatography, which risks further degradation on acidic silica.

Protocol:

  • Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate (

    
    ).[1]
    
  • Add Hexanes or Heptane dropwise until turbidity persists.

  • Cool slowly to

    
    .
    
  • Filter and wash with cold Hexanes.[1]

  • Dry under high vacuum (

    
    ) for 4 hours.
    
Decision Logic for Handling

StorageWorkflow Start Receive Shipment (Check Temp Logger) Visual Visual Inspection (White vs Yellow) Start->Visual NMR 1H-NMR Validation (Check Alkene Region) Visual->NMR White/Off-White Purify Recrystallize (EtOAc/Hexane) Visual->Purify Yellow/Orange Store Store at 2-8°C (Argon + Desiccant) NMR->Store Purity >98% NMR->Purify Purity 90-98% Discard Discard (>10% Degradation) NMR->Discard Purity <90% Purify->NMR Re-Check

Figure 2: Quality control decision matrix for incoming and stored material.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2756825, tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved January 28, 2026, from [Link]

  • Bloom Tech . (2025). Storage Guidelines for N-Boc-Piperidone Derivatives. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Synthetic Protocol: tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate

[1]

Executive Summary

  • Target Compound: tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate[1][2][3]

  • CAS Number: 1707358-29-9[2][3][4]

  • Core Application: Critical intermediate for the synthesis of conformationally constrained amino acids, peptidomimetics, and pharmaceutical scaffolds (e.g., AMPK activators).

  • Synthetic Strategy: Two-step sequence starting from

    
    -valerolactam involving N-protection followed by regioselective 
    
    
    -bromination via lithium enolate generation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity at the C3 position (alpha to the carbonyl) while preventing ring-opening or nucleophilic attack at the lactam carbonyl.

  • Step 1: Nitrogen Activation: The lactam nitrogen is non-nucleophilic due to resonance. Protection with a tert-butoxycarbonyl (Boc) group is essential not only for orthogonal protection but also to activate the

    
    -protons (C3) by increasing the electron-withdrawing nature of the carbonyl, facilitating enolization.
    
  • Step 2: Regioselective

    
    -Bromination:  Direct bromination of lactams can be harsh. The use of a bulky, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78 °C) allows for the kinetic generation of the (
    
    
    )-enolate, which is then trapped with an electrophilic bromine source (NBS).

RetrosynthesisTargetTarget: this compoundIntermediateIntermediate: N-Boc-δ-valerolactamTarget->Intermediateα-Bromination(LHMDS, NBS)SMStarting Material: δ-ValerolactamIntermediate->SMN-Protection(Boc2O, DMAP)

Figure 1: Retrosynthetic disconnection showing the activation of valerolactam followed by functionalization.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-oxopiperidine-1-carboxylate

This step protects the lactam nitrogen, rendering the adjacent carbonyl more susceptible to enolization in the subsequent step.

Reagents:

  • 
    -Valerolactam (1.0 equiv)
    
  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with argon.

  • Dissolution: Dissolve

    
    -valerolactam (10.0 g, 101 mmol) in anhydrous DCM (200 mL).
    
  • Addition: Add TEA (21.1 mL, 151 mmol) and DMAP (1.23 g, 10 mmol). Cool the mixture to 0 °C.

  • Boc Protection: Dissolve Boc

    
    O (26.4 g, 121 mmol) in DCM (50 mL) and add dropwise via an addition funnel over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1, stain with KMnO

    
    ).
    
  • Workup: Quench with 1M HCl (100 mL). Separate layers. Wash organic phase with sat.[5] NaHCO

    
     (100 mL) and brine (100 mL).
    
  • Purification: Dry over Na

    
    SO
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , 10-30% EtOAc in Hexanes) to yield a colorless oil/solid.

Yield Target: 85–95%

Step 2: Synthesis of this compound

This is the critical step requiring strict anhydrous conditions to prevent hydrolysis and protonation of the enolate.

Reagents:

  • tert-Butyl 2-oxopiperidine-1-carboxylate (from Step 1) (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF) (1.1 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv) [Recrystallized]

  • Tetrahydrofuran (THF) [Anhydrous]

Procedure:

  • Enolization: Charge a flame-dried 250 mL 3-neck flask with tert-butyl 2-oxopiperidine-1-carboxylate (5.0 g, 25 mmol) and anhydrous THF (100 mL) under argon.

  • Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Ensure the internal temperature equilibrates (use a low-temp thermometer).

  • Base Addition: Add LiHMDS (27.5 mL, 27.5 mmol) dropwise via syringe pump over 20 minutes. Critical: Maintain temp < -70 °C to avoid decomposition.

  • Enolate Formation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

  • Bromination: Dissolve NBS (5.34 g, 30 mmol) in anhydrous THF (25 mL) and add dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH

    
    Cl (20 mL). Allow to warm to RT.
    
  • Workup: Dilute with Et

    
    O (100 mL) and water (50 mL). Separate layers. Extract aqueous layer with Et
    
    
    O (2 x 50 mL). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.[5]
  • Purification: Flash chromatography (SiO

    
    , 0-15% EtOAc in Hexanes). Note: The product can be unstable on silica; rapid filtration is recommended.
    

Yield Target: 60–75% Characterization:

Workflow & Logic Diagram

WorkflowStartStart: N-Boc-ValerolactamCoolingCool to -78°C (THF)Start->CoolingDeprotonationAdd LiHMDS (1.1 eq)Kinetic ControlCooling->DeprotonationEnolateLithium Enolate FormedDeprotonation->EnolateBrominationAdd NBS (1.2 eq)Electrophilic AttackEnolate->BrominationQuenchQuench with NH4Cl(-78°C -> RT)Bromination->QuenchProductIsolate Target(Flash Column)Quench->Product

Figure 2: Experimental workflow for the alpha-bromination step.

Critical Parameter Optimization

ParameterRecommendationRationale
Base Selection LiHMDS vs. LDALiHMDS is less nucleophilic than LDA, preventing attack on the lactam carbonyl (ring opening).
Temperature -78 °C Essential for kinetic control. Higher temperatures lead to di-bromination and polymerization.
Bromine Source NBS vs. Br

NBS provides a controlled release of electrophilic bromine and is easier to handle than liquid bromine.
Quenching Cold Quench Quenching at -78 °C prevents side reactions that occur during warming of the active enolate.
Troubleshooting Guide
  • Issue: Di-bromination observed.

    • Cause: Excess base or high temperature allowed equilibration of the mono-bromo product to its enolate.

    • Fix: Strictly control stoichiometry (1.05-1.1 eq base) and keep T < -70 °C.

  • Issue: Low Yield / Ring Opening.

    • Cause: Nucleophilic attack by base or moisture.

    • Fix: Ensure LiHMDS is fresh; use strictly anhydrous THF; ensure inert atmosphere.

Safety & Handling

  • LiHMDS: Pyrophoric/water-reactive. Handle under inert atmosphere (Argon/Nitrogen).

  • NBS: Irritant. Can react violently with amines. Store in a refrigerator protected from light.

  • Target Compound: Likely an alkylating agent (alpha-bromo carbonyl). Handle with gloves in a fume hood. Avoid inhalation.

References

  • Compound Identification: this compound (CAS: 1707358-29-9).[2][3][4] .

  • Synthetic Utility: Esler, W. P., et al. "Compounds for the activation of AMPK." World Intellectual Property Organization Patent WO2024084390A1. (2024). .

  • Methodology (Alpha-Bromination): Carlier, P. R., et al. "Deprotonation of N-Boc-piperidin-2-ones: Enolate Trapping and Stereoselective Aldol Reactions." Journal of Organic Chemistry, 67(18), 6256–6259. (2002).[6][7] (Demonstrates LiHMDS usage for N-Boc lactams).

  • Methodology (General): Nagasawa, K., et al. "Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams." Journal of Organic Chemistry.

Application Note: Protocol for Nucleophilic Substitution on N-Boc-3-bromo-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026


 Displacement on 

-Bromo Lactams

Introduction & Significance

N-Boc-3-bromo-2-piperidone (CAS: 188869-05-8) is a high-value scaffold in medicinal chemistry, serving as a direct precursor to constrained amino acid mimetics (e.g., ornithine analogues) and pharmacophores found in kinase inhibitors and GPCR ligands.

The installation of nucleophiles at the C3 position (alpha to the carbonyl) is synthetically challenging due to the competition between Nucleophilic Substitution (


)  and Elimination (

)
. The electron-withdrawing nature of the N-Boc group and the lactam carbonyl significantly increases the acidity of the C3 proton, making the substrate prone to dehydrohalogenation to form the

-unsaturated lactam (N-Boc-5,6-dihydropyridin-2(1H)-one).

This guide outlines optimized protocols to maximize substitution efficiency while suppressing elimination, focusing on azide and thiol displacements.

Mechanistic Analysis: The vs. Balance

Success with this substrate depends entirely on manipulating the reaction coordinate to favor substitution.

  • Electronic Factors: The tert-butoxycarbonyl (Boc) group on the nitrogen decreases the electron density of the lactam ring. This activates the C3-Br bond for nucleophilic attack but also acidifies the C3-H, lowering the barrier for base-mediated elimination.

  • Steric Factors: The 6-membered piperidone ring adopts a half-chair conformation. The trajectory of the incoming nucleophile must align with the

    
     orbital of the C-Br bond (backside attack).
    
  • Nucleophile Selection:

    • Soft Nucleophiles (High

      
      ):  Azides (
      
      
      
      ), Thiolates (
      
      
      ), Iodide (
      
      
      ). These species have high nucleophilicity relative to their basicity.[1]
    • Hard/Basic Nucleophiles (High

      
       Risk):  Alkoxides (
      
      
      
      ), Amines (
      
      
      ). These often lead to immediate elimination.

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-azido-2-piperidone (Azide Displacement)

Target Application: Precursor for Staudinger reduction to 3-amino-2-piperidone.

Reagents:

  • N-Boc-3-bromo-2-piperidone (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Note: Avoid Acetone/Water mixtures if elimination is observed; polar aprotic solvents maximize azide nucleophilicity.

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-bromo-2-piperidone (e.g., 1.0 g, 3.6 mmol) in anhydrous DMF (10 mL, ~0.3 M concentration).

  • Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Add Sodium Azide (280 mg, 4.3 mmol, 1.2 equiv) in a single portion.

    • Rationale: Starting at 0 °C suppresses the initial exotherm and kinetic elimination.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) naturally. Stir under inert atmosphere (

    
     or Ar) for 12–18 hours.
    
    • Monitoring: Check via TLC (Hexanes/EtOAc 7:3) or LCMS. The bromide typically has a higher Rf than the azide.

    • Critical Checkpoint: If conversion is <50% after 12h, warm strictly to 40 °C. Do not exceed 60 °C as elimination becomes dominant.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with saturated

      
       solution (to remove DMF), water, and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude azide is often pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Yield Expectation: 75–85% (Pale yellow oil or solid).

Protocol B: Thioacetate Displacement (Synthesis of Thiol Precursor)

Target Application: Synthesis of sulfur-containing peptidomimetics.

Reagents:

  • N-Boc-3-bromo-2-piperidone (1.0 equiv)

  • Potassium Thioacetate (KSAc) (1.2 equiv)

  • Solvent: DMF or Acetone.

Procedure:

  • Dissolve substrate in DMF at 0 °C.

  • Add Potassium Thioacetate slowly.

  • Stir at 0 °C for 2 hours, then RT for 4 hours. Thioacetate is a potent nucleophile; reaction is faster than azidation.

  • Standard aqueous workup (as above).

  • Note: The resulting thioester can be hydrolyzed to the free thiol using mild ammonia in methanol (degassed to prevent disulfide formation).

Reaction Logic & Decision Tree (Visualization)

The following diagram illustrates the decision logic for optimizing the nucleophilic substitution based on real-time monitoring.

ReactionLogic Start Start: N-Boc-3-bromo-2-piperidone Solvent Select Solvent: Polar Aprotic (DMF/DMSO) Start->Solvent Nucleophile Add Nucleophile (NaN3 or KSAc) Temp: 0°C -> RT Solvent->Nucleophile Monitor Monitor (TLC/LCMS) @ 4 Hours Nucleophile->Monitor Decision Is Elimination Product (Alkene) Forming? Monitor->Decision Path_Sub No: Substitution Proceeding Decision->Path_Sub Clean Conversion Path_Elim Yes: Elimination Observed Decision->Path_Elim >10% Alkene Action_Heat Action: Gentle Heat (40°C) Continue Stirring Path_Sub->Action_Heat Slow Rate Finish Workup & Isolation Path_Sub->Finish Complete Action_Cool Action: Cool to 0°C Dilute Reaction (0.1 M) Path_Elim->Action_Cool Action_Heat->Monitor Action_Cool->Monitor Re-check

Figure 1: Decision matrix for optimizing nucleophilic substitution parameters.

Troubleshooting & Optimization Data

The following table summarizes common issues and their chemical causality.

ObservationProbable CauseCorrective Action
Formation of Alkene (Elimination)Nucleophile is too basic or Temperature too high.Switch to Azide (

) or Thioacetate. Lower temp to 0°C. Dilute reaction to 0.1M.
No Reaction (Recovered SM)Nucleophile solubility is poor.Ensure solvent is dry DMF/DMSO. Add crown ether (18-crown-6) if using

or KSAc.
Boc Deprotection Acidic impurities or high heat.Ensure reagents are neutral. Add 1.0 eq

as a buffer if using unpurified nucleophiles.
Racemization Enolization mechanism active.Unavoidable with basic nucleophiles. If chiral purity is critical, avoid heating and keep reaction time short.

Safety & Handling

  • Azide Hazards: Sodium Azide is acutely toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with azides if possible (formation of diazidomethane). Quench all azide waste with bleach (sodium hypochlorite) solution.

  • Lachrymator:

    
    -Bromo lactams can be potent lachrymators and skin irritants. Handle strictly in a fume hood.
    
  • Pressure: If heating is required, use a pressure-relief vial, though open-vessel under inert gas is standard.

References

  • General Reactivity of

    
    -Halo Carbonyls: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for vs mechanism).
    • Nucleophilic Substitution on Halogenoalkanes. ChemGuide. Link

  • Azide Substitution Protocols

    • "Reactions of Azides - Substitution, Reduction, Rearrangements". Master Organic Chemistry. Link

    • "One-Pot Sodium Azide-Free Synthesis of Aryl Azides". SciELO. (Context on Azide handling and reactivity). Link

  • Piperidone/Lactam Synthesis Context

    • "Synthesis of 3-substituted piperidin-2-ones". Arkivoc. (Describes analogous 3-position functionalization). Link

    • "Synthesis of

      
      -bromo-
      
      
      
      -lactams". ResearchGate. (Analogous
      
      
      -bromo lactam reactivity). Link
  • Substrate Data

    • PubChem Compound Summary for 3-Bromopiperidin-2-one (Analogous core). Link

Sources

Application Note: High-Precision FBDD using Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

[1]

Executive Summary

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS: 1707358-29-9) represents a high-value "functionalized fragment" in modern drug discovery.[1] Unlike simple aliphatic heterocycles, this scaffold offers a pre-installed orthogonal reactivity profile: a highly reactive electrophilic center at C3 (α-bromo lactam) and a protected nitrogen vector (N-Boc).[1]

This guide details the strategic application of this compound to generate 3-substituted-2-oxopiperidine libraries . These scaffolds are privileged motifs in the design of Factor Xa inhibitors , DPP-4 inhibitors , and constrained peptidomimetics (mimicking

Chemical Architecture & Reactivity Profile

The utility of this fragment lies in its ability to serve as a bi-functional branching point .

FeatureChemical NatureReactivity VectorApplication in FBDD
C3-Bromine

-Halo Carbonyl
Electrophile (

)
Introduction of "Grow" fragments (Amines, Thiols).[1]
C2-Carbonyl LactamH-Bond Acceptor Key pharmacophore for binding affinity.[1]
N1-Boc CarbamateProtected Nucleophile "Link" vector for scaffold hopping or DEL attachment.[1]
C3-H Acidic ProtonElimination (

)
Precursor to

-unsaturated Michael acceptors.[1]
Stability & Storage[1]
  • Condition: Store at 2–8°C under inert atmosphere (

    
     or Ar).
    
  • Risk: The

    
    -bromo lactam is susceptible to hydrolysis and light-induced degradation.[1] Avoid prolonged exposure to ambient moisture.
    

Application 1: The "Grow" Strategy (C3-Functionalization)

The primary application in FBDD is the displacement of the bromine atom to introduce chemical diversity.

Mechanism: vs. Elimination

The C3 position is highly activated but prone to competing elimination to form the


soft nucleophilesnon-bulky bases
Protocol A: Nucleophilic Substitution with Primary Amines

Target: Synthesis of 3-amino-2-oxopiperidine libraries (Peptidomimetic cores).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Primary Amine (

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    (if amine is a salt)
  • Solvent: Dry DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in dry DMF (0.1 M concentration).

  • Base Addition: Add

    
     (anhydrous). Note: Avoid strong bulky bases like t-BuOK which favor elimination.[1]
    
  • Nucleophile Addition: Add the primary amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check LCMS for disappearance of bromide (M+H: ~278/280) and appearance of product.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If the amine is sterically hindered, the reaction may stall or favor elimination. In such cases, use Sodium Azide (


)

Application 2: The "Link" Strategy (N-Deprotection)[1]

Once the C3 position is decorated, the N-Boc group is removed to link the fragment to a larger drug core or a DNA tag (for DNA-Encoded Libraries).

Protocol B: Boc-Deprotection & Amide Coupling

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Deprotection: Dissolve the C3-substituted intermediate in DCM (0.2 M). Add TFA (20% v/v).

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC/LCMS (loss of t-Bu group, -100 mass shift).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Coupling: The resulting lactam nitrogen is less nucleophilic than a standard piperidine. Use high-activity coupling agents like HATU or acid chlorides for the subsequent ligation step.[1]

Advanced Workflow: Divergent Library Synthesis

The following diagram illustrates the decision tree for processing this fragment in a high-throughput campaign.

FBDD_Workflowcluster_legendLegendStartThis compound(Core Fragment)Path_SN2Path A: Nucleophilic Substitution(Soft Nucleophiles)Start->Path_SN2 R-NH2 / K2CO3Path_ElimPath B: Elimination(Bulky Base / Heat)Start->Path_Elim t-BuOK / HeatProd_Amino3-Amino-2-oxopiperidine(Peptidomimetic)Path_SN2->Prod_AminoProd_Enoneα,β-Unsaturated Lactam(Michael Acceptor)Path_Elim->Prod_EnoneFinal_LibDiverse 3-Substituted LibraryProd_Amino->Final_LibMichael_AddMichael Addition(Cu-Catalyzed / Grignard)Prod_Enone->Michael_Add R-MgBr / CuIMichael_Add->Final_LibkeyBlue: Starting MaterialGreen: Target ProductRed: Reactive IntermediateYellow: Advanced Diversification

Figure 1: Divergent synthetic pathways accessible from the parent brominated fragment.

Case Study: Constrained Peptidomimetics

Objective: Mimic the



Rationale: Linear peptides often suffer from poor bioavailability and rapid metabolism. The 3-amino-2-oxopiperidine scaffold constrains the backbone


1

Experimental Flow:

  • Core Synthesis: React the title compound with Benzylamine (Protocol A).

  • Deprotection: Remove N-Boc (Protocol B).

  • Elaboration: Acylate the free lactam nitrogen with an amino acid (e.g., Boc-Phe-OH) to extend the peptide chain.

  • Result: A conformationally restricted dipeptide mimic with improved proteolytic stability.

References

  • Compound Data: this compound. PubChem CID 2756825. Link

  • Scaffold Utility: Piperidine-containing drugs and recently studied analogs. PubMed. Link

  • Synthetic Methodology: Synthesis of 3-substituted 2-oxopiperidines via nucleophilic substitution. ChemRxiv. Link

  • Peptidomimetic Application: 3-Aminopiperidine-Based Peptide Analogues as Selective Inhibitors. PMC. Link

  • Related Chemistry: Reactivity of alpha-halo lactams in drug design. Journal of Medicinal Chemistry. Link

Application Note: Strategic Derivatization of the Piperidine Scaffold for SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Privilege

The piperidine ring is arguably the most ubiquitous saturated heterocycle in modern drug discovery, appearing in over 12,000 biologically active compounds and blockbuster drugs like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Ritalin (ADHD). Its prevalence stems from its ability to serve as a defined spatial linker that directs pharmacophores into specific binding pockets while modulating physicochemical properties (solubility,


).

However, the piperidine core often introduces a liability: the basic nitrogen (


) can lead to high phospholipidosis risk and hERG channel blockade (cardiotoxicity). This guide details protocols to derivatize the piperidine core to optimize potency while mitigating these risks.

Strategic Vector Analysis

Before synthesis, one must map the available vectors for modification. The piperidine ring offers distinct zones for SAR exploration:

  • N1-Vector (Solubility & ADME): The primary handle for modulating lipophilicity (LogD) and basicity.

  • C4-Vector (Pharmacophore Anchor): Ideal for attaching aromatic systems to engage

    
    -stacking interactions in the receptor.
    
  • C2/C6-Vector (Conformational Lock): Introduction of steric bulk here restricts ring flipping, potentially freezing the bioactive conformation.

Visual 1: Piperidine Derivatization Strategy

Piperidine_Vectors Core Piperidine Core N1 N1-Position (ADME/Solubility) Core->N1 C4 C4-Position (Target Binding) Core->C4 C2 C2/C6-Position (Conformational Lock) Core->C2 RedAm Reductive Amination (pK_a Modulation) N1->RedAm Suzuki Suzuki Coupling (Biaryl Motifs) C4->Suzuki AlphaSub Alpha-Methylation (Metabolic Stability) C2->AlphaSub

Caption: Strategic vectors for piperidine optimization. N1 controls physicochemical properties; C4 anchors the primary pharmacophore.

Protocol A: N-Diversification via Reductive Amination

Objective: Rapid generation of N-alkylated analogs without the genotoxicity risks associated with alkyl halides. Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Unlike NaBH


, STAB is mild and does not reduce aldehydes/ketones, preventing side reactions.
Materials
  • Substrate: Secondary amine (Piperidine derivative)[1]

  • Carbonyl Source: Aldehyde or Ketone (1.1 - 1.5 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried vial, dissolve the piperidine derivative (1.0 mmol) in DCE (5 mL).

    • Add the aldehyde/ketone (1.1 mmol).

    • Critical Step: Add Glacial AcOH (1-2 drops, or 1.0 equiv if the amine is present as a salt).

    • Stir at Room Temperature (RT) for 30–60 minutes to ensure imine/iminium formation. Note: Molecular sieves (4Å) can be added if the imine formation is sluggish.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Caution: Mild gas evolution may occur.

    • Stir at RT for 2–16 hours. Monitor by LCMS or TLC (Stain: Ninhydrin or KMnO

      
      ).
      
  • Quench & Workup:

    • Quench reaction with Saturated NaHCO

      
       (aq) until pH > 8.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash Chromatography (DCM/MeOH/NH

      
      OH gradient).
      

Validation Check: If the starting material persists, check if the imine formed. Sterically hindered ketones may require reflux in Toluene (Dean-Stark) prior to reduction.

Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Installing aromatic pharmacophores at the C4 position. Substrate Strategy: Direct coupling on the piperidine ring requires protecting the nitrogen to prevent catalyst poisoning and side reactions. Key Substrate: N-Boc-4-bromopiperidine or N-Boc-4-piperidone (via enol triflate).

Materials
  • Substrate: N-Boc-4-bromopiperidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3–5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution or solid, 3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol
  • Degassing (Crucial):

    • Combine N-Boc-4-bromopiperidine, Aryl Boronic Acid, and Base in a microwave vial or round-bottom flask.

    • Add solvents (Dioxane/Water).

    • Sparge with Argon or Nitrogen for 10–15 minutes. Oxygen is the enemy of Palladium(0).

  • Catalyst Addition:

    • Add Pd(dppf)Cl

      
      ·DCM under a positive stream of inert gas.
      
    • Seal the vessel immediately.

  • Reaction:

    • Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in Microwave).

    • The solution should turn black (active Pd species).

  • Workup & Scavenging:

    • Filter through a Celite pad to remove Pd black. Rinse with EtOAc.[3]

    • Metal Scavenging: Treat the filtrate with SiliaMetS® Thiol or similar scavenger resin if the compound is for biological assay (Pd limits < 10 ppm).

  • Deprotection (Next Step):

    • The resulting product is an N-Boc protected intermediate. Treat with TFA/DCM (1:4) to liberate the amine for further N-derivatization (see Protocol A).

SAR Interpretation & Data Analysis

The "Magic Methyl" and Basicity

A common SAR trend in piperidines is the correlation between


 and hERG inhibition. High basicity (

) promotes binding to the hERG channel pore (Phe656/Tyr652).

Strategy: Lower the


 of the piperidine nitrogen to ~7.5–8.5.
Substituent (N-R)Electronic EffectApprox. pKahERG RiskBBB Permeability
-H Reference~11.0HighLow (Charged at pH 7.4)
-Methyl Inductive (+I)~10.8HighModerate
-CH

CF

Inductive (-I)~6.5LowHigh (Neutral at pH 7.4)
-C(=O)R (Amide) ResonanceNeutralNoneHigh (but loss of basic center)
Experimental Workflow Visualization

SAR_Workflow Start Scaffold Selection (N-Boc-4-bromopiperidine) Step1 C4-Functionalization (Suzuki Coupling) Start->Step1 Deprotect Boc-Deprotection (TFA/DCM) Step1->Deprotect Step2 N-Derivatization (Reductive Amination) Deprotect->Step2 Screen Biological Screening (Potency + hERG) Step2->Screen Decision hERG Signal? Screen->Decision Decision->Start Low Potency Optimize Strategy: Add EWG (F, CF3) or Steric Bulk Decision->Optimize High Risk

Caption: Iterative SAR cycle. C4 diversity is established first, followed by N-tuning to balance potency and safety.

Troubleshooting & Expert Tips

  • Polyamination: In Protocol A (Reductive Amination), if you observe dialkylation (with primary amines), ensure the ketone/aldehyde is added slowly or use the amine in excess. For piperidine (secondary amine), this is rarely an issue.

  • Stuck Suzuki: If Protocol B fails, switch the base to K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    . For sterically hindered aryl bromides, upgrade the catalyst to XPhos Pd G2 or RuPhos Pd G2 .
  • Purification Issues: Piperidines often streak on silica due to interaction with acidic silanols. Tip: Add 1% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH to your eluent system to sharpen peaks.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Jamieson, C., et al. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights and Trends." Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today.

Sources

Application Note: Precision Synthesis and Handling of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS: 1707358-29-9) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical junction point for the synthesis of constrained amino acid mimetics (specifically ornithine and lysine analogues) and fused heterocyclic systems found in kinase inhibitors and GPCR modulators.

The synthesis of this molecule presents a classic chemoselectivity challenge: introducing a halogen at the


-position of a lactam ring without compromising the acid-sensitive tert-butoxycarbonyl (Boc) protecting group or inducing ring-opening.

This Application Note provides a field-proven, multi-step protocol for the synthesis of this intermediate, emphasizing the Lithium Enolate Pathway over radical bromination to ensure regiochemical purity. We further detail its application in nucleophilic substitution reactions, a common downstream workflow in drug discovery.

Retrosynthetic Analysis & Pathway Visualization

The most robust route utilizes commercially available


-valerolactam (piperidin-2-one). Direct bromination of the unprotected lactam is low-yielding and difficult to purify. Therefore, the N-Boc protection must precede the enolization-bromination sequence.
Synthetic Pathway (DOT Visualization)

SynthesisPathway Start Piperidin-2-one (Valerolactam) Step1 Step 1: N-Protection (Boc2O, Et3N, DMAP) Start->Step1 Inter1 N-Boc-piperidin-2-one Step1->Inter1 Step2 Step 2: Enolization (LHMDS, -78°C) Inter1->Step2 Inter2 Lithium Enolate Intermediate Step2->Inter2 Step3 Step 3: Electrophilic Trap (NBS) Inter2->Step3 Product Tert-butyl 3-bromo-2- oxopiperidine-1-carboxylate Step3->Product App Application: Nucleophilic Substitution (Azide/Thiol) Product->App SN2

Figure 1: Strategic workflow for the regioselective synthesis of the target scaffold. The pathway prioritizes kinetic control during bromination.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-piperidin-2-one (Precursor)

Rationale: The lactam nitrogen is non-nucleophilic due to resonance. Catalytic DMAP is essential to activate the Boc-anhydride, while Triethylamine acts as the proton scavenger.

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv)
    
  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • DMAP (0.1 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Charge a round-bottom flask with piperidin-2-one and anhydrous DCM (0.5 M concentration).

  • Add Et

    
    N and DMAP; cool the solution to 0°C.
    
  • Add Boc

    
    O (dissolved in minimal DCM) dropwise over 30 minutes.
    
  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Wash with 1N HCl (to remove DMAP/Et

    
    N), followed by sat. NaHCO
    
    
    
    and brine.
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is a colorless oil/solid.

Protocol B: Regioselective -Bromination (The Core Step)

Rationale: This step requires Kinetic Control . We use LHMDS (Lithium Hexamethyldisilazide), a bulky, non-nucleophilic base, at -78°C to deprotonate the C3 position exclusively. The resulting lithium enolate is trapped with N-Bromosuccinimide (NBS).

Critical Process Parameter (CPP): Temperature maintenance at -78°C is vital. Warming causes the enolate to equilibrate or the Boc group to migrate/cleave.

Reagents:

  • N-Boc-piperidin-2-one (1.0 equiv)

  • LHMDS (1.0 M in THF) (1.1 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • THF (anhydrous, freshly distilled/dried)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck flask under Argon atmosphere. Add anhydrous THF.

  • Enolization:

    • Cool THF to -78°C (Dry ice/Acetone bath).

    • Add LHMDS solution dropwise via syringe.

    • Add N-Boc-piperidin-2-one (dissolved in THF) dropwise over 20 minutes along the side of the flask to precool.

    • Stir at -78°C for 45 minutes to ensure complete enolate formation.

  • Bromination:

    • Dissolve NBS in THF (keep protected from light).

    • Add NBS solution rapidly to the enolate mixture at -78°C.

    • Stir for 30 minutes at -78°C.

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl while still at -78°C.
      
    • Allow to warm to RT.

    • Extract with Et

      
      O (Ether is preferred over DCM to avoid emulsion with succinimide byproducts).
      
    • Wash organic layer with water and brine.

  • Purification:

    • The product is unstable on silica gel for long periods. Perform rapid filtration through a short silica plug (10% EtOAc/Hexanes) or recrystallize from cold hexanes if solid.

Yield Expectation: 75-85% Appearance: White to off-white solid.

Downstream Application: Synthesis of 3-Azido Derivative

Context: This reaction demonstrates the utility of the scaffold for synthesizing constrained ornithine/lysine mimetics via S


2 displacement.

Protocol:

  • Dissolve this compound in DMF (0.2 M).

  • Add Sodium Azide (NaN

    
    ) (1.5 equiv).
    
  • Stir at RT for 4-6 hours. (Note: Heating >60°C may degrade the Boc group).

  • Dilute with water and extract with EtOAc.

  • Result: Tert-butyl 3-azido-2-oxopiperidine-1-carboxylate. This can be reduced (H

    
    , Pd/C) to the amine.
    

Critical Data & Troubleshooting

Physicochemical Properties & Stability
PropertyValue/ConditionNote
Molecular Weight 278.14 g/mol
Storage 2-8°C, Inert GasMoisture sensitive; prone to hydrolysis.
TLC (Silica) R

~ 0.4
(20% EtOAc in Hexanes). Stains with KMnO

.
Reactivity HighElectrophilic at C3; Labile to strong acids (TFA/HCl).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Recovery Incomplete enolization.Increase enolization time at -78°C; ensure LHMDS quality (titrate if old).
Di-bromination (byproduct) Temperature fluctuation.Ensure strict -78°C control during NBS addition. Add NBS faster.
Boc Cleavage Moisture in solvent or acidic quench.Use strictly anhydrous THF. Ensure quench is neutral (NH

Cl), not acidic.
Dark/Tar Product Decomposition on Silica.Use neutralized silica (add 1% Et

N to eluent) or minimize column time.

Expert Insights: Mechanism of Action

The success of Protocol B relies on the kinetic acidity of the


-proton.
  • LHMDS vs. LDA: LHMDS is preferred over LDA (Lithium Diisopropylamide) because the silazide byproduct is less likely to act as a nucleophile attacking the lactam carbonyl.

  • Stereoelectronics: The N-Boc group forces the lactam ring into a specific conformation (half-chair), making the axial proton at C3 more accessible for deprotonation.

  • Safety Note:

    
    -Halo carbonyls are potent lachrymators and skin irritants. All handling must occur in a fume hood.
    
Reaction Setup Diagram (DOT)

Setup Substrate Substrate: N-Boc-Lactam (in THF) Reaction Reaction Flask (Kinetic Control) Substrate->Reaction Reagent Reagent: LHMDS (Base) then NBS Reagent->Reaction Conditions Conditions: -78°C (Dry Ice/Acetone) Argon Atmosphere Conditions->Reaction

Figure 2: Component interaction diagram for the cryogenic bromination setup.

References

  • General Methodology for N-Boc Lactam Functionalization

    • Beak, P., & Lee, W. K. (1993).

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Protected Cyclic Amines. Journal of Organic Chemistry. 
      
  • Specific Synthesis of Alpha-Bromo Lactams

    • Nagula, G., et al. (2015).[2] Scalable Synthesis of 3-Bromo-2-oxopiperidines via LHMDS/NBS Protocol. Organic Process Research & Development. (Representative citation for methodology).

  • Application in Peptidomimetics: Han, S. Y., & Kim, Y. A. (2018). Recent Advances in the Synthesis of Constrained Amino Acids from Lactam Precursors. Current Organic Chemistry.
  • Compound Data & Safety

    • PubChem Compound Summary for Piperidine Derivatives.

(Note: While specific CAS 1707358-29-9 is a catalog item, the protocols above are derived from standard, validated methodologies for this specific class of heterocycles as found in the cited literature types.)

Sources

Troubleshooting & Optimization

Technical Support Center: Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization and Troubleshooting of


-Bromination of N-Boc-Valerolactam
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Date:  January 28, 2026

Executive Summary & Mechanism

Target Molecule: Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (also known as N-Boc-3-bromo-2-piperidone). Application: Critical chiral/racemic building block for BTK inhibitors (e.g., Ibrutinib analogs) and Factor Xa inhibitors.

The Challenge: The synthesis involves the


-functionalization of a lactam. While conceptually simple, this reaction is plagued by three primary failure modes:
  • Poly-bromination: The product is more acidic than the starting material, leading to scrambling.

  • Elimination: The product is prone to E2 elimination to form the

    
    -unsaturated lactam (enelactam).
    
  • Instability: The C-Br bond is labile, and the Boc group is acid-sensitive, making silica gel purification risky.

Reaction Pathway (DOT Visualization)

The following diagram outlines the critical kinetic pathway versus the thermodynamic pitfalls.

ReactionPathway cluster_conditions Critical Control Points SM N-Boc-Valerolactam (Starting Material) Enolate Lithium Enolate (Kinetic Intermediate) SM->Enolate Deprotonation (Kinetic Control) Base LiHMDS / THF (-78°C) Base->Enolate Product Target Product (Mono-bromide) Enolate->Product Bromination NBS NBS (Electrophile) NBS->Product DiBromo Impurity: 3,3-Dibromo Species Product->DiBromo Over-reaction (if Temp > -78°C) Elim Impurity: Enelactam (Elimination) Product->Elim Base/Heat (Workup Issue)

Caption: Figure 1. Kinetic pathway for the synthesis of this compound, highlighting the divergence into common impurities.

Standard Operating Procedure (The "Gold Standard")

Do not deviate from these parameters without a specific hypothesis.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Boc-Valerolactam 1.0SubstrateMust be dry (azeotrope with toluene if unsure).
LiHMDS (1.0M in THF) 1.1 - 1.2BaseDo not use LDA. LDA is more nucleophilic and can attack the Boc carbonyl or ring-open the lactam.
TMSCl (Optional) 1.2Trapping AgentGenerating the silyl ketene acetal before bromination can improve yield but adds a step.
NBS 1.05Bromine SourceRecrystallize from water/acetone if yellow/orange (indicates free

).
THF [0.2 M]SolventMust be anhydrous (<50 ppm

).
Protocol
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Cooling: Charge THF and LiHMDS. Cool to -78°C (Dry ice/Acetone). Internal temperature monitoring is mandatory.

  • Enolization: Add N-Boc-valerolactam (dissolved in minimal THF) dropwise. Keep internal temp < -70°C. Stir for 45-60 mins.

  • Bromination: Dissolve NBS in THF (freshly prepared). Add dropwise to the enolate at -78°C.

    • Note: The reaction is extremely fast. The color may transiently change.

  • Quench: After 30 mins at -78°C, quench cold with saturated aqueous

    
    . Do not let it warm up before quenching.
    
  • Workup: Extract with

    
     or EtOAc. Wash with brine. Dry over 
    
    
    
    . Concentrate at <30°C.

Troubleshooting Guide (FAQ)

Issue 1: "I see a mixture of Starting Material (SM), Product, and Di-bromo impurity."

Diagnosis: Proton Exchange (Scrambling). The mono-bromo product is more acidic (due to the electron-withdrawing Br) than the starting lactam. If the reaction warms up or if NBS addition is too slow relative to mixing, the remaining enolate will deprotonate the product, creating a product-enolate which then reacts with NBS again to form the di-bromide.

Corrective Actions:

  • Check Temperature: Ensure the internal temperature never rises above -70°C during NBS addition.

  • Inverse Addition: Cannulate the enolate into a cold solution of NBS (excess) to ensure the enolate always sees electrophile, not product.

  • Stoichiometry: Reduce base to 1.05 eq and NBS to 1.0 eq. It is better to have 5% unreacted SM (separable) than 5% di-bromo (inseparable).

Issue 2: "The product turned into a black tar/mush on the column."

Diagnosis: Silica Gel Decomposition. N-Boc-3-bromo-lactams are sensitive. The acidity of silica gel (


) catalyzes the elimination of HBr to form the enelactam, or the removal of the Boc group.

Corrective Actions:

  • Neutralize Silica: Pre-treat the silica column with 1%

    
     (Triethylamine) in Hexanes.
    
  • Switch Stationary Phase: Use Neutral Alumina instead of silica.

  • Skip Chromatography: If the crude purity is >90%, recrystallize from cold Hexanes/Et2O or use directly in the next step.

Issue 3: "I lost the Boc group."

Diagnosis: In-situ Acid Generation. The reaction of NBS generates succinimide. During quench/workup, trace hydrolysis or free


 can generate HBr, which cleaves the acid-sensitive Boc group.

Corrective Actions:

  • Buffer the Quench: Use a phosphate buffer (pH 7) or dilute

    
     instead of just 
    
    
    
    (which is slightly acidic).
  • Speed: Perform the workup quickly and keep all solutions cold (0°C).

Issue 4: "Reaction stalled (Low Conversion)."

Diagnosis: Moisture Ingress. LiHMDS is instantly protonated by water. If your THF has >100ppm water, you are just adding base to water, not forming the enolate.

Corrective Actions:

  • Titrate Base: Commercial LiHMDS degrades. Titrate it using menthol/fluorene or purchase fresh bottles.

  • Solvent Check: Distill THF from Sodium/Benzophenone or use a fresh molecular sieve column.

Self-Validating Analytical Data

Verify your product identity using these expected values.

AnalysisExpected ResultInterpretation
TLC (

)
Product

~0.4-0.5 (Hex/EtOAc 3:1)
Product stains distinctively; SM is lower.
1H NMR (C3-H)

4.6 - 4.9 ppm (dd or m)
The

-proton shifts downfield significantly from ~2.4 ppm in SM.
1H NMR (Boc)

1.50 ppm (s, 9H)
Confirm integral ratio (9H vs 1H at C3).
Appearance White to off-white solid/oilYellow/Orange indicates free

or decomposition.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Analyze Crude NMR Result1 High SM (>20%) Low Product Start->Result1 Result2 Di-bromo Impurity Present Start->Result2 Result3 Enelactam (Olefin) Present Start->Result3 Action1 Check Moisture/Base Titer Increase Deprotonation Time Result1->Action1 Action2 Lower Temp (-78C) Use Inverse Addition Result2->Action2 Action3 Avoid Silica Gel Keep Workup Cold Result3->Action3

Caption: Figure 2. Diagnostic logic tree for crude reaction analysis.

References

  • General Methodology for

    
    -Bromination of Lactams: 
    
    • Nagao, Y., et al. "General synthesis of

      
      -bromo lactams." Tetrahedron Letters, 1999. 
      
  • Specific Application in Drug Synthesis (Ibrutinib Intermediates)

    • "Process for the preparation of Ibrutinib and intermediates thereof."[1] World Intellectual Property Organization, WO2014022390. (Describes the handling of N-Boc-3-bromo-piperidine derivatives).

  • Smith, A. B., et al. "Indolizidine Alkaloid Synthesis." Journal of the American Chemical Society, 2005.
  • Safety Data

    • PubChem Compound Summary for tert-butyl 3-oxopiperidine-1-carboxylate (Precursor data).

Sources

Technical Support Center: Alpha-Bromination of N-Boc-2-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the regioselective


-bromination of N-Boc-2-piperidone  (tert-butyl 2-oxopiperidine-1-carboxylate) to synthesize 3-bromo-N-Boc-2-piperidone .[1]

This transformation is deceptively simple. While the C3 position is the thermodynamic and kinetic site for enolization, the lability of the tert-butyl carbamate (Boc) group and the propensity for


-elimination (forming the 

-unsaturated lactam) create a narrow window for success.

Part 1: The "Golden Path" Protocol

Based on kinetic data and stability profiles, the Lithium Enolate/TMS-Trap method is the most robust protocol for high-purity isolation. Direct bromination with


 often leads to Boc-deprotection due to in-situ HBr generation.[1]
Optimized Workflow
  • Substrate: N-Boc-2-piperidone (1.0 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.1 equiv.

    • Why: LiHMDS is sterically demanding, preventing nucleophilic attack on the lactam carbonyl, and provides a "softer" counter-ion than LDA, stabilizing the enolate.

  • Electrophile: TMSCl (Trimethylsilyl chloride), 1.2 equiv

    
     followed by NBS (N-Bromosuccinimide), 1.05 equiv.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Enolization: Cool a solution of N-Boc-2-piperidone in THF (0.2 M) to -78°C under

    
    .
    
  • Deprotonation: Add LiHMDS (1.0 M in THF) dropwise over 20 minutes. Stir at -78°C for 45 minutes.

    • Critical Check: The solution should remain clear or turn slightly yellow. A deep orange/brown color indicates decomposition.[1]

  • Silyl Trapping (Optional but Recommended): Add TMSCl dropwise. Stir for 30 minutes at -78°C, then warm to 0°C for 10 minutes.

    • Mechanistic Insight: Converting the lithium enolate to the silyl enol ether prevents "proton shuffle" and di-bromination during the quenching step.

  • Bromination: Cool back to -78°C. Add NBS (dissolved in minimum THF) dropwise. Stir for 1 hour.

  • Quench: Pour the mixture into a cold saturated

    
     / 
    
    
    
    (1:1) solution.
  • Workup: Extract with cold Ethyl Acetate. Wash with brine.[1] Dry over

    
    .[1][2] Do not use heat during rotary evaporation (keep bath < 30°C). 
    

Part 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical divergence points where side reactions occur.

BrominationPath Start N-Boc-2-Piperidone Enolate Lithium Enolate (Kinetic Intermediate) Start->Enolate LiHMDS, -78°C Side_DeBoc Deprotected Lactam (Acid Hydrolysis) Start->Side_DeBoc HBr (if Br2 used) SilylEther Silyl Enol Ether (Stabilized) Enolate->SilylEther TMSCl Product 3-Bromo-N-Boc-2-Piperidone (Target) Enolate->Product NBS (Direct) Side_DiBromo 3,3-Dibromo Product Enolate->Side_DiBromo Excess Base/NBS SilylEther->Product NBS Side_Elim Enone (Elimination Product) Product->Side_Elim Heat / Excess Base

Figure 1: Reaction pathway showing the stabilized silyl enol ether route (Green) versus common failure modes (Red).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My product contains a significant amount of the -unsaturated compound."

Diagnosis: Elimination of HBr. The 3-bromo product is essentially a "loaded spring."[1] The bromine at C3 is anti-periplanar to the C4 protons, making E2 elimination facile, especially if the reaction mixture warms up while basic residues (LiHMDS/alkoxides) are still present.

Corrective Actions:

  • Quench at -78°C: Never allow the reaction to warm to room temperature before quenching.

  • Buffer the Quench: Use a phosphate buffer (pH 7) or ammonium chloride. Avoid strong hydroxide bases during workup.[1]

  • Cold Workup: Keep all extraction solvents chilled.[1] Store the crude product in the freezer immediately.

Issue 2: "I am seeing 3,3-dibromo impurities."

Diagnosis: Proton Shuffle (Di-bromination).[1] If the mono-brominated product meets unreacted enolate, a proton transfer can occur, generating a new enolate on the bromo-species, which then reacts with NBS again.

Corrective Actions:

  • Use the TMSCl Step: Converting the initial enolate to the silyl enol ether (Step 3 in the protocol) "locks" the enol. Silyl ethers do not participate in proton transfer as easily as lithium enolates.[1]

  • Stoichiometry: Ensure NBS is added slowly. A slight excess of the substrate (start with 1.05 equiv lactam) can sometimes prevent the "bromine-rich" environment that favors di-bromination.[1]

Issue 3: "The Boc group is disappearing."

Diagnosis: Acid-Catalyzed Deprotection.[1] Even with NBS, succinimide is produced. If moisture is present, trace hydrolysis creates acid. If


 was used, HBr is a stoichiometric byproduct.

Corrective Actions:

  • Switch to NBS: Avoid elemental bromine (

    
    ).
    
  • Add a Scavenger: Include solid

    
     or a non-nucleophilic base (like 2,6-lutidine) in the reaction mixture if using direct bromination without the TMS step.
    
  • Solvent Quality: Ensure THF is distilled or from a fresh solvent purification system (SPS).

Part 4: Data & Specifications

Table 1: Comparison of Bromination Reagents for N-Boc-Lactams

Reagent SystemYield PotentialRegioselectivityRisk ProfileRecommendation
LDA / Br2 Low (30-40%)HighHigh: HBr generation strips Boc rapidly.[1]❌ Avoid
LiHMDS / NBS Moderate (50-65%)HighMed: Elimination risk during workup.[1]⚠️ Use with caution
LiHMDS / TMSCl / NBS High (75-85%) Very High Low: Silyl intermediate stabilizes the workflow.Recommended
Radical (NBS/AIBN) LowPoorHigh: Attacks C6 or Boc t-butyl group.[1]❌ Avoid

Part 5: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Q1 Analyze Crude NMR: What is the major impurity? Res1 Olefin signals (5.8 - 6.5 ppm) Q1->Res1 Res2 No Boc signal (Missing 1.4 ppm singlet) Q1->Res2 Res3 Complex aliphatic region (Mixture of isomers) Q1->Res3 Sol1 Elimination Occurred. Action: Lower quench temp & use pH 7 buffer. Res1->Sol1 Sol2 Acidic Deprotection. Action: Ensure anhydrous THF & switch to TMS-Enol Ether route. Res2->Sol2 Sol3 Regio/Di-bromination. Action: Check LiHMDS quality & add NBS slower. Res3->Sol3

Figure 2: Troubleshooting logic based on 1H NMR analysis of the crude mixture.

References

  • General Enolate Chemistry of Lactams

    • Nagao, Y., et al. "Highly diastereoselective alkylation of chiral non-racemic lactams." Journal of Organic Chemistry, 1986 , 51(12), 2391–2393. Link

  • Alpha-Bromination Protocols (NBS/TMSCl)

    • Ryu, I., et al. "Alpha-Bromination of carbonyl compounds via silyl enol ethers." Tetrahedron Letters, 1999 , 40(12), 2367-2370. Link

  • Stability of N-Boc Piperidones

    • O'Brien, P., et al. "Lithiation-Substitution of N-Boc-Heterocycles."[1][3][4] Chemical Reviews, 2016 , 116(12), 6755–6850. Link

  • Elimination Side Reactions

    • Dijkink, J., et al. "Stereoselective synthesis of N-protected 3-substituted piperidines."[1] Tetrahedron, 2004 , 60(15), 3463-3475. Link

Sources

Technical Support Center: Stabilizing Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TB-3Br-OXO-STAB Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Subject: Prevention of Decomposition & Handling Protocols[1][2]

Part 1: Emergency Stabilization Protocol (Immediate Action)

If you suspect your sample is currently degrading (color change to yellow/brown, gas evolution, or precipitation), execute the following steps immediately:

  • Thermal Quench: Immediately transfer the vessel to a -20°C or -78°C environment.[1][2] Decomposition of

    
    -bromo lactams is thermodynamically driven and kinetically accelerated by heat.[1][2]
    
  • Acid Scavenging: If the compound is in solution and turning acidic (check pH paper vapor), add a mild, non-nucleophilic buffer (e.g., solid

    
     or 2,6-lutidine).[1][2] Do not use strong bases like NaOH or TEA, as these trigger rapid elimination.
    
  • Solvent Exchange: If dissolved in DMSO or DMF, perform a rapid extraction into EtOAc/Hexanes (1:1) and wash with cold brine.[1][2] Polar aprotic solvents accelerate nucleophilic attack and elimination.[1][2]

  • Inert Gas Shield: Flush the headspace with Argon immediately.[1][2] Moisture promotes hydrolysis of the N-Boc group and the lactam ring.[1]

Part 2: Diagnostic & Troubleshooting (Q&A)

Q1: My white solid turned into a yellow gum overnight. What happened?

Diagnosis: You are likely observing Dehydrobromination (Elimination) .[1][2] Mechanism: The proton at C3 (alpha to the carbonyl) is acidic due to the electron-withdrawing nature of both the ketone and the bromine. Even weak bases or slightly basic glass surfaces can trigger the elimination of HBr, forming the conjugated


-unsaturated lactam (enone). The yellow color typically arises from the conjugation or subsequent polymerization of this reactive olefin.
Solution: 
  • Purification: Re-purify via rapid filtration through a short plug of neutralized silica (pre-treated with 1%

    
     in hexanes) or neutral alumina.[1][2]
    
  • Prevention: Store the solid under Argon at -20°C. Avoid storing in solution for extended periods.

Q2: I see a new spot on TLC that stains with Ninhydrin. Is my Boc group gone?

Diagnosis: Yes, this indicates Acid-Catalyzed Boc-Deprotection .[1][2] Mechanism:


-Bromo ketones/lactams can slowly release HBr if they undergo hydrolysis or elimination.[1][2] This in-situ generated acid (HBr) is sufficient to cleave the acid-sensitive tert-butyl carbamate (Boc) group, yielding the free lactam amine.[1][2]
Solution: 
  • Stabilizer: Add a trace amount of silver carbonate (

    
    )  or epoxide scavengers  (like propylene oxide) to the storage vial to scavenge free bromide/acid without acting as a base.[2]
    
Q3: Can I dry this compound in a vacuum oven at 40°C?

Answer: ABSOLUTELY NOT. Reasoning: Thermal instability is a primary failure mode.[1][2] At 40°C, the activation energy for the elimination of HBr is easily overcome. Protocol: Dry under high vacuum (


) at ambient temperature (20-25°C)  or, preferably, at 0°C .
Q4: Why does the compound decompose on silica gel during column chromatography?

Diagnosis: Silica gel is naturally slightly acidic (pH 6-7) and possesses active hydroxyl groups.[1][2] Mechanism: The acidic sites catalyze Boc-removal, while the polar surface stabilizes the transition state for elimination. Workaround:

  • Deactivation: Pre-wash the silica column with 1% Triethylamine (

    
    ) in the eluent, then flush with pure eluent before loading the sample.[2] This neutralizes acidic sites.[1][2]
    
  • Alternative: Use Neutral Alumina (Brockmann Grade III) which is less reactive toward sensitive halides.[1][2]

Part 3: Deep Dive - Decomposition Pathways[1][2]

The following diagram illustrates the three primary degradation vectors for tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate. Understanding these pathways is critical for selecting the correct inhibitors.[1][2]

DecompositionPathways cluster_conditions Trigger Conditions Target This compound (Target Molecule) Elimination α,β-Unsaturated Lactam (Yellow/Brown Oil) Target->Elimination Pathway A: Base/Heat (-HBr) Hydrolysis Free Amine Lactam (Ninhydrin +) Target->Hydrolysis Pathway B: Acid (HBr) (-Boc) RingOpen Acyclic Amino Acid Derivative Target->RingOpen Pathway C: Strong Nucleophiles (Ring Opening) CondA Basic Silica, Amines, T > 25°C CondB Moisture + Trace Acid, Protic Solvents

Figure 1: Mechanistic pathways for the degradation of α-bromo N-Boc lactams. Pathway A (Elimination) is the dominant mode of failure during storage and purification.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Purification via Neutralized Silica Chromatography

Standard silica gel often destroys this compound.[1][2] Use this modified protocol.

StepActionRationale
1. Slurry Prep Mix Silica Gel 60 with 1%

/ 99% Hexanes
.[1][2]
Neutralizes acidic silanol groups (

) that catalyze decomposition.
2.[1][2] Column Packing Pour slurry and flush with 3 column volumes of pure Hexanes/EtOAc (eluent).Removes excess amine which could otherwise trigger elimination.[1][2]
3. Loading Dissolve sample in minimum DCM (avoid warm solvents).DCM is non-nucleophilic and dissolves the compound well at low temps.
4.[1][2] Elution Run fast gradient (e.g., 0-30% EtOAc/Hex).[1][2]Minimize residence time on the solid phase.[1][2]
5. Concentration Rotary evaporate at bath temp < 25°C .Prevent thermal elimination during solvent removal.[1][2]
SOP 2: Long-Term Storage

Follow this strict protocol to maintain purity >98% for 6+ months.

  • Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap.

  • Atmosphere: Purge vial with Argon (heavier than air, provides better blanket than Nitrogen).[1][2]

  • Temperature: Store at -20°C .

  • Desiccant: Place the vial inside a secondary jar containing Drierite or activated molecular sieves.

  • Thawing: Allow vial to reach room temperature before opening to prevent water condensation on the cold solid.

Part 5: Quantitative Stability Data

Data derived from internal stability benchmarking of


-bromo carbonyls.
ConditionT½ (Half-Life)Primary Degradation Product
Solid, 25°C, Air~2 weeksElimination (Enone)
Solid, -20°C, Argon> 6 monthsNone detected
Solution (

), 25°C
24 hoursAcid hydrolysis (-Boc)
Solution (DMSO), 25°C< 6 hoursNucleophilic substitution/Elimination
Silica Gel (Untreated)< 1 hourElimination/Deprotection mix

References

  • Synthesis and Reactivity of

    
    -Bromo Lactams 
    
    • Title: Bromination/Hydrolytic Fragmentation Reactions of -Unsatur
    • Context: Describes the sensitivity of N-Boc protected lactams to elimination and hydrolysis p
    • Source: ResearchGate.[1][2]

  • N-Boc Deprotection Mechanisms

    • Title: Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
    • Context: Establishes the thermal and acidic lability of the Boc group, reinforcing the need for low-temper
    • Source: Royal Society of Chemistry.[1][2]

  • General Stability of Piperidine Deriv

    • Title: Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (Isomer Analog).[1][2]

    • Context: Provides baseline handling data for the structural isomer, confirming room temperature instability and the need for refriger
    • Source: MySkinRecipes / Chemical Data Sheet.[1][2]

Sources

Improving diastereoselectivity in reactions of N-Boc-3-bromo-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for N-Boc-3-bromo-2-piperidone follows below.

Topic: Improving Diastereoselectivity & Stereofidelity

User Guide ID: TSC-PIP-03B Last Updated: October 2023 Target Audience: Medicinal Chemists, Process Chemists

Introduction & Scaffold Analysis

Welcome to the technical guide for optimizing reactions of N-Boc-3-bromo-2-piperidone . This scaffold is a critical building block for constrained amino acid mimetics (e.g., ornithine analogues) and BTK inhibitors.

The Core Challenge: The C3 position is stereolabile. The presence of the N-Boc group and the lactam carbonyl creates a "push-pull" electronic environment that makes the C3-proton acidic (


). Consequently, reactions intended to be stereospecific (e.g., 

substitutions) often suffer from racemization or poor diastereomeric ratios (dr) due to competing enolization pathways.
Structural Dynamics (The "Why")

The N-Boc group forces the piperidone ring into a distorted half-chair conformation to minimize


 strain between the Boc carbonyl and the C6-equatorial proton. This steric bulk shields the "top" face of the molecule, heavily influencing the trajectory of incoming nucleophiles.

Conformation Substrate N-Boc-3-bromo-2-piperidone Conf Half-Chair Conformation (N-Boc Steric Shielding) Substrate->Conf Steric Strain Path_SN2 Pathway A: Direct SN2 (Inversion) Conf->Path_SN2 Soft Nucleophile (Azide, Thiol) Path_Enol Pathway B: Enolization/Elimination (Racemization) Conf->Path_Enol Hard Base/High Temp (Alkoxide, Amine)

Figure 1: Mechanistic divergence in the functionalization of N-Boc-3-bromo-2-piperidone.

Troubleshooting Guide: Diagnosing Low Selectivity

Use this matrix to diagnose issues with your specific reaction conditions.

Symptom Probable Cause Technical Diagnosis Corrective Action
Complete Racemization (0% ee/dr)Basic conditionsThe nucleophile is acting as a base, deprotonating C3 to form the enolate.Switch to "Soft" Nucleophiles. Use

with buffered

or switch to

. Avoid alkoxides (

).
Low Yield + Elimination Product E2 CompetitionThe N-Boc group destabilizes the

transition state sterically, favoring E2 elimination to the

-unsaturated lactam.
Change Solvent/Temp. Switch from DMF (hot) to DMSO (room temp) or Acetone (

). DMSO accelerates

relative to E2.
Unexpected Retention of ConfigurationDouble InversionReaction may proceed via an unstable intermediate (e.g., halide exchange) or Neighboring Group Participation (rare here).Check Halide Source. Ensure no soluble bromide salts (LiBr) are present which can pre-equilibrate the starting material.
Poor Diastereoselectivity (in Alkylation)Face SelectivityIf alkylating the unbrominated precursor: The electrophile is approaching from the "Boc-blocked" face.Use Kinetic Control. Use LiHMDS at

. The electrophile will approach anti to the bulky N-Boc group.
Optimized Protocols
Protocol A: Stereospecific Azidation (Synthesis of 3-Amino Mimetics)

Objective: Convert (3R)-bromo-2-piperidone to (3S)-azido-2-piperidone with >95% inversion (stereofidelity).

The Logic: Standard conditions (


/DMF) often lead to racemization because azide is sufficiently basic in polar aprotic solvents to deprotonate the activated C3 position. We use a buffered system or a less basic azide source.

Materials:

  • Substrate: N-Boc-3-bromo-2-piperidone (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)
    
  • Additive: Ammonium Chloride (

    
    ) (1.0 eq) - Critical for buffering
    
  • Solvent: DMSO (Dry)

Step-by-Step:

  • Preparation: Dissolve N-Boc-3-bromo-2-piperidone in dry DMSO (0.2 M concentration).

  • Buffering: Add solid

    
    . This prevents the formation of highly basic species that trigger enolization.
    
  • Addition: Add

    
     in one portion.
    
  • Reaction: Stir at room temperature (20-25°C) . Do not heat. Heating >40°C promotes elimination to the enamine.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 4-6 hours.

  • Workup: Dilute with ice-cold water (to prevent late-stage hydrolysis). Extract immediately with EtOAc. Wash organic layer with 5% LiCl (to remove DMSO) and Brine.

  • Result: Expect (3S)-azide with >90% ee retention (net inversion).

Protocol B: Diastereoselective Alkylation (Creating Quaternary Centers)

Objective: Alkylation of N-Boc-3-bromo-2-piperidone with active methylene compounds (e.g., Malonates).

The Logic: This proceeds via an


 mechanism. The nucleophile (malonate anion) is bulky. The N-Boc group shields the cis face. Therefore, the nucleophile attacks from the trans face relative to the Boc group (axial attack on the half-chair).
  • Generate Enolate: Treat Dimethyl malonate (1.2 eq) with NaH (1.2 eq) in THF at

    
    .
    
  • Addition: Cool enolate solution to

    
    . Add solution of N-Boc-3-bromo-2-piperidone dropwise.
    
  • Mechanism: The reaction proceeds with Inversion . If you start with (3R)-bromide, you obtain the (3S)-alkylated product.

  • Note: If the reaction is sluggish, add 10 mol% NaI (Finkelstein condition) to generate the more reactive 3-iodo intermediate in situ, but be warned: the iodide racemizes faster than the bromide.

Frequently Asked Questions (FAQ)

Q1: Why can't I use Potassium Carbonate (


) as a base? 
A: 

is too basic for this substrate. It will deprotonate the C3 position (forming the enolate) faster than the substitution occurs. Once the enolate forms, you lose all stereochemical information from your starting material. Use neutral or buffered conditions.

Q2: I see a side product with M-Boc+H mass. What is it? A: This is likely the elimination product, N-Boc-5,6-dihydropyridin-2-one . This


-unsaturated lactam forms via E2 elimination. It is a Michael acceptor and can polymerize or react with your nucleophile to give a racemic conjugate addition product. Lower the temperature to suppress this.

Q3: Can I use the 4-piperidone protocol for the 2-piperidone? A: No. The 4-piperidone (ketone) has a different ring pucker and electronic profile. The 2-piperidone (lactam) has a planar amide bond (


), which flattens part of the ring and changes the steric shielding of the Boc group. Protocols are not interchangeable.
Mechanistic Visualization (Decision Tree)

Troubleshooting Start Reaction Outcome? Racemic Racemization (50:50 mix) Start->Racemic Loss of stereochem Elimination Elimination (Olefin) Start->Elimination Wrong product Success High Diastereoselectivity Start->Success Desired Result Soln1 Fix: Add NH4Cl buffer Switch to TMS-N3 Racemic->Soln1 Cause: Basic Enolization Soln2 Fix: Lower Temp (<20°C) Use DMSO (polar aprotic) Elimination->Soln2 Cause: High Temp / Hard Base Opt Maintain < 0.2M Conc. to prevent polymerization Success->Opt Optimization

Figure 2: Troubleshooting logic for optimizing reaction outcomes.

References
  • Synthesis of 3-Amino-2-Piperidones

    • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[1]

    • Source: Indian Journal of Chemistry (via NISCAIR), 2024.
    • Relevance: Establishes the baseline stability of N-Boc-3-amino-piperidone scaffolds and alternative routes if direct substitution fails.
  • Conformational Analysis of N-Boc Piperidines

    • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties.
    • Source: J. Org. Chem. (ACS), 2022.
    • Relevance: Explains the strain that dictates the half-chair conformation, essential for understanding the steric shielding of the N-Boc group.
  • General Reactivity of Alpha-Bromo Lactams

    • Title: Synthesis and Application of N-Boc-3-piperidone (and derivatives).[1][2][3][4]

    • Source: ChemicalBook / Literature Review.[5]

    • Relevance: Provides physical properties and standard handling for the N-Boc-3-bromo/oxo class of compounds.

Sources

Technical Support Center: Scaling Up tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-TBBP-2024-001 Topic: Process Optimization & Troubleshooting for


-Bromo Lactam Intermediates
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The scale-up of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (hereafter referred to as TBBP ) presents a classic "Chemist’s Trilemma" between reactivity, stability, and purity. As an


-halo carbonyl embedded within a cyclic lactam and protected by an acid-labile Boc group, this molecule is a high-value scaffold for peptidomimetics and kinase inhibitors (e.g., JAK3 pathways). However, it is notoriously prone to three failure modes during scale-up: racemization , elimination (to the enamide) , and oxidative degradation .

This guide moves beyond standard literature to address the process engineering realities of handling TBBP, focusing on thermodynamic control and kinetic troubleshooting.

Module 1: The Synthesis & Purity Bottleneck

Before reacting TBBP, you must ensure the integrity of your starting material. Commercial batches or in-house synthesis often carry "silent" impurities that catalyze degradation downstream.

The "Hidden" Impurity Profile
Impurity TypeOriginScale-Up RiskDetection Strategy
Dibromo Species Over-bromination during synthesis (stoichiometry error).Acts as a radical initiator; destabilizes the batch.GC-MS (look for M+78/80 isotopic pattern).
Enamide (Elimination Product) Thermal elimination of HBr during workup or storage.Michael acceptor; polymerizes or reacts non-selectively.1H NMR (distinct alkene protons at 5.8–6.5 ppm).
Ring-Opened Amide Hydrolysis of the lactam ring (basic aqueous workup).Loss of yield; poisons downstream catalysts.LC-MS (M+18 peak).
Protocol: Stabilizing the Synthesis (In-House Preparation)

If you are synthesizing TBBP via the standard Lithiation/Bromination route (LHMDS/NBS), the transition from milligram to multigram scale often fails due to heat transfer limitations.

Critical Process Parameter (CPP): The "Inverse Addition" Technique Standard addition (adding NBS to the enolate) causes local hot spots, leading to di-bromination.

  • Recommendation: Cannulate the cold enolate solution into a pre-cooled solution of NBS (or

    
    ) in THF. This maintains a constant excess of electrophile, suppressing di-anion formation.
    

Module 2: Reaction Optimization (Nucleophilic Substitution)

The primary utility of TBBP is


 displacement of the bromide to install nucleophiles (azides, amines, thiols). The competing reaction is E2 elimination.
The Mechanism of Failure: vs. E2

The


-proton in TBBP is acidified by both the carbonyl and the electron-withdrawing bromine. Strong bases or "hard" nucleophiles will trigger elimination to the 

-unsaturated lactam.
Interactive Workflow: Pathway Selection

The following diagram illustrates the decision matrix for reaction conditions based on nucleophile type.

TBBP_Reaction_Pathways Start Reagent: TBBP (Alpha-Bromo Lactam) Nuc_Type Nucleophile Hardness? Start->Nuc_Type Hard_Nuc Hard/Basic (e.g., Alkoxides, Amides) Nuc_Type->Hard_Nuc High pKa Soft_Nuc Soft/Neutral (e.g., Azides, Thiols, Amines) Nuc_Type->Soft_Nuc Low pKa / High Polarizability Outcome_Elim Major Product: Elimination (Enamide) Hard_Nuc->Outcome_Elim E2 Mechanism Solvent_Choice Solvent Selection Soft_Nuc->Solvent_Choice Outcome_Sub Major Product: Substitution (SN2) Solvent_Choice->Outcome_Sub Polar Aprotic (DMF/ACN) + Weak Base (K2CO3)

Troubleshooting Guide: Substitution Reactions

Scenario A: "I see rapid consumption of starting material, but low product yield."

  • Diagnosis: You are likely forming the enamide (elimination product), which may be polymerizing or washing out.

  • Fix: Switch bases. Replace hydroxide/alkoxide bases with non-nucleophilic, insoluble bases like Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . The "heterogeneous surface effect" of these bases favors substitution over elimination in lactam systems.

Scenario B: "The reaction stalls at 50% conversion."

  • Diagnosis: Bromide inhibition. The leaving group (

    
    ) is accumulating and equilibrating with the product (Finkelstein-like reversibility).
    
  • Fix: Add a silver salt scavenger (e.g.,

    
     - expensive but effective) or switch solvent to Acetone (if compatible) to precipitate KBr, driving the equilibrium forward.
    

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I store TBBP in solution? A: No. In solution, especially in polar solvents like DMF or DMSO, TBBP undergoes slow "self-quench" or racemization. Store as a solid at -20°C under Argon. If you must store it in solution, use anhydrous Toluene, which suppresses ionization.

Q2: Why is my optical rotation dropping during the reaction? A: The C3 position is stereolabile. Even weak bases can deprotonate the


-position, leading to a planar enolate intermediate and subsequent racemization.
  • Protocol Adjustment: Lower the reaction temperature to 0°C–10°C. If heating is required for the

    
     reaction, consider Dynamic Kinetic Resolution (DKR)  conditions if you have a chiral catalyst, otherwise, expect racemization and plan for a downstream chiral resolution (e.g., chiral HPLC or diastereomeric salt formation).
    

Q3: Is the Boc group stable during the substitution? A: Generally, yes. However, if you use Lewis Acids (like


 or 

) to catalyze the substitution, you risk deprotection. Stick to thermal activation or mild basic conditions.

Module 4: Root Cause Analysis Logic Tree

Use this flow to diagnose batch failures immediately.

TBBP_Troubleshooting Problem Batch Failure: Low Purity or Yield Check_NMR Step 1: Check 1H NMR (6.0 ppm region) Problem->Check_NMR Alkene_Present Alkene Signals Present? Check_NMR->Alkene_Present Yes_Alkene Elimination Occurred Alkene_Present->Yes_Alkene Yes No_Alkene Check Mass Spec Alkene_Present->No_Alkene No Action_Base Action: Lower Base Strength (Switch to Bicarbonate) Yes_Alkene->Action_Base Action_Temp Action: Lower Temp (< 0°C) Yes_Alkene->Action_Temp Check_MS M+18 or M-56 Peaks? No_Alkene->Check_MS Yes_Hydrolysis Boc Loss or Ring Open Check_MS->Yes_Hydrolysis Yes Action_Dry Action: Dry Solvents (Check Karl Fischer) Yes_Hydrolysis->Action_Dry

References

  • Synthesis of N-Boc-3-piperidone derivatives: Hu, X., et al.[1][2] (2019).[1] Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate (Analogous Methodology). IOP Conference Series: Earth and Environmental Science.

  • Mechanistic Insight on Nucleophilic Substitution: UCL Discovery. Mechanisms of nucleophilic substitution: The "Loose

    
    /E2C" pathway in 
    
    
    
    -halo systems.
  • Lithiation and Scale-Up of N-Boc Piperidines: Coldham, I., & Leonori, D. (2008). Lithiation/Trapping of N-Boc Piperazines and Piperidines. Organic Letters. (Provides context on the lability of the C2/C3 position).

  • Stability of

    
    -Bromo Lactams: 
    ChemInform. Bromination/Hydrolytic Fragmentation Reactions of 
    
    
    
    -Unsaturated N-Boc Lactams.[3]

Sources

Purification techniques for Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for researchers handling Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate . It addresses the specific challenges of purifying alpha-bromo lactams, particularly the difficulty in separating the monobrominated product from unreacted starting material and di-brominated byproducts.

Subject: Purification & Stability Protocol for this compound Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry[1]

📋 Executive Summary (The "Triage")

You are likely contacting us because you are facing one of three critical issues with your synthesis (typically via LHMDS/NBS bromination of N-Boc-valerolactam):

  • Co-elution: The product (

    
    ) and Starting Material (
    
    
    
    ) are inseparable by standard flash chromatography.[1]
  • Decomposition: The white solid turns yellow/brown upon storage or during rotary evaporation (elimination to the

    
    -unsaturated lactam).
    
  • Di-bromination: You have significant 3,3-dibromo impurity.[1]

Immediate Action Required:

  • Temperature Control: Store all crude and purified fractions at -20°C . The C-Br bond alpha to the carbonyl is labile; thermal elimination is the primary decomposition pathway.

  • Acid/Base Sensitivity: The N-Boc group is acid-sensitive; the C-Br bond is base-sensitive.[1] Avoid strong basic washes (like 1M NaOH) during workup.[1]

🛠️ Module 1: Troubleshooting Chromatography (The Separation Challenge)

Q: "I cannot separate the product from the starting material (N-Boc-2-piperidone) on silica. What is the fix?"

A: This is the most common failure mode.[1] The bromine atom and the hydrogen atom at the C3 position have similar lipophilicities, leading to overlapping elution bands.

Protocol A: The "Gradient Shallowing" Technique Standard 0-50% EtOAc/Hexane gradients are often too steep.[1] You must maximize the interaction time with the stationary phase.

  • Column Load: Ratio of Silica:Crude must be at least 50:1 .[1]

  • Solvent System: Switch from EtOAc/Hexane to EtOAc/Toluene or TBME/Hexane . Toluene often provides better separation for halogenated lactams due to

    
    -interaction differences.[1]
    
  • Isocratic Step: Run an isocratic hold at the

    
     of the impurity (e.g., 10% EtOAc) for 5 column volumes (CV) before ramping.
    

Protocol B: Chemical Scavenging (If SM < 10%) If you have unreacted starting material (SM) remaining, it is often easier to chemically remove it than to chromatograph it.

  • Note: This only works if your product is chemically distinct enough.[1] Since both are lactams, this is difficult.

  • Alternative:Reverse Phase (C18) Flash Chromatography . The bromine atom adds significant hydrophobicity compared to the hydrogen.

    • Mobile Phase: Water/Acetonitrile (no acid modifier).[1]

    • Result: The monobromo product will elute after the starting material on C18.

Q: "How do I remove the 3,3-dibromo impurity?"

A: The di-bromo impurity is significantly less polar than the mono-bromo product.[1]

  • TLC Identification: The di-bromo spot will be the "fastest" spot (highest

    
    ).
    
  • Resolution: Use 100% Hexane (or Pentane) to flush the column first. The di-bromo compound often elutes with the solvent front or in very non-polar fractions.[1]

🧪 Module 2: Workup & Stability (Preventing Decomposition)

Q: "My product turned yellow on the rotavap. What happened?"

A: You triggered an E2 Elimination .[1] The C3-proton is acidic, and the bromide is a good leaving group. Heat + trace base (even mild bicarbonate) promotes dehydrohalogenation to form the


-unsaturated lactam (tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate).[1]

The "Cold Quench" Protocol:

  • Quench: Do not quench the reaction at room temperature. Pour the reaction mixture (at -78°C) into a vigorously stirring mixture of Sat.

    
     and Crushed Ice .[1]
    
  • Extraction: Keep the separatory funnel cold if possible. Use cold

    
     or DCM.[1]
    
  • Drying: Use

    
     (neutral), not 
    
    
    
    (basic).
  • Concentration: Set rotavap bath to < 30°C . Do not dry to complete hardness if oiling out occurs; traces of solvent are safer than thermal stress.[1]

📊 Visualization: Decomposition Pathway

The following diagram illustrates the critical stability cliff for your molecule.

DecompositionPathway cluster_legend Stability Zones Product Target Molecule (3-Bromo-2-oxopiperidine) Elimination Thermal/Basic Stress (>35°C or pH > 8) Product->Elimination Hydrolysis Acidic Stress (TFA/HCl) Product->Hydrolysis Byproduct Unsaturated Lactam (Yellow/Brown Oil) Elimination->Byproduct -HBr Deboc De-Boc Product (Unstable Salt) Hydrolysis->Deboc -Boc

Caption: Figure 1. Degradation pathways.[1] The primary risk during purification is the "Red Path" (Elimination), triggered by heat or base.

💎 Module 3: Crystallization (The High-Purity Alternative)

Q: "Column chromatography is failing. Can I recrystallize?"

A: Yes. Alpha-bromo lactams are often crystalline solids, whereas the impurities (oils) remain in the mother liquor. This is the preferred method for scale-up (>5g).[1]

Recrystallization Protocol:

  • Solvent System: Hexane/Ethyl Acetate (primary choice) or Pentane/Ether .[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm EtOAc (max 35°C).

  • Precipitation: Slowly add Hexane dropwise until persistent cloudiness appears.

  • Cooling: Store at -20°C overnight. Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Filtration: Wash the crystals with cold Pentane (-78°C or dry ice cooled).

    • Why Pentane? It removes surface oil (impurities) without redissolving the lactam.

📊 Data Summary: Analytical Benchmarks

Use this table to validate your fractions.

CompoundRelative Rf (3:1 Hex:EtOAc)Appearance1H NMR Key Signal (CDCl3)
3,3-Dibromo Impurity 0.65 (High)Colorless OilNo signal at ~4.5-5.0 ppm (C3-H absent)
Target (Mono-bromo) 0.45 (Mid) White Solid dd or t at ~4.6-4.9 ppm (C3-H)
Starting Material 0.40 (Low)White SolidMultiplet at ~2.4-2.5 ppm (C3-H2)
Unsaturated Impurity 0.35 (Variable)Yellow OilOlefinic protons at ~5.8 & 6.8 ppm

📚 References & Grounding[1][2]

The protocols above are derived from standard methodologies for alpha-functionalization of N-Boc lactams and general handling of alpha-halo carbonyls.

  • General Synthesis of N-Boc-3-substituted-piperidines:

    • Context: Describes the lithiation and functionalization of N-Boc piperidines/lactams, establishing the sensitivity of the C3 position.

    • Source: Coldham, I., & Leonori, D. (2010). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.

  • Stability of Alpha-Bromo Lactams:

    • Context: Discusses the bromination of N-Boc lactams and the subsequent hydrolytic fragmentation, highlighting the reactivity of the C-Br bond.

    • Source: Han, S., et al. (2006). Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams. ResearchGate.

  • N-Boc-2-Piperidone Properties (Starting Material):

    • Context: Physical properties and handling of the precursor.[2][3][4][5][6]

    • Source: Sigma-Aldrich Technical Data.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Synthesis of N-Boc-3-bromo-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate Reaction Class:


-Functionalization of Lactams / Electrophilic Bromination
Critical Reagents:  Lithium Diisopropylamide (LDA) or LiHMDS; 

-Bromosuccinimide (NBS)

Part 1: The Mechanistic Landscape

The synthesis of


-Boc-3-bromo-2-piperidone via the enolate pathway is a delicate balance of kinetics and thermodynamics. Unlike simple ketones, the 

-Boc lactam scaffold presents unique challenges due to the electron-withdrawing nature of the carbamate, which increases the acidity of the

-protons but also destabilizes the resulting product toward elimination.
Key Reaction Pathways & Side Products

The following diagram illustrates the critical fork-in-the-road moments where the reaction deviates from the desired Mono-Bromo product into common impurities.

ReactionPathways SM N-Boc-2-piperidone (Starting Material) Enolate Lithium Enolate (Intermediate) SM->Enolate LDA / -78°C Product N-Boc-3-bromo-2-piperidone (Target) Enolate->Product NBS (Kinetic Trap) DiBromo 3,3-Dibromo Impurity (Over-reaction) Enolate->DiBromo NBS (Second Eq.) Product->Enolate Proton Transfer (w/ unreacted Enolate) Elimination Enamide Product (Elimination) Product->Elimination Heat / Base (-HBr) Deprotected Boc-Deprotected (Acidic Cleavage) Product->Deprotected Silica Gel / Acid

Figure 1: Mechanistic divergence in the


-bromination of N-Boc-lactams. Red paths indicate failure modes.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Scrambling" Effect (Mixture of SM, Mono-Br, and Di-Br)

User Question: I used exactly 1.0 equivalent of LDA and 1.0 equivalent of NBS. Why does my NMR show a mixture of starting material (20%), desired product (60%), and 3,3-dibromo impurity (20%)?

Technical Diagnosis: This is a classic case of "Proton Return" (or Halogen Dance). The


-proton of your newly formed product (3-bromo lactam) is more acidic than the starting material due to the inductive effect of the bromine.
  • As the product forms, it encounters unreacted enolate.

  • The enolate deprotonates the product (acting as a base).

  • Result: You generate the enolate of the product (which reacts with NBS to form the dibromide ) and reprotonate the original enolate (regenerating starting material ).

Solution:

  • Inverse Addition (Recommended): Cannulate the enolate solution into a pre-cooled solution of NBS in THF. This ensures the enolate is always in the presence of excess electrophile, minimizing the chance for it to encounter the product.

  • Stoichiometry Adjustment: Use a slight excess of base (1.1–1.2 eq) to ensure complete enolization before adding the electrophile.

Issue 2: Product Disappearance on Silica

User Question: My crude NMR looked clean, but after flash chromatography (Hex/EtOAc), the product yield dropped significantly, and I see a new spot on TLC.

Technical Diagnosis:


-Boc-3-bromo-2-piperidone is acid-sensitive  and elimination-prone .
  • Silica Acidity: Standard silica gel is slightly acidic (pH 6-6.5). This can catalyze the removal of the Boc group (generating HBr) or facilitate the elimination of HBr to form the

    
    -unsaturated lactam.
    
  • Thermal Instability: The heat of adsorption on silica can trigger elimination.

Solution:

  • Neutralize the Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent to buffer the acidity.

  • Rapid Filtration: Avoid long columns. Use a short pad of silica or neutral alumina for rapid filtration.

  • Alternative: If purity permits, crystallize the product (often from cold hexanes/ether) instead of chromatography.

Issue 3: Formation of the Enamide (Alkene)

User Question: I see a doublet of triplets at ~6.0 ppm and ~6.9 ppm in my proton NMR. Is this my product?

Technical Diagnosis: No. Those signals correspond to the vinylic protons of the elimination product (


-Boc-5,6-dihydropyridin-2-one).
  • Cause: The reaction mixture was allowed to warm up too fast before quenching, or the quench was insufficiently acidic to neutralize the amine byproducts.

  • Thermodynamics: The conjugated enamide is thermodynamically stable. Prolonged exposure to base at

    
     drives this elimination.
    

Solution:

  • Cold Quench: Quench the reaction at

    
     with a proton source (e.g., saturated 
    
    
    
    or dilute AcOH/THF) before removing the cooling bath.

Part 3: The "Gold Standard" Protocol

This protocol prioritizes the suppression of the di-bromo impurity and prevents elimination.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note

-Boc-2-piperidone
1.0SubstrateDry azeotropically with toluene if older batch.
LiHMDS or LDA 1.15BaseLiHMDS is milder/more selective; LDA is faster.
NBS 1.20ElectrophileRecrystallize from water if yellow (degraded).
THF (Anhydrous) [0.2 M]SolventMust be freshly distilled or from SPS.
Step-by-Step Methodology
  • Enolization (The "Hard" Step):

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add LiHMDS (1.0 M in THF, 1.15 eq) and dilute with anhydrous THF to reach [0.2 M] concentration.

    • Cool to

      
        (Dry ice/Acetone).
      
    • Add

      
      -Boc-2-piperidone  (dissolved in minimal THF) dropwise over 15 minutes.
      
    • Crucial: Stir at

      
       for 45–60 minutes . (Insufficient time = incomplete enolization = mixture of products).
      
  • Bromination (The "Inverse" Step):

    • In a separate flask, dissolve NBS (1.2 eq) in THF and cool to

      
       .
      
    • Transfer: Cannulate the enolate solution slowly into the NBS solution. (Alternatively, if cannulation is difficult, add pre-cooled NBS solution rapidly to the enolate, but inverse addition is superior for purity).

    • Stir at

      
       for 30 minutes.
      
  • Quench & Workup:

    • While still at

      
      , add saturated aqueous 
      
      
      
      (5 mL/mmol).
    • Allow to warm to room temperature only after the quench is mixed.

    • Extract with

      
       (Ether is preferred over DCM to precipitate succinimide byproducts).
      
    • Wash organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       (avoid 
      
      
      
      as it is slightly Lewis acidic).
  • Purification Decision Tree:

Purification Crude Crude Mixture (Post-Workup) Check Check TLC/NMR (Purity > 90%?) Crude->Check Cryst Recrystallize (Hexanes/Et2O) Check->Cryst Yes (High Purity) Column Flash Chromatography Check->Column No (Complex Mix) Neutral Neutralized Silica (1% Et3N in Eluent) Column->Neutral Mandatory Condition

Figure 2: Purification workflow to prevent product degradation.

References

  • General Enolate Bromination: C. R. Johnson, et al. "Alpha-halogenation of lactams." Journal of Organic Chemistry, 1990. Link

  • N-Boc Deprotection on Silica: T. Apelqvist, D. Wensbo.[2] "Selective Removal of the N-BOC Protective Group using Silica Gel." Tetrahedron Letters, 1996. Link

  • Elimination Mechanisms: S. Kim, et al. "Elimination reactions of N-protected 3-bromo-2-piperidones." Tetrahedron, 2005.
  • Inverse Addition Technique: Standard practice in kinetic enolate trapping to prevent poly-alkylation/halogenation. Refer to: Modern Organic Synthesis, Zweifel & Nantz, Chapter 5.

Sources

Incomplete N-Boc deprotection of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete Deprotection of Sterically Hindered Piperidines

Executive Summary: The Deceptive Simplicity of Boc

N-Boc deprotection is often treated as "Chemistry 101"—a splash of TFA or HCl, a stir, and a rotavap. However, in the context of substituted piperidines (particularly 2,2-disubstituted or 2,6-disubstituted systems), this reaction frequently stalls.

Why does this happen?

  • Steric Shielding: Bulky substituents at the

    
    -carbon prevent the protonation of the carbamate carbonyl, which is the requisite first step in acid-mediated cleavage.
    
  • Lipophilic Salts: The resulting ammonium salt of a substituted piperidine is often highly lipophilic. In standard non-polar solvents (DCM, Dioxane), the salt precipitates and coats the remaining starting material, physically blocking further acid contact.

  • Cation Re-attachment: In hindered systems, the expulsion of isobutene is slow. Without adequate scavenging, the tert-butyl cation exists in equilibrium long enough to re-alkylate the amine or other nucleophilic sites.

This guide moves beyond "add more acid" and provides mechanistic interventions for these specific failure modes.

Diagnostic Matrix: Identify Your Failure Mode

Before changing your protocol, match your observation to the likely mechanistic failure.

ObservationLikely CauseRecommended Intervention
SM persists (>20%) after 24h Steric Shielding Switch to TMSOTf Protocol (Lewis Acid activation).
Reaction turns into a gummy solid; SM trapped inside Salt Coating / Solubility Switch solvent to EtOAc/HCl or use Microwave heating to maintain solubility.
New impurities (+56 Da) appear

-Butyl Scavenging Failure
Add Triethylsilane (TES) or Thioanisole .
Product is an oil instead of solid Hygroscopic Salt This is normal. Perform an Ion Exchange (free base) or switch counter-ion (e.g., to fumarate).
Deep Dive Troubleshooting & Protocols
Scenario A: The "Steric Wall" (2,6-Disubstituted Piperidines)

Standard acid hydrolysis fails because the proton cannot access the carbonyl oxygen effectively.

The Solution: Silyl Triflate (TMSOTf) Activation TMSOTf is a "harder" Lewis acid and physically smaller than a solvated proton complex in some organic media. It silylates the carbonyl oxygen, triggering fragmentation without requiring a proton.

Protocol 1: TMSOTf Mediated Deprotection

  • Dissolve: 1.0 mmol of N-Boc piperidine in anhydrous DCM (5 mL).

  • Add Base: Add 1.5 mmol of 2,6-lutidine (buffers the reaction to prevent acid-sensitive group degradation).

  • Activate: Cool to 0°C. Dropwise add 1.2 mmol TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC.[1][2]

  • Quench: Add MeOH (2 mL) to cleave the silyl carbamate intermediate.

  • Workup: Dilute with Et2O, wash with sat. NaHCO3.

Expert Insight: 2,6-lutidine is crucial here. Unlike pyridine, it is sterically hindered and will not attack the TMSOTf, leaving the reagent free to activate the Boc group.

Scenario B: The "Stalled Equilibrium" (Re-alkylation)

The reaction reaches 90% conversion but never finishes. The tert-butyl cation is lingering.

The Solution: Cation Scavenging You must irreversibly trap the


-butyl cation.

Protocol 2: High-Scavenger Cocktail

  • Reagent: 50% TFA / 45% DCM / 2.5% Triethylsilane (TES) / 2.5% Water .

  • Mechanism: TES acts as a hydride donor, instantly reducing the

    
    -butyl cation to isobutane (gas), which bubbles out of the reaction, driving the equilibrium forward.
    
Scenario C: The "Precipitation Trap"

The product precipitates as a salt, coating the unreacted starting material.

The Solution: Microwave-Assisted Thermolysis Heat increases solubility and kinetic energy to overcome the activation barrier.

Protocol 3: Microwave Assisted (HCl/EtOH)

  • Vessel: 2-5 mL microwave vial.

  • Mix: Dissolve substrate in Ethanol (not dioxane/DCM). Add 5-10 equiv. of Conc. HCl.

  • Irradiate: Heat to 100°C for 5-10 minutes (fixed temperature mode).

  • Why it works: Ethanol dissolves both the neutral Boc-amine and the resulting hydrochloride salt, maintaining a homogeneous phase.

Visualizing the Mechanism

The following diagram compares the standard Proton pathway (which fails in hindered systems) vs. the Silyl pathway.

BocMechanism cluster_Acid Path A: Protic Acid (TFA/HCl) cluster_Silyl Path B: Lewis Acid (TMSOTf) Start N-Boc Piperidine Protonation Protonation of C=O (Sterically Difficult) Start->Protonation H+ Silylation Silylation of C=O (Sterically Permissive) Start->Silylation TMSOTf Intermed_A Protonated Intermediate Protonation->Intermed_A Fail Stalled / Incomplete Intermed_A->Fail High Barrier Intermed_B Silyl Carbamate Silylation->Intermed_B Success Fragmentation (CO2 + Isobutene) Intermed_B->Success MeOH Quench

Caption: Comparison of Protic Acid vs. TMSOTf pathways. Path B (Green) bypasses the steric barrier associated with protonation in hindered piperidines.

Frequently Asked Questions (FAQs)

Q: Can I use ZnBr2 for this? A: Yes, ZnBr2 is an excellent alternative for acid-sensitive substrates.[3] However, it is significantly slower than TMSOTf. Expect reaction times of 24–72 hours.[4] It is best used when you have acid-labile protecting groups (like TBDMS ethers) elsewhere on the molecule that you need to preserve.

Q: My product is an oil, but the literature says it should be a solid. Did it fail? A: Not necessarily. Substituted piperidine salts (especially TFA salts) are notoriously hygroscopic and often form "ionic liquids" or gums.

  • Verification: Run an NMR in DMSO-d6. If the Boc peak (1.45 ppm) is gone, your reaction worked.

  • Fix: To get a solid, convert to the HCl salt (treat with HCl/Ether) or the Fumarate salt (treat free base with 1 eq. fumaric acid in MeOH).

Q: Why do you recommend Ethanol for the microwave method? A: Dioxane and DCM are poor solvents for ammonium salts. In a microwave, if the salt precipitates, it creates "hot spots" on the glass wall, leading to vessel failure or charring. Ethanol maintains homogeneity.

References
  • TMSOTf Mechanism & Application: Sakurai, H., et al. "Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection." ResearchGate.[5][6]

  • Microwave Assisted Deprotection: Biotage Application Notes. "Microwave-Assisted Deprotection of Boc-Protected Amines Using Solid Phase Supported Sulfonic Acids."

  • Scavenger Efficiency (Silanes/Thioanisole): Lundt, B.F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5] Mechanisms and scavengers." Int J Pept Protein Res (PubMed).

  • ZnBr2 Selective Deprotection: Nigam, S.C., et al.[3] "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications.

Sources

🔬 Technical Support Center: 3-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center for synthetic chemists. It adopts a "Ticket-Based" troubleshooting format to address the specific steric and electronic challenges of 3-substituted piperidine synthesis.

Current Status: OPERATIONAL | Ticket Volume: HIGH Topic: Managing Steric Hindrance & Conformational Strain Assigned Specialist: Senior Application Scientist

📋 System Overview (The "Why" & The "What")

The 3-substituted piperidine scaffold is a privileged pharmacophore (e.g., Paroxetine, Ibrutinib), yet it represents a "synthetic dead zone" compared to its C2 and C4 counterparts.

The Core Technical Challenge: The C3 position sits in a unique steric and electronic valley:

  • Steric Clash: It suffers from 1,3-allylic strain (in unsaturated precursors) and 1,2-interactions with the bulky N-protecting group (Boc, Cbz).

  • Electronic Deactivation: In C-H activation workflows, the C3 position is inductively deactivated by the nitrogen, unlike the

    
    -amino C2 position.
    
  • Conformational Mobility: The ring undergoes rapid chair-chair flipping, where the C3-substituent fights for equatorial preference against the N-substituent, complicating stereocontrol.

🎫 Active Support Tickets (Troubleshooting Guides)

🔴 Ticket #309: Stalled Pd-Catalyzed Cross-Coupling at C3

User Report: "Attempting Negishi coupling on N-Boc-3-bromopiperidine. Conversion is <20%, and we see significant beta-hydride elimination products. Standard SPhos conditions failed."

Root Cause Analysis: The C3 position is sterically crowded by the N-Boc group. Standard phosphine ligands (like SPhos) are often insufficiently bulky to force the reductive elimination step, or the oxidative addition is slow due to the proximal carbamate. Furthermore,


-hydride elimination is faster than transmetallation in hindered alkyl halides.

Resolution Protocol: Switch to Ultra-Bulky Biaryl Phosphine Ligands (Buchwald Type) and utilize a "Cocktail" additive approach.

Step-by-Step Workflow:

  • Ligand Selection: Replace SPhos with RuPhos or XPhos .

    • Why? These ligands create a "pocket" around the Pd center. The steric bulk accelerates reductive elimination (forcing the C-C bond formation) and prevents

      
      -hydride elimination.
      
  • Zinc Stabilization: If using Negishi (Organozinc), you must stabilize the zinc species.

    • Action: Prepare the organozinc reagent in the presence of LiCl (Knochel's conditions). The R-ZnX·LiCl species is more soluble and reactive.

  • Catalyst Pre-activation: Do not rely on in-situ generation if possible. Use precatalysts like XPhos Pd G3.

Visualizing the Steric Solution (DOT Diagram):

G cluster_0 Catalytic Cycle Optimization Start 3-Halo-Piperidine (Sterically Crowded) OxAdd Oxidative Addition (Slow due to N-Boc) Start->OxAdd BetaElim FAILURE MODE: Beta-Hydride Elimination OxAdd->BetaElim Standard Ligand TransMet Transmetallation (Accelerated by LiCl) OxAdd->TransMet With RuPhos Ligand Ligand Switch: RuPhos/XPhos Ligand->OxAdd Facilitates RedElim Reductive Elimination (Forced by Steric Bulk) TransMet->RedElim Product 3-Substituted Product RedElim->Product

Caption: Figure 1. Overcoming the steric barrier in Pd-coupling. Bulky ligands (Green path) prevent the beta-elimination dead-end (Red path).

🟡 Ticket #412: Poor Diastereocontrol in Pyridine Hydrogenation

User Report: "Hydrogenating 3-p-tolylpyridine to get the cis-piperidine. Using PtO2/AcOH, but getting a 60:40 cis/trans mixture. We need >95:5 cis."

Root Cause Analysis: Heterogeneous hydrogenation (Pt/C, Rh/C) on 3-substituted pyridines is governed by the "anchor effect." Once the pyridine adsorbs flat onto the metal surface, the first hydride addition determines the face. However, the basic nitrogen can poison the catalyst or desorb/readsorb, leading to isomerization.

Resolution Protocol: You must control the protonation state of the intermediate to lock the conformation.

Troubleshooting Matrix:

ParameterRecommendationMechanism
Catalyst Rh/C or Rh(III) Rhodium generally favors cis selectivity more than Platinum or Palladium for this substrate class.
Solvent/pH 1M HCl in MeOH Protonating the pyridine (Pyridinium salt) prevents catalyst poisoning and enforces a rigid H-bonding interaction with the solvent/surface, preventing "rolling" of the intermediate.
Pressure High (>50 bar) Higher pressure increases the rate of hydrogenation relative to the rate of desorption/isomerization.
Homogeneous Alt [Ir(cod)(py)PCy3]PF6 If heterogeneous fails, use Crabtree’s catalyst analogs. These coordinate to the Nitrogen, directing hydrogenation from the same face (syn-delivery).

Self-Validating Check:

  • Test: Run a small scale reaction with D2 (deuterium) gas.

  • Result: If you see scrambling of D at the C2/C6 positions, your catalyst is allowing reversible desorption (bad). If D incorporation is strictly syn, your system is locked (good).

🔵 Ticket #558: Regioselectivity Drift in C-H Activation

User Report: "Trying to install an aryl group at C3 via C-H activation. The reaction is activating at C2 (alpha to Nitrogen) or C4. How do we target C3 exclusively?"

Root Cause Analysis: C3 is the "electronic orphan." C2 is activated by the adjacent nitrogen (alpha-lithiation/activation). C4 is sterically accessible. C3 is neither.

Resolution Protocol: You cannot rely on innate reactivity. You must use a Transient Directing Group (TDG) or a specific Auxiliary .

The "Geometry-First" Solution:

  • The Auxiliary: Attach an Aminoquinoline (AQ) amide at the C3 position (if starting from nicotinic acid derivatives) to direct C4 functionalization, OR use a C2-directing group to reach C3 (rare and difficult).

  • The Workaround (Magnesium-Mediated): Instead of direct C-H activation, use Knochel-Hauser Base (TMPMgCl·LiCl) .[1]

    • Logic: The N-Boc group can direct lithiation/magnesiation to the C2 position. However, if you use a bulky silyl protecting group (e.g., TIPS) on the nitrogen, the steric clash blocks C2, forcing deprotonation at C3 or C4 depending on thermodynamics.

  • Ir-Catalyzed Borylation: Iridium catalysts with bipyridine ligands are sensitive to sterics. They will borylate the least hindered position. For 3-substituted piperidines, this often means functionalizing C5, not C3. Warning: This is often a dead end for C3 targeting.

📚 Reference Data & Protocols

Comparison of Synthetic Routes for 3-Substituted Piperidines[2][3][4]
MethodSteric ToleranceScalabilityKey LimitationBest For...
Hydrogenation HighExcellentCis/Trans separation requiredSimple alkyl/aryl substituents
Negishi Coupling MediumGoodRequires strict anhydrous conditionsComplex aryl/heteroaryl groups
Suzuki Coupling LowMediumSlow oxidative additionRobust, non-sensitive substrates
C-H Activation LowLowRegioselectivity issuesLate-stage functionalization
Standard Protocol: Negishi Coupling at C3 (Sterically Optimized)

Derived from principles in Ticket #309

  • Zincate Formation:

    • In a flame-dried flask under Argon, dissolve N-Boc-3-bromopiperidine (1.0 equiv) in dry THF.

    • Add Zn dust (activated, 3.0 equiv) and LiCl (1.5 equiv).

    • Critical Step: Mild heating (30-40°C) may be required to initiate insertion. Monitor by GC-MS until starting bromide is consumed.

  • Coupling:

    • Add the aryl bromide partner (0.8 equiv).

    • Add Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%) .

    • Stir at 60°C for 12 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Validation: Check 1H NMR for the disappearance of the C3-H multiplet (shifted downfield) and appearance of aromatic signals.

🧠 Frequently Asked Questions (FAQ)

Q: Why does my 3-substituted piperidine show broad NMR signals at room temperature? A: This is due to chair flipping . The 3-substituent creates 1,3-diaxial strain in one conformer and gauche interactions in the other. The N-protecting group (especially Boc) adds rotameric complexity.

  • Fix: Run NMR at elevated temperature (50°C) to coalesce signals or low temperature (-40°C) to freeze the conformers.

Q: Can I use Suzuki coupling directly on 3-chloropiperidine? A: Generally, no . 3-Chloropiperidines are too unreactive for standard Suzuki conditions due to the high bond strength and steric hindrance preventing oxidative addition. You must use the 3-bromo or 3-iodo analog, or switch to Ni-catalyzed conditions (e.g., Ni(cod)2/bipyridine) which operate via a radical mechanism less sensitive to sterics.

🔗 References

  • Renom-Carrasco, M., et al. (2016).[2][3] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal.

    • Context: Establishes the protocol for using Rh-JosiPhos and base additives to control stereochemistry in pyridine reduction.

  • Knauber, T., & Tucker, J. (2016).[1] "Palladium Catalyzed Monoselective α-Arylation of Sulfones... and Piperidines."[1] Journal of Organic Chemistry.

    • Context: Details the use of bulky phosphine ligands and TMP-bases for functionalizing hindered positions.

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org.

    • Context: Foundational mechanistic authority on Negishi/Suzuki cycles and the role of ligands in overcoming steric barriers.

  • Antermite, D., et al. (2018).[4] "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation... with C(3) Directing Groups." Organic Letters.

    • Context: Definitive guide on using aminoquinoline auxiliaries to manage regioselectivity in piperidine C-H activation.

  • Despois, A., & Cramer, N. (2025). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv.

    • Context: Recent breakthrough in using Iridium catalysts for highly functionalized/sensitive pyridine reduction.

Sources

Technical Support Center: Catalyst Poisoning in Piperidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Heterogeneous Catalyst Deactivation by Piperidine Substrates Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Process Chemist

Diagnostic Hub: "Why did my reaction stop?"

If you are hydrogenating a pyridine to a piperidine, or running a coupling reaction on a piperidine substrate using heterogeneous catalysts (Pd/C, Pt/C, Raney Ni), you are likely facing Product Inhibition (Autopoisoning).

Common Symptoms:

  • The "80% Wall": Reaction proceeds rapidly initially but stalls at 70–90% conversion, regardless of extended time.

  • Restart Failure: Filtering and adding fresh catalyst to the same mixture results in immediate deactivation.

  • Scale-up Failure: A reaction that worked on 100 mg scale fails completely on 10 g scale due to mass transfer limitations exacerbating the poisoning effect.

The Validation Protocol: The "Spike Test"

Do not guess. Confirm poisoning using this self-validating kinetic experiment.

Objective: Distinguish between catalyst death (poisoning) and substrate depletion/degradation.

Protocol:

  • Control Run: Run your standard reaction (e.g., 1.0 equiv substrate, 5 mol% Pd/C). Record the gas uptake or HPLC conversion at

    
     min (Initial Rate, 
    
    
    
    ).
  • The Spike: Set up a fresh reaction vessel. Add 1.0 equiv of substrate AND 0.5 equiv of the expected piperidine product.

  • Execution: Add fresh catalyst (5 mol%) and initiate reaction under identical conditions.

  • Analysis: Measure the rate at

    
     min (
    
    
    
    ).

Interpretation:

Result Diagnosis Action

|


 | No Poisoning. | Check H2 mass transfer, stirring rate, or H2 quality. |
| 

| Confirmed Product Inhibition. | The product is competitively binding to the active sites. See Module 3 . |

Mechanistic Insight: The "Strong Adsorption" Model

To fix the problem, you must understand the molecular competition occurring on the metal surface.

The Root Cause: Piperidine is a secondary amine with a localized lone pair on the nitrogen. In heterogeneous catalysis, metals like Palladium (Pd) and Platinum (Pt) are electron-deficient at the surface. The piperidine nitrogen acts as a strong Lewis base (Ligand), forming a coordinate covalent bond with the metal active site.

This binding is often thermodynamically stronger than the adsorption of the alkene/arene substrate or the hydrogen activation, effectively "capping" the active sites.

Visualization: Competitive Adsorption Pathway

The following diagram illustrates the kinetic competition between the reactant (Pyridine) and the poison (Piperidine).

CatalystPoisoning Cat Active Metal Site (M) Ads_Sub M-Substrate (Weak Adsorption) Cat->Ads_Sub Ads_Prod M-Product (Strong Chemisorption) Cat->Ads_Prod Irreversible Binding Substrate Substrate (Pyridine) Substrate->Cat Adsorbs H2 Hydrogen (H2) H2->Cat Dissociates Product Product (Piperidine) Product->Cat Re-adsorbs (POISONING) Ads_Sub->Product Hydrogenation Ads_Prod->Cat Slow Desorption

Figure 1: Kinetic pathway showing the "Death Loop" where the product (Piperidine) outcompetes the substrate for active sites.

Mitigation Strategies (Troubleshooting Guide)

Choose the strategy that fits your molecule's stability.

Strategy A: The "Acidic Modifier" (Protonation)

Best for: Acid-stable substrates. Mechanism: Protonating the amine (


) removes the lone pair's ability to donate electrons to the metal. Ammonium salts do not poison catalysts.
  • Protocol: Add 1.0 to 1.1 equivalents of acid relative to the nitrogen count.

  • Recommended Acids:

    • Acetic Acid (AcOH): Mild, often used as the solvent. Good for Pd/C.

    • Methanesulfonic Acid (MsOH): Non-volatile, strong, compatible with stainless steel reactors (unlike HCl).

    • HCl:WARNING. Chloride ions (

      
      ) are also catalyst poisons for Pd. Only use HCl if you are using Pd/C specifically designed for acidic environments, or switch to Pt/C.
      
Strategy B: Derivatization (N-Protection)

Best for: Complex synthesis where the free amine is not immediately needed. Mechanism: Convert the amine to a carbamate (Boc, Cbz) or amide. The carbonyl group delocalizes the nitrogen lone pair, drastically reducing its Lewis basicity.

  • Workflow:

    • Perform hydrogenation in the presence of

      
       (Di-tert-butyl dicarbonate).
      
    • The formed amine is immediately trapped as the

      
      -Boc protected species.
      
    • Result: The catalyst remains active; yield typically increases to >95%.

Strategy C: Catalyst Swapping

Best for: When acid/protection is impossible.

CatalystResistance to Amine PoisoningNotes
Pd/C LowHighly susceptible.[1] Requires acid modifiers.
Pt/C MediumBetter than Pd, but often requires higher pressure.
Rh/C or Rh₂O₃ HighExcellent for pyridine reduction. Works under mild conditions.[2][3]
Pd(OH)₂ (Pearlman's) HighThe "Gold Standard" for difficult amine deprotections/reductions.

Frequently Asked Questions (FAQ)

Q: Can I just increase the hydrogen pressure to overcome poisoning? A: Sometimes, but it is risky. High pressure (50–100 bar) increases the concentration of surface hydrogen, which can displace the amine. However, this often leads to side reactions like ring-opening hydrogenolysis (breaking the C-N bond) or over-reduction of other functional groups.

Q: I used HCl and my reaction stopped immediately. Why? A: You likely poisoned the catalyst with Chloride ions. Halides (


, 

) bind to Palladium clusters causing sintering (agglomeration) or site blocking.
  • Fix: Switch to Sulfuric acid (

    
    ) or Methanesulfonic acid (
    
    
    
    ), or use a catalyst support designed for halides (e.g., Carbon-supported Pt).

Q: Is "Raney Nickel" a viable alternative? A: Yes, Raney Nickel is robust and less expensive. However, it requires higher loading (often 10–50 wt%) and is pyrophoric. It is less sensitive to amine poisoning but often requires higher temperatures (


) to drive the reaction to completion.

References

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on amine poisoning mechanisms).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols on acidic modifiers).
  • Hadjiloizou, G. C., et al. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst. Journal of Catalysis, 131(2), 409-421.

  • Rosenthal, S., et al. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation. Morressier.

Sources

Optimizing solvent choice for reactions with N-Boc protected piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Solvent Engineering for N-Boc Piperidines Ticket ID: #BOC-PIP-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Variable

N-Boc piperidines are deceptive. While the Boc group is a standard protecting group, the piperidine ring's specific conformational dynamics (chair-boat flips) and the Boc group's rotameric nature create a unique set of solvent-dependent challenges. This guide moves beyond "standard protocols" to address the mechanistic causality of solvent choice in lithiation, cross-coupling, and deprotection.

Module 1: -Lithiation & C-H Functionalization

Context: Direct


-lithiation of N-Boc piperidine is kinetically challenging compared to pyrrolidine due to increased ring strain and steric hindrance. Success relies heavily on the Complex Induced Proximity Effect (CIPE) , where the solvent determines whether the lithium aggregate coordinates effectively to the Boc carbonyl.
Troubleshooting Guide: Low Yields in -Lithiation

Q: I am getting <20% yield with n-BuLi/THF at -78°C. What is wrong? A: You are likely facing a kinetic barrier .

  • Reagent Mismatch: n-BuLi is often too aggregated in THF to deprotonate the

    
    -position efficiently. Switch to s-BuLi  (stronger base, less aggregated).
    
  • Solvent Interference: THF is a strong Lewis base. It competes with the Boc carbonyl for lithium coordination.

    • The Fix: Switch to Diethyl Ether (

      
      )  or TBME . These weaker Lewis bases allow the Lithium to coordinate primarily to the Boc carbonyl, facilitating the intramolecular deprotonation (CIPE).
      
  • Additives: Add TMEDA (1.0–1.2 equiv). It breaks down lithium aggregates, increasing reactivity.

Protocol: High-Efficiency -Lithiation
  • Solvent: Anhydrous

    
     (Preferred for enantioselectivity) or TBME.
    
  • Reagents: N-Boc piperidine (1.0 eq), TMEDA (1.2 eq).

  • Conditions: Cool to -78°C . Dropwise addition of s-BuLi (1.1 eq).

  • Induction: Stir for 4–6 hours at -78°C (Piperidines react slower than pyrrolidines; do not rush).

  • Quench: Add electrophile at -78°C, then warm slowly.

Visual Workflow: The CIPE Mechanism

LithiationMechanism cluster_0 Solvent Competition S_THF THF (Strong Donor) Blocks Li coordination Complex Pre-Lithiation Complex (Li coordinated to C=O) S_THF->Complex Inhibits S_Et2O Et2O (Weak Donor) Allows Li coordination S_Et2O->Complex Promotes NBoc N-Boc Piperidine NBoc->Complex + s-BuLi Deprot α-Deprotonated Species (Stabilized Dipole) Complex->Deprot CIPE Directed Deprotonation Product α-Substituted Product Deprot->Product + Electrophile

Caption: The Complex Induced Proximity Effect (CIPE) requires weak-donor solvents (Et2O) to allow Lithium-Carbonyl coordination, driving


-deprotonation.

Module 2: Cross-Coupling & Green Solvent Replacement

Context: Traditional couplings (Suzuki, Buchwald) often use Dioxane or DMF. However, N-Boc piperidines are lipophilic, and "Green Chemistry" mandates replacing these solvents due to toxicity and workup issues.

FAQ: Solvent Selection for Scalability

Q: Can I replace Dioxane/DMF with something greener that dissolves N-Boc piperidine? A: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.[1]

Why 2-MeTHF?

  • Lipophilicity: The extra methyl group increases solubility for greasy N-Boc intermediates compared to THF.

  • Stability: It is more stable to bases and acids than THF.

  • Process: It is immiscible with water (unlike THF), allowing for simple aqueous extractions without solvent swapping.

Solvent Selection Matrix
Reaction TypeTraditional SolventRecommended Optimized Solvent Why?
Suzuki Coupling 1,4-Dioxane2-MeTHF or CPME Higher boiling point (80°C/106°C) allows faster rates; Peroxide resistant (CPME).
Buchwald-Hartwig Toluene/Dioxanet-Amyl Alcohol or 2-MeTHF Solubilizes Pd-precatalysts; t-Amyl alcohol promotes reductive elimination in difficult aminations.
Grignard Addition THF2-MeTHF Higher stability of Grignard reagent; cleaner workup (phase separation).

Module 3: Deprotection & Scavenging

Context: Removing the Boc group is trivial, but keeping the rest of the molecule intact is not. The tert-butyl cation generated during deprotection is a potent electrophile that will alkylate electron-rich rings (indoles, phenols) or sulfides.

Troubleshooting: "The t-Butyl Scramble"

Q: After Boc-deprotection with TFA/DCM, I see +56 mass units on my product. What happened? A: You suffered t-butyl alkylation . The released t-butyl cation attacked a nucleophilic site on your piperidine scaffold.

The Fix: The Scavenger Cocktail Do not use neat TFA. Use a scavenger system to "catch" the cation.

Protocol: Scavenger-Assisted Deprotection

  • Solvent: DCM (Standard) or Ethyl Acetate (Green) .

  • Acid: TFA (10–20% v/v).

  • Scavenger (Crucial): Add Triethylsilane (

    
    )  (2–5 eq) or 1,3-Dimethoxybenzene  (5 eq).
    
    • Mechanism:[2][3][4][5][6]

      
       reduces the t-butyl cation to isobutane (gas), which escapes the reaction.
      
  • Alternative (Green): Generate HCl in situ by adding Acetyl Chloride to Ethanol or EtOAc . This avoids TFA entirely and precipitates the piperidine as a clean HCl salt.

Visual Workflow: Deprotection Decision Tree

DeprotectionTree Start Start: N-Boc Deprotection Sensitive Contains Electron-Rich Groups? (Indole, Phenol, Thioether) Start->Sensitive Standard Standard Protocol: 4M HCl in Dioxane or TFA/DCM Sensitive->Standard No Scavenger Scavenger Protocol: 20% TFA / DCM + 5 eq. Et3SiH Sensitive->Scavenger Yes (Prevent Alkylation) Green Green/Salt Isolation: Acetyl Chloride in EtOH (Generates HCl in situ) Standard->Green Need Salt Isolation?

Caption: Select the deprotection route based on substrate sensitivity to cationic alkylation. Use silanes for sensitive substrates.

Module 4: Analytical Troubleshooting (NMR)

Context: N-Boc piperidines exhibit rotamerism . The N-C(O) bond has partial double-bond character, leading to slow rotation on the NMR timescale at room temperature. This results in broad, "ugly" peaks that mimic impurities.

Q: My NMR peaks are broad/split. Is my compound impure?

A: Likely not. It is rotameric broadening.

The Diagnostic Test:

  • Solvent Switch: Run the sample in DMSO-

    
     . The higher polarity often sharpens the peaks slightly, but temperature is the key.
    
  • Variable Temperature (VT) NMR: Heat the probe to 80°C (353 K) .

    • Result: If the broad peaks coalesce into sharp singlets, it is rotamerism. If they remain complex, it is an impurity.

  • Solvent Limitation: Do not try VT-NMR in

    
     (Boiling point 61°C is too low for coalescence). Use DMSO-
    
    
    
    or Tetrachloroethane-
    
    
    (for high temp >100°C).

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry. 
    
  • O'Brien, P., et al. (2010). Diamine-free lithiation–trapping of N-Boc heterocycles using s-BuLi in THF. Organic Letters.

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][7] ChemSusChem.

  • Lundberg, H., et al. (2016). A Guide to Solvents and Reagents for Green Chemistry Analysis. ACS Sustainable Chemistry & Engineering.

  • Clayden, J., et al. (2006). Rotamerism in amides and carbamates. Wiley Interscience. (General Reference for NMR Rotamer Dynamics).

Sources

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active Troubleshooting & Protocols

Welcome to the Advanced Synthesis Support Hub. Current Status: Online Topic: Optimizing Yield & Stereocontrol in Piperidine Scaffolds Support Tier: Senior Application Scientist

System Overview: The Piperidine Challenge

Piperidines represent the "engine block" of modern medicinal chemistry (e.g., Tofacitinib, Paroxetine). However, synthesizing them with high stereochemical fidelity often fails due to three primary "system errors":

  • Catalyst Poisoning: The basic nitrogen of the product binds irreversibly to metal centers during hydrogenation.

  • Dipole Destabilization: In

    
    -lithiation, the 6-membered ring lacks the rigid dipole alignment seen in pyrrolidines, leading to racemization.
    
  • Conformational Locking: Ring-closing metathesis (RCM) often stalls due to the formation of stable, non-productive ruthenium chelates.

Below are the active troubleshooting tickets for these specific failure modes.

Active Support Tickets

TICKET #001: Asymmetric Hydrogenation Stalls at ~50% Conversion

User Report: "I'm running an Ir-catalyzed hydrogenation of a 2-substituted pyridine. The ee is good (90%), but the reaction stops halfway. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition (The Poisoning Paradox). As the pyridine (substrate) is consumed, the resulting piperidine (product) is more basic. It coordinates strongly to the Iridium/Rhodium center, effectively shutting down the catalytic cycle.

Resolution Protocol: The Acid-Scavenger System You must decouple the product from the catalyst using a "Traceless Activation" strategy.

  • Acid Activation: Run the reaction in the presence of specific stoichiometric acids (HCl or chloroformates) or alkylating agents (Benzyl bromide).

    • Why: This converts the basic piperidine into a non-coordinating ammonium salt or carbamate in situ.

    • Evidence: Glorius et al. demonstrated that protonation prevents catalyst deactivation while simultaneously activating the pyridine ring toward hydride attack.

Optimized Workflow (Glorius/Zhou Modification):

HydrogenationWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Catalytic Cycle cluster_2 Phase 3: Product Release Substrate Subst. Pyridine Activated Pyridinium Salt (Activated Electrophile) Substrate->Activated Protonation/Alkylation Activator Activator (HCl, BnBr, or Boc2O) Activator->Activated Reduction Hydride Transfer (Enantio-determining) Activated->Reduction Catalyst Ir-Chiral Ligand (Active Species) Catalyst->Reduction H2 H2 (50-100 bar) H2->Reduction ProductSalt Piperidinium Salt (Non-Coordinating) Reduction->ProductSalt Fast Release FreeBase Free Piperidine (Catalyst Poison) ProductSalt->FreeBase Avoid In Situ!

Caption: The "Traceless Activation" workflow prevents the product (Free Base) from poisoning the active catalyst species.

TICKET #002: Low Yield in N-Boc Piperidine -Lithiation

User Report: "Attempting Beak-Lee lithiation on N-Boc piperidine using s-BuLi/Sparteine. Yields are inconsistent (30-50%), and I see nucleophilic attack on the Boc group."

Diagnosis: Kinetic Mismatch & Rotamer Failure. Unlike pyrrolidines, N-Boc piperidines have a lower barrier to N-C(=O) rotation. The lithiation is kinetically slow, allowing the s-BuLi to attack the carbonyl of the Boc group (acting as a nucleophile rather than a base) before the


-proton is removed.

Resolution Protocol: The "Cold-Snap" Transmetallation You must favor deprotonation over nucleophilic attack by strictly controlling temperature and using diamine ligands to enhance Li-basicity.

Step-by-Step Troubleshooting:

  • Temperature Control: Do NOT run at -50°C (common for pyrrolidines). Piperidine requires -78°C to suppress Boc attack.[1]

  • Ligand Switch: If (-)-sparteine is unavailable or yielding poor results, use (+)-sparteine surrogate (O'Brien's diamine). It often provides faster kinetics for 6-membered rings.

  • Electrophile Quench: Pre-cool the electrophile. The lithiated intermediate is less stable than its 5-membered counterpart.

Comparative Data: Lithiation Efficiency

VariableN-Boc PyrrolidineN-Boc PiperidineResult
Rotamer Barrier High (Rigid)Low (Flexible)Piperidine loses stereocontrol faster
Lithiation Rate Fast (< 1 hr)Slow (4-6 hrs)Piperidine allows side-reactions (Boc attack)
Optimal Temp -78°C to -50°C-78°C Strict Higher temp = Boc decomposition
Standard Yield 80-95%40-60% (Unoptimized)Optimization required for >80%
TICKET #003: Ring-Closing Metathesis (RCM) "Stuck"

User Report: "Synthesizing a piperidine via RCM of a diallyl amine. The catalyst dies, and I see isomerization of the starting material."

Diagnosis: Ruthenium Chelation & Isomerization. Amines are Lewis bases. The nitrogen lone pair can coordinate to the Ruthenium carbene, forming a stable, inactive complex. Additionally, Ru-hydride species (formed from decomposition) catalyze the migration of the double bond, making RCM impossible.

Resolution Protocol: The Lewis Acid Shield

  • Protect the Nitrogen: Ensure the amine is converted to a carbamate (Boc), amide, or sulfonamide (Ts). Free amines rarely work well.

  • Add Ti(OiPr)4: Add 0.3 equivalents of Titanium isopropoxide. It acts as a "scavenger" for the nitrogen lone pair, preventing it from chelating the Ruthenium.

  • Suppress Isomerization: Add 1,4-benzoquinone (10 mol%) . This oxidizes any Ru-hydride species back to active Ru, preventing the double-bond migration side reaction.

Mechanistic Visualization: The Lithiation Dipole

Understanding why piperidines are difficult requires visualizing the Complex Induced Proximity Effect (CIPE).

LithiationMechanism cluster_complex Pre-Lithiation Complex (CIPE) cluster_pathways Divergent Pathways NBoc N-Boc Piperidine (Substrate) Complex Dipole-Stabilized Transition State NBoc->Complex Coordination Ligand s-BuLi / Sparteine (Chiral Base) Ligand->Complex Coordination PathA Path A: Alpha-Deprotonation (Desired -78°C) Complex->PathA Kinetic Control PathB Path B: Carbonyl Attack (Side Reaction > -50°C) Complex->PathB Thermodynamic Leak Product Lithiated Piperidine (Stereodefined) PathA->Product Dead Decomposed Amide PathB->Dead

Caption: The CIPE mechanism highlights the competition between dipole-stabilized deprotonation (Path A) and nucleophilic attack (Path B).

FAQ: Rapid Response Matrix

SymptomProbable CauseImmediate Action
Low ee in Hydrogenation H2 Pressure too low or Solvent choiceIncrease H2 pressure (>50 bar); Switch to TFE (Trifluoroethanol) or add Iodine (I2) as additive.
"Dead" Catalyst in RCM N-chelation to RuAdd Ti(OiPr)4 or use the HCl salt of the amine (if applicable).
Racemization after Lithiation Warm-up during quenchEnsure electrophile is added at -78°C and quench is instant .
Poor Solubility of Pyridinium Salts Counter-ion effectSwitch counter-ion from Cl- to BF4- or PF6- to improve solubility in organic solvents (DCM/MeOH).

References & Grounding

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. This seminal work established the use of auxiliary-substituted pyridines and the importance of acid activation.

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine synthetic equivalents: The t-Boc group as an activator. The foundational text on N-Boc lithiation dynamics.
    
  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. A comprehensive review on Iridium-catalyzed routes and activation strategies.

  • O'Brien, P. (2008).[2] Chiral Lithium Amides and Sparteine Surrogates. Details the solution to the "Sparteine shortage" and optimization for 6-membered rings.

  • Voigtritter, K., & Blechert, S. (2011). Ring-Closing Metathesis of Amines. Discusses the suppression of isomerization using benzoquinones.

Sources

Removal of impurities from brominated piperidone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Removal in Brominated Piperidones

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Stabilization of


-Bromo Piperidone Intermediates

Introduction: The Challenge of the Reactive Scaffold

Welcome to the technical support hub. If you are working with brominated piperidones (e.g., N-Boc-3-bromo-4-piperidone), you are likely facing one of three critical failures: over-bromination (dibromo impurities) , regio-isomeric mixtures , or rapid decomposition ("tarring") .

These intermediates are chemically schizophrenic: they possess a basic nitrogen (masked by protecting groups but still sensitive), a reactive ketone, and a labile


-halogen. This guide moves beyond standard textbook protocols to address the specific failure modes of this scaffold.

Module 1: The "Over-Bromination" Crisis (Dibromo Impurity)

User Issue: "I aimed for mono-bromination, but I have 10-15% of the 3,5-dibromo impurity. It co-elutes on TLC/HPLC."

Root Cause Analysis: The second bromination event is often faster than the first because the electron-withdrawing effect of the first bromine actually acidifies the remaining


-protons, accelerating enolization under acidic conditions (autocatalysis).
Troubleshooting Protocol: The "Slurry Wash" Technique

Do not attempt column chromatography immediately. The separation factor (


) between mono- and di-bromo species on silica is often poor (< 1.1).

Step-by-Step Correction:

  • Solvent Switch: If your reaction was in DCM or THF, swap to Isopropanol (IPA) .

  • The Slurry Method:

    • Concentrate your crude mixture to a solid or thick oil.

    • Resuspend in a 1:1 mixture of IPA/Water .

    • Heat to 50°C to dissolve, then cool slowly to 0°C.

    • Mechanism: The dibromo impurity is significantly less soluble in the aqueous phase than the monobromo species. However, for N-Boc derivatives, the monobromo product often crystallizes out while the dibromo stays in the mother liquor (or vice versa depending on specific substitution).

    • Field Note: A reported GMP process for a similar intermediate utilized an IPA/Water slurry to reduce bis-addition impurities from ~6% to <1% without chromatography [1].

Data Summary: Solubility Differential

Solvent SystemMonobromo SolubilityDibromo SolubilityOutcome
DCM / EtOAc HighHighNo Separation
Hexanes LowLowCo-precipitation
IPA / Water (1:1) Moderate (Temp dependent)LowSelective Crystallization

Module 2: Decomposition & "Black Tar" Syndrome

User Issue: "My product looked good on TLC, but after rotovap/drying, it turned into a black, insoluble tar."

Root Cause Analysis: This is a cascade failure caused by HBr autocatalysis .

  • Elimination: The

    
    -bromo ketone eliminates HBr to form an 
    
    
    
    -unsaturated ketone (enone).[1]
  • Deprotection: The generated HBr is anhydrous and highly acidic; it cleaves the Boc group (if present).

  • Polymerization: The free amine attacks the enone (Michael addition) or the ketone (Schiff base), leading to rapid polymerization.

Stabilization Protocol: The "Neutral Workup"

Critical Rule: Never concentrate these intermediates in the presence of acidic residues.

  • Quench: Always quench the reaction with saturated Sodium Bicarbonate (NaHCO

    
    )  or Sodium Thiosulfate  (to remove active bromine).
    
  • The Acid Scavenger: Add 0.1% Epichlorohydrin or Propylene Oxide to your storage solvent. These act as "suicide scavengers" for any stray HBr molecules, converting them to stable bromohydrins and preventing the deprotection cascade.

  • Storage: Store as a solid at -20°C. If oil, store in solution (EtOAc) with the scavenger mentioned above.

Module 3: Purification Workflow Visualization

The following decision tree outlines the logical flow for purifying crude bromination mixtures based on impurity profiles.

BrominationWorkflow Start Crude Bromination Mixture Check Check Impurity Profile (HPLC/NMR) Start->Check Dibromo > 5% Dibromo Impurity? Check->Dibromo Tar Signs of Decomposition? Dibromo->Tar No Slurry PROTOCOL A: IPA/Water Slurry (Thermodynamic Control) Dibromo->Slurry Yes Scavenge PROTOCOL B: Add Propylene Oxide (Acid Scavenging) Tar->Scavenge Yes (Prevention) Column PROTOCOL C: Neutralized Silica (1% Et3N in Eluent) Tar->Column No (Standard Purification) Slurry->Check Re-analyze

Caption: Decision matrix for purification. Protocol A prioritizes crystallization to remove bis-brominated species, while Protocol B prevents acid-catalyzed polymerization.

Module 4: Regioselectivity (Asymmetric Piperidones)

User Issue: "I am brominating 3-methyl-4-piperidone and getting a mix of regioisomers (3-bromo-5-methyl vs. 3-bromo-3-methyl)."

Technical Insight: Regioselectivity is dictated by the enolization mechanism.

  • Kinetic Control (Low Temp, LDA, bulky base): Favors the less substituted enol

    
     Bromination at the less hindered side (C5).
    
  • Thermodynamic Control (Room Temp, Acid catalysis/HBr): Favors the more substituted enol

    
     Bromination at the more substituted side (C3).
    

Corrective Action: If you need the less substituted bromide (C5), you cannot use NBS/HBr. You must use a kinetic enolization strategy:

  • Cool to -78°C.

  • Add LiHMDS (Lithium Hexamethyldisilazide).

  • Add TMSCl to trap the kinetic silyl enol ether.

  • Treat with NBS at low temperature.

Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel chromatography? A: Only if modified. Standard silica is slightly acidic (pH 6-6.5). This is sufficient to catalyze the elimination of HBr from your product.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et

    
    N) in Hexanes. Run your column using 0.5% Et
    
    
    
    N in the mobile phase to keep the system basic.

Q2: Why does the reaction turn orange/red? A: This indicates free Bromine (Br


). While NBS is the reagent, it generates low concentrations of Br

in situ. If the color persists during workup, wash with 10% Sodium Thiosulfate until the organic layer is pale yellow/colorless.

Q3: My NMR shows a broad mess in the aliphatic region. A: This is likely rotameric broadening due to the N-Boc group (restricted rotation at room temp).

  • Fix: Run the NMR at 50°C (if stable) or in DMSO-d6 to sharpen the peaks and confirm purity.

References

  • Process Development of Piperidone Derivatives

    • Title: Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Medi
    • Source:Organic Process Research & Development (ACS Public
    • Context: Describes the use of IPA/Water slurries to remove bis-addition impurities in piperidone scaffolds.
    • URL:[Link]

  • Purification of Brominated Intermediates

    • Title: Purification of liquid bromine contaminated with organic impurities (Concept applied to halogen
    • Source: US Patent 3,145,084.[2]

    • Context: Principles of phase separation and solubility differentials in bromin
    • URL
  • Mechanistic Insight on Alpha-Halogenation

    • Title: Alpha Halogenation of Aldehydes and Ketones.[1][3][4]

    • Source: Chemistry LibreTexts / Master Organic Chemistry.
    • Context: Mechanisms of acid-catalyzed enolization and elimination to enones.[1]

    • URL:[Link]

Sources

Validation & Comparative

1H NMR Analysis Guide: Structural Confirmation of tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (hereafter Target 1 ) is a critical chiral building block, widely employed in the synthesis of peptidomimetics and kinase inhibitors (e.g., Ibrutinib intermediates). Its structural integrity is defined by three features: the N-Boc protection , the


-lactam core , and the regioselective 

-bromination
at the C3 position.

While LC-MS confirms molecular mass (


), it fails to distinguish between regioisomers (e.g., 3-bromo vs. 5-bromo) or stereoisomers. 1H NMR spectroscopy  is the definitive "gold standard" for validating the position of the bromine atom and the ring conformation. This guide provides a comparative performance analysis and a self-validating protocol for confirming Target 1 .

Comparative Analysis: NMR vs. Alternatives

To justify the resource allocation for NMR analysis, we compare it against high-throughput alternatives like LC-MS and FTIR.

Table 1: Analytical Performance Matrix

Feature1H NMR (600 MHz) LC-MS (ESI+) FTIR
Primary Output Connectivity & RegiochemistryMolecular Weight (

,

)
Functional Groups (C=O, N-H)
Regio-Specificity High (Distinguishes C3-Br from C5-Br)Low (Isomers have identical mass)Low (Fingerprint region ambiguous)
Stereo-Sensitivity High (

-coupling reveals axial/eq orientation)
None (Requires chiral column)None
Limit of Detection ~0.1 mg (moderate)< 1 ng (high)~1 mg (low)
Throughput 10–15 min/sample2–5 min/sample< 1 min/sample
Verdict Mandatory for Structure Proof Screening Tool Only Supportive Data Only

Structural Elucidation Logic (The "Expertise" Pillar)

The validation of Target 1 relies on tracking specific chemical shift perturbations (


) relative to the non-brominated starting material, tert-butyl 2-oxopiperidine-1-carboxylate.
A. The Diagnostic "Alpha-Proton" Shift

In the starting material, the protons at C3 (alpha to carbonyl) appear as a multiplet at


 2.3–2.5 ppm . Upon bromination:
  • Deshielding Effect: The electronegative bromine atom deshields the remaining geminal proton.

  • Shift Prediction: The signal moves downfield by approximately +2.0–2.5 ppm.

  • Target Signal: Expect a diagnostic signal (dd or t) at

    
     4.6–5.0 ppm . This is the "fingerprint" of successful reaction.
    
B. Coupling Constants ( -Values)

The multiplicity of the C3-H signal reveals the ring conformation.

  • Axial-Axial coupling (

    
    ):  Large (~8–12 Hz).
    
  • Axial-Equatorial coupling (

    
    ):  Small (~2–5 Hz).
    
  • Insight: If the C3-H appears as a doublet of doublets with one large

    
     value, the bromine is likely in the equatorial  position (forcing the proton axial), which is often preferred in N-Boc lactams to minimize dipole repulsion with the carbonyl oxygen.
    
C. Boc Group Integrity

The tert-butyl signal must remain a sharp singlet at


 1.50–1.55 ppm  (9H).
  • Failure Mode: Acidic conditions during bromination can cleave the Boc group. Disappearance of this singlet or the appearance of new peaks at

    
     1.3–1.4 indicates deprotection or hydrolysis.
    

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-checking. If the "System Suitability" criteria are not met, do not proceed to interpretation.

Step 1: Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is preferred over DMSO-
    
    
    for better resolution of coupling constants.
  • Concentration: Dissolve 5–10 mg of Target 1 in 0.6 mL

    
    .
    
  • Filtration: Filter through a cotton plug if any insolubles (inorganic salts from bromination) remain.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the Boc singlet).
    
Step 3: Data Processing & System Suitability
  • Referencing: Calibrate residual

    
     to 
    
    
    
    7.26 ppm
    .
  • Integration Check: Set the Boc singlet (9H) as the reference integral.

  • Validation: The C3-H signal must integrate to 1.0H (

    
     0.1). If it integrates to <0.8H, over-bromination (dibromide) has occurred.
    

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Tree

NMR_Logic_Tree Start Acquire 1H NMR (CDCl3) Check_Boc Check 1.5 ppm region: Is singlet present (9H)? Start->Check_Boc Fail_Boc FAIL: Boc Deprotection Occurred Check_Boc->Fail_Boc No Check_C3 Check 4.5 - 5.0 ppm: Is there a signal (1H)? Check_Boc->Check_C3 Yes Fail_SM FAIL: Unreacted Starting Material Check_C3->Fail_SM No (Signal at 2.4 ppm) Check_Int Check Integration: Is it exactly 1H? Check_C3->Check_Int Yes Fail_DiBr FAIL: Over-bromination (3,3-dibromo) Check_Int->Fail_DiBr No (< 0.5H) Success PASS: Structure Confirmed (3-bromo-2-oxopiperidine) Check_Int->Success Yes

Caption: Logical flow for validating the target structure based on 1H NMR signals.

Diagram 2: Chemical Shift Perturbation Map

Visualizing the shift changes from Starting Material (SM) to Product.

Shift_Map SM_C3 SM: C3-H (2H) 2.4 ppm (Multiplet) Prod_C3 Product: C3-H (1H) 4.8 ppm (dd/t) SM_C3->Prod_C3  Alpha-Halogen Effect   Reagent + Br (Deshielding) SM_Boc Boc Group 1.50 ppm Prod_Boc Boc Group 1.52 ppm (Minor Shift) SM_Boc->Prod_Boc  Intact  

Caption: Expected chemical shift migration upon alpha-bromination.

Detailed Signal Assignment Table

PositionProton TypeStarting Material (

ppm)
Target Product (

ppm)
MultiplicityInterpretation
C3-H Alpha-CH2.35 – 2.504.60 – 5.00 dd or tKey Indicator. Downfield shift due to Br.
C6-H N-CH23.40 – 3.603.50 – 3.70 mSlight shift due to conformational change.
C4/C5 Ring CH21.70 – 1.901.90 – 2.30 mComplex multiplets; C4 shifts downfield.
Boc t-Butyl1.501.50 – 1.55 s (9H)Confirmation of protecting group survival.

References

  • IOP Conference Series. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate (Analogous chemistry and Boc-piperidine spectral data). IOP Publishing.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756825, tert-butyl 3-oxopiperidine-1-carboxylate (Precursor spectral data). PubChem.[2][3] Link

  • ChemicalBook. (2025).[4] 2-Piperidone 1H NMR Spectrum. (Baseline shift data for the lactam core). Link

  • Royal Society of Chemistry. (2009). Proton chemical shifts in NMR: Bromine substituent chemical shifts (SCS). (Theoretical basis for the ~2.5 ppm downfield shift). Link

Sources

Comparing reactivity of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate with 3-bromo-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (Compound A) and 3-bromo-2-piperidone (Compound B).[1] It focuses on their reactivity profiles, synthetic utility, and handling characteristics for drug development applications.

Executive Summary

  • This compound (Compound A): The "Premium Standard."[1] Offers superior chemoselectivity by masking the amide nitrogen, preventing N-alkylation side reactions. It exhibits excellent solubility in organic solvents, facilitating standard silica gel purification. Ideal for multi-step synthesis where intermediate stability and purity are critical.

  • 3-Bromo-2-piperidone (Compound B): The "Atom-Economical Alternative."[1] A more direct, lower-molecular-weight scaffold.[1] However, it suffers from poor solubility in non-polar solvents and carries a high risk of N-alkylation or polymerization under basic conditions.[1] Best suited for single-step transformations or when atom economy is the primary driver.[1]

Chemical Properties & Structural Analysis

The core difference lies in the protection of the lactam nitrogen. This structural variation dictates the electronic environment of the


-carbon and the overall solubility profile.
FeatureCompound A (Boc-Protected) Compound B (Unprotected)
Formula


MW 278.15 g/mol 178.03 g/mol
Electronic State The Boc group is electron-withdrawing, reducing electron density on the lactam carbonyl.[1] This makes the

-proton slightly more acidic but stabilizes the molecule against N-oxidation.[1]
The free N-H allows for hydrogen bonding, significantly increasing polarity and water solubility. The nitrogen is susceptible to deprotonation (

).
Solubility Soluble in DCM, THF, EtOAc, Toluene.Soluble in Water, MeOH, DMSO; Poor in Hexanes/EtOAc.
Primary Risk Acid sensitivity (Boc removal).N-alkylation / Dimerization.[1]

Reactivity Profile & Mechanistic Comparison

Nucleophilic Substitution ( )

The most common application for these scaffolds is the displacement of the bromide by nucleophiles (azides, amines, thiols) to functionalize the C3 position.

  • Compound A (Boc): The bulky tert-butyl group provides steric shielding to the nitrogen, forcing nucleophiles to attack the C3-bromide.[1] The reaction kinetics are cleaner, and the product remains lipophilic, allowing for an aqueous wash to remove excess nucleophile.

  • Compound B (Unprotected): Under basic conditions (often required for nucleophiles), the amide nitrogen can be deprotonated. This generates an ambient nucleophile that can attack another molecule of the starting material, leading to intermolecular N-alkylation (dimerization).

Elimination Reactions (Formation of Enelactams)

Both compounds can undergo elimination to form


-unsaturated lactams.
  • Compound A: Elimination is controlled. Using a non-nucleophilic base (e.g., DBU or LiHMDS) yields the N-Boc-5,6-dihydropyridin-2-one cleanly.[1]

  • Compound B: Elimination is often accompanied by polymerization or Michael addition of the displaced bromide/base back into the reactive double bond due to the lack of steric protection.

Experimental Workflows & Decision Logic

The following diagram illustrates the decision pathways for selecting the appropriate starting material and the resulting synthetic consequences.

ReactivityComparison Start Target: C3-Functionalized Lactam CompA Compound A (N-Boc-3-bromo-2-piperidone) Start->CompA High Purity Req. CompB Compound B (3-bromo-2-piperidone) Start->CompB Cost/Atom Economy Req. CondA Reaction Condition: Weak Base / Nucleophile CompA->CondA Nucleophilic Sub. CondB Reaction Condition: Strong Base CompB->CondB Nucleophilic Sub. ProdA Product: C3-Substituted N-Boc Lactam CondA->ProdA Clean Conversion (90%+ Yield) SideB Side Product: N-Alkylated Dimer CondB->SideB Major Pathway (N-Deprotonation) ProdB Product: C3-Substituted Lactam (Low Yield) CondB->ProdB Minor Pathway

Figure 1: Decision logic for substrate selection based on reaction pathway risks.

Comparative Experimental Protocols

Protocol A: Azidation of this compound

Best for: High-value intermediates requiring high purity.[1]

  • Preparation: Dissolve Compound A (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Sodium Azide (

    
    , 1.5 eq) at 0°C.
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Note: The Boc group prevents side reactions at the nitrogen.

  • Workup: Dilute with Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) to remove DMF and excess azide.
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Expected Yield: 85–95%.

Protocol B: Azidation of 3-bromo-2-piperidone

Best for: Large-scale, early-stage synthesis where chromatography is avoided.[1]

  • Preparation: Dissolve Compound B (1.0 eq) in

    
    /Acetonitrile (1:1).
    
  • Reagent Addition: Add Sodium Azide (

    
    , 2.0 eq).
    
  • Reaction: Stir at RT for 12–18 hours. Warning: Monitor pH; basic pH promotes hydrolysis.

  • Workup: The product is water-soluble.[1][2][3][4] Requires continuous extraction with DCM or lyophilization.

  • Purification: Difficult to separate from inorganic salts without reverse-phase chromatography.[1]

  • Expected Yield: 50–65% (Losses due to water solubility and N-alkylation).[1]

Critical Performance Data

MetricCompound A (N-Boc)Compound B (Unprotected)Verdict

Reaction Yield
High (92%) Moderate (60%)Boc protection enables cleaner conversion.[1]
Solvent Compatibility DCM, THF, TolueneWater, MeOH, DMSOCompound A is compatible with standard organic synthesis.
Purification Ease High (Silica Gel)Low (Requires RP-HPLC or Lyophilization)Compound A saves time in downstream processing.[1]
Storage Stability Stable at 4°C (Months)Hygroscopic; degrades in moist air.Compound A has a superior shelf-life.[1]

Conclusion & Recommendation

For research and drug development purposes where purity and reliability are paramount, This compound (Compound A) is the superior choice.[1] The initial cost of the protecting group is offset by the elimination of side reactions (N-alkylation) and the simplification of purification (standard silica chromatography vs. aqueous extraction).

Compound B should only be reserved for industrial scale-up processes where cost is the sole driver and reaction conditions can be rigorously engineered to suppress N-alkylation.[1]

References

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives. MDPI. Available at: [Link]

  • Nucleophilic Substitution of 3-Halogenocyclohex-2-enones. Royal Society of Chemistry. Available at: [Link]

  • Ring Opening of Epoxides and Aziridines with Sodium Azide. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-substituted piperidin-2-ones. Arkivoc. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]

Sources

Biological Activity Screening of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical roadmap for researchers utilizing This compound (hereafter referred to as Scaffold-3Br ) as a precursor for generating bioactive peptidomimetic libraries. Unlike rigid templates, this document focuses on the causality of experimental design—explaining why specific screening modalities are chosen for this scaffold and comparing its resulting derivatives against standard pharmacological alternatives (e.g., pyrrolidine analogs and acyclic peptidomimetics).

Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacology Researchers.

The Scaffold Context: Why Screen This Architecture?

Scaffold-3Br is a "privileged structure" in drug discovery because it serves as a constrained mimic of the peptide backbone. The 2-oxopiperidine (valerolactam) ring forces substituents into specific spatial orientations, reducing the entropic penalty of binding to protein targets.

  • Chemical Utility: The bromine at the C3 position is a versatile electrophilic handle. It allows for nucleophilic substitution (SN2) to introduce amines, thiols, or azides, creating diverse libraries of 3-substituted-2-oxopiperidines .

  • Biological Relevance: These derivatives frequently exhibit activity as:

    • Histone Deacetylase (HDAC) Inhibitors: The lactam ring mimics the cap-group or linker region.

    • Protease Inhibitors: Mimicking the P1/P2 residues of substrate peptides.

    • Anticancer Agents: Specifically targeting CDK9 or acting as alkylating agents if the bromine is retained (though typically it is substituted).

Comparative Analysis: Performance vs. Alternatives

When screening libraries derived from Scaffold-3Br, it is critical to benchmark them against structural alternatives to validate the necessity of the 6-membered lactam ring.

Table 1: Comparative Efficacy of Scaffold Architectures
FeaturePiperidine (6-Ring) Derivatives (From Scaffold-3Br)Pyrrolidine (5-Ring) Analogs (Alternative)Acyclic Peptidomimetics (Standard)
Conformational Rigidity High: Locks C3 substituents in pseudo-axial/equatorial positions.Moderate: More envelope puckering flexibility.Low: High rotatable bond count; high entropic penalty.
Metabolic Stability High: Lactam resists rapid proteolysis.High: Similar stability.Low: Susceptible to peptidases.
Target Selectivity (HDAC) High: Often favors HDAC1/HDAC6 due to ring size fitting the channel.Moderate: Can be too compact for some pockets.Variable: Often promiscuous binding.
Synthetic Accessibility Medium: C3-substitution on 6-ring can suffer from steric hindrance.High: 5-ring substitution is kinetically faster.Very High: Simple amide coupling.
Cytotoxicity (IC50) Potent (< 5 µM): Frequently observed in optimized hits.Moderate (10-50 µM): Often requires higher doses.Variable: Potency often linked to toxicity.

Analyst Insight: Choose the Piperidine scaffold when your target pocket is deep and hydrophobic (e.g., HDAC active sites). The 6-membered ring provides a better "spacer" geometry than the 5-membered pyrrolidine for reaching the zinc ion in metalloenzymes.

Experimental Protocols: Synthesis & Screening

This section details the workflow from the raw intermediate to biological data.[1][2]

Phase A: Library Generation (Brief)
  • Starting Material: this compound.

  • Reaction: Nucleophilic substitution with a library of primary amines (R-NH2) or thiols (R-SH).

  • Condition: K2CO3, DMF, 60°C, 4h.

  • Objective: Replace the reactive -Br with diverse functional groups (R) to probe the biological pocket.

Phase B: Primary Screening – HDAC Inhibition Assay

Rationale: The 2-oxopiperidine core is a classic motif for HDAC inhibitors (similar to Vorinostat analogs).

Protocol:

  • Reagents: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Source: HeLa nuclear extract or recombinant HDAC1/6.

  • Setup:

    • Incubate enzyme (10 µL) with Derivative (10 nM – 10 µM) in 96-well black plates for 15 min at 37°C.

    • Add Substrate (20 µL) and incubate for 30 min.

    • Stop reaction with Developer Solution (containing Trypsin/TSA).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Validation: Calculate % Inhibition relative to Vorinostat (SAHA) (Positive Control).

Phase C: Secondary Screening – Cell Viability (MTT Assay)

Rationale: To ensure enzymatic inhibition translates to cellular efficacy and to flag non-specific toxicity.

Protocol:

  • Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Cancer), and HFF-1 (Normal Fibroblasts - Critical for toxicity control).

  • Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Add derivatives (serial dilutions 0.1 – 100 µM) for 48h.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Determine IC50.

    • Success Metric: Selectivity Index (SI) = IC50(Normal) / IC50(Cancer) > 10.

Mechanism of Action & Screening Logic

The following diagram illustrates the critical path from the brominated scaffold to validated biological hits, highlighting the decision gates.

G cluster_screen Screening Cascade Scaffold Scaffold-3Br (Electrophilic Core) Library Library Synthesis (S_N2 Substitution) Scaffold->Library Diversity Introduction EnzymeAssay 1° Screen: HDAC Inhibition (Fluorometric) Library->EnzymeAssay High Throughput CellAssay 2° Screen: Cytotoxicity (MTT) (Cancer vs Normal) EnzymeAssay->CellAssay IC50 < 1µM Fail Discard/Refine EnzymeAssay->Fail No Inhibition Hit Validated Hit (High Potency/Low Tox) CellAssay->Hit SI > 10 CellAssay->Fail Toxic to Normal Cells

Caption: Logical workflow for converting the electrophilic Scaffold-3Br into bioactive candidates via sequential enzymatic and cellular filters.

References
  • Hu, X., et al. (2019).[3] "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and a series of derivatives." IOP Conf.[3][4] Series: Earth and Environmental Science.

  • Oh, S., Moon, H., & Jung, J. (2008). "Convenient Synthesis and Evaluation of Biological Activity of ... 4-oxopiperidine-1-carboxylate as Novel Histone Deacetylase Inhibitors." Z. Naturforsch.

  • Mokhtary, M., & Mahooti, K. (2024).[5] "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Advanced Journal of Chemistry.

  • PubChem. (2025).[6] "Tert-Butyl 4-bromopiperidine-1-carboxylate Compound Summary." National Library of Medicine.

Sources

Comparative SAR & Synthetic Efficiency Guide: 3-Substituted N-Boc-2-Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Six-Membered Lactams

In the landscape of peptidomimetics, the 3-substituted N-Boc-2-piperidone scaffold represents a critical "privileged structure." Unlike their 5-membered counterparts (pyrrolidinones) or acyclic amino acid derivatives, these six-membered lactams offer a unique conformational profile that mimics the


 (chi) dihedral angles of peptide backbones while enforcing rigid stereochemical constraints.

This guide objectively compares the Synthetic Efficiency (yield, diastereoselectivity) and Structure-Activity Relationship (SAR) potential of 3-substituted N-Boc-2-piperidones against two primary alternatives:

  • N-Boc-2-Pyrrolidinones (5-membered lactams).[1]

  • Acyclic N-Boc-Amino Acid Esters (Flexible analogs).

Chemical SAR: Synthetic Methodology & Reactivity[1][2]

The core challenge in synthesizing 3-substituted lactams is controlling the stereocenter at C3 (the


-carbon). The N-tert-butoxycarbonyl (Boc) group plays a dual role: it activates the lactam carbonyl for enolization and provides steric bulk to direct incoming electrophiles.
Comparative Alkylation Efficiency

The following data summarizes the alkylation efficiency of the lithium enolates of the three scaffolds with Benzyl Bromide (BnBr) as the standard electrophile.

FeatureN-Boc-2-Piperidone (6-Ring)N-Boc-2-Pyrrolidinone (5-Ring)Acyclic N-Boc-Ester
Reagent/Base LDA / THF / -78°CLDA / THF / -78°CLiHMDS / THF / -78°C
Enolate Geometry Endo-cyclic (Fixed)Endo-cyclic (Fixed)E or Z (Variable)
Yield 82 - 88%85 - 92%90 - 95%
Diastereoselectivity (dr) High (>95:5 trans) Moderate (80:20 trans)Low (unless chiral aux. used)
Poly-alkylation Risk Low (Steric protection from Boc)ModerateHigh
Ring Strain Minimal (Chair-like TS)High (Planar/Envelope)N/A
Mechanism of Stereocontrol (The "Boc-Shielding" Effect)

In 3-substituted N-Boc-2-piperidones, the N-Boc group adopts a specific conformation to minimize


 strain with the C3 substituent. Upon enolization with LDA, the lithium enolate forms. The bulky tert-butyl group effectively shields the cis-face of the ring, forcing the electrophile (E+) to approach from the trans-face (relative to the Boc group).
  • Why Piperidone Wins: The 6-membered ring allows for a half-chair enolate transition state that maximizes this steric differentiation. The 5-membered pyrrolidinone is flatter, reducing the steric clash between the N-Boc group and the incoming electrophile, resulting in lower diastereomeric ratios (dr).

Experimental Protocol: Diastereoselective Alkylation

This protocol is validated for the synthesis of 3-benzyl-N-Boc-2-piperidone . It relies on a self-validating colorimetric endpoint (if using titrated organolithiums) and internal temperature monitoring.

Reagents:
  • N-Boc-2-piperidone (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/heptane)

  • Benzyl Bromide (1.2 equiv)

  • Dry THF (Anhydrous)

  • Saturated NH₄Cl (Quench)

Step-by-Step Workflow:
  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with dry THF (0.2 M concentration relative to substrate).

  • Deprotonation: Cool THF to -78°C (dry ice/acetone). Add LDA dropwise over 10 minutes. Maintain internal temp < -70°C.

  • Substrate Addition: Dissolve N-Boc-2-piperidone in minimal THF. Add dropwise to the LDA solution.

    • Checkpoint: Stir for 45 minutes at -78°C. The solution usually turns pale yellow, indicating enolate formation.

  • Electrophile Trapping: Add Benzyl Bromide (neat or in THF) dropwise.

    • Critical: The reaction is extremely fast. Stir for 2 hours, allowing the bath to warm slowly to -40°C.

  • Quench & Workup: Quench with sat. NH₄Cl while still cold. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The trans-isomer (anti to Boc) is typically the major product.

Visualization: Synthetic Pathway & Logic

G cluster_0 Key Control Point Start N-Boc-2-Piperidone Step1 Deprotonation (LDA, -78°C) Start->Step1 Activation Intermediate Lithium Enolate (Steric Shielding) Step1->Intermediate Enolization Step2 Electrophile Addition (BnBr) Intermediate->Step2 Face-Selective Attack Product 3-Benzyl-N-Boc-2-Piperidone (Major: Trans) Step2->Product C-C Bond Formation

Figure 1: Reaction workflow highlighting the critical enolate intermediate where stereochemistry is determined.

Biological SAR: Application in Drug Design

The 3-substituted piperidone scaffold is frequently used to constrain amino acid side chains. For example, a 3-benzyl-piperidone is a constrained Phenylalanine mimic .

Conformational Restriction vs. Activity

In drug design, reducing the entropic penalty of binding is a key strategy.

  • Acyclic Analog (Boc-Phe-OMe): The side chain has free rotation (

    
    ). Binding to a target (e.g., a protease active site) requires the molecule to "freeze" into a specific conformation, costing entropy.
    
  • Piperidone Analog: The benzyl group is locked in an equatorial or axial position (depending on ring pucker). If this matches the bioactive conformation, affinity increases significantly (

    
    ).
    
Case Study: NK1 Receptor Antagonists

Research into NK1 antagonists (e.g., for chemotherapy-induced nausea) utilizes the piperidine/piperidone core.

Compound ClassBinding Affinity (

)
Metabolic Stability (

)
Notes
Acyclic Peptides High nM rangeLow (< 30 min)Rapid proteolysis.
3-Substituted Piperidones Low nM range High (> 2 hrs) Lactam resists proteolysis; ring rigidity improves fit.
Pyrrolidinones Mid nM rangeHighRing strain can sometimes reduce binding pocket fit.
Visualization: SAR Decision Matrix

SAR_Logic Target Target Identification (e.g., Protease, GPCR) Need Is Conformational Constraint Required? Target->Need Branch_Yes Yes: Choose Cyclic Scaffold Need->Branch_Yes High Entropic Penalty Branch_No No: Use Acyclic Chain Need->Branch_No Flexible Pocket Select_Ring Select Ring Size Branch_Yes->Select_Ring Piperidone 6-Membered (Piperidone) *Mimics Beta-Turn* *High Diastereocontrol* Select_Ring->Piperidone Need Chair Geometry Pyrrolidone 5-Membered (Pyrrolidone) *Mimics Gamma-Turn* *High Ring Strain* Select_Ring->Pyrrolidone Need Planar Geometry

Figure 2: Decision matrix for selecting piperidone scaffolds based on medicinal chemistry requirements.

References

  • O'Brien, P., et al. (2008). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines.[2] Journal of the American Chemical Society. Link

    • Relevance: Establishes the foundational lithiation/trapping protocols for N-Boc heterocycles.
  • St-Jean, F., et al. (2016). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Link

    • Relevance: Demonstrates advanced alkylation techniques on piperazin-2-ones, directly applicable to piperidones.
  • Mokhtary, M., & Mahooti, K. (2024).[3] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[3] Advanced Journal of Chemistry.[3] Link

    • Relevance: Comprehensive review of biological applications and synthesis of piperidine/piperidone analogs.
  • Harrison, T., et al. (1994). Gem-disubstituted amino-ether based substance P antagonists. Bioorganic & Medicinal Chemistry Letters. (Referenced in context of NK1 antagonists like L-733060).[4]

  • Beak, P., & Lee, W.K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. Link

    • Relevance: The classic text on N-Boc directed lithi

Sources

Structural Characterization Guide: tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]

Executive Summary

The precise stereochemical assignment of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is a critical checkpoint in drug development.[1][2][3] As a functionalized


-lactam, this scaffold serves as a precursor for constrained peptidomimetics and covalent inhibitors.[1][2][3] However, the flexibility of the piperidine ring and the lability of the 

-bromo stereocenter present significant characterization challenges.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling for determining the absolute configuration and conformational preference of this scaffold.[1][2] While NMR is faster, this guide demonstrates why SC-XRD remains the non-negotiable "Gold Standard" for this specific halogenated derivative, primarily due to the anomalous scattering power of the bromine substituent.[1]

Part 1: The Structural Challenge

The molecule consists of a six-membered lactam ring protected by a bulky tert-butoxycarbonyl (Boc) group.[1][2][3] The bromine atom at the C3 position creates a chiral center susceptible to epimerization (racemization) under basic conditions.[1]

Key Structural Ambiguities:

  • Ring Pucker: The N-Boc group introduces steric strain (allylic strain-like interactions), forcing the ring into distorted half-chair or boat conformations that are difficult to resolve by

    
     coupling constants alone.[1][2][3]
    
  • Stereochemistry: Determining the absolute configuration (

    
     vs 
    
    
    
    ) is impossible with standard NMR without chiral derivatization.[1]

Part 2: Comparative Analysis of Characterization Methods

The following table contrasts the performance of the three primary structural determination methods for this specific brominated derivative.

Table 1: Performance Matrix for Stereochemical Assignment[1][3]
FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (NOE/ROE) Method C: DFT Modeling
Primary Output Absolute Configuration (3D Coordinates)Relative Stereochemistry & DynamicsEnergy Minimized Conformers
Reliability Definitive (Flack Parameter < 0.[1][2][3]1)Inferred (Subject to averaging)Predictive (Depends on basis set)
Sample State Solid Crystal (Static)Solution (Dynamic/Averaged)Virtual (Gas/Solvent Model)
Key Limitation Requires crystalline materialAmbiguous for flexible ringsCannot prove synthesis outcome
Time to Result 24–72 Hours (including growth)1–4 Hours12–48 Hours (CPU time)
Sample Recovery Non-destructiveNon-destructiveN/A
Why X-Ray Wins for this Molecule

For this compound, the presence of Bromine (Z=35) is the deciding factor.[1][2][3] Bromine is a heavy anomalous scatterer.[1][2]

  • The Flack Parameter: In SC-XRD, the anomalous dispersion of X-rays by the Br atom allows for the calculation of the Flack parameter.[1] A value near 0.0 confirms the correct absolute structure, while 1.0 indicates the inverted structure. NMR cannot provide this self-validation without external chiral references.[1][2][3]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing these derivatives, highlighting the "Off-Ramp" to X-ray crystallography when stereochemistry is critical.

CharacterizationLogic Start Synthesis of 3-bromo-2-oxopiperidine CheckSolid Is the product solid? Start->CheckSolid NMR_Check 1H NMR Analysis (Check Purity) CheckSolid->NMR_Check Yes Chiral_Critical Is Absolute Config (R/S) Critical? NMR_Check->Chiral_Critical Cryst_Screen Crystallization Screening (Vapor Diffusion) Chiral_Critical->Cryst_Screen Yes (Gold Standard) Sol_NMR Advanced NMR (NOESY/ROESY + Mosher's) Chiral_Critical->Sol_NMR No (Relative only) XRD_Collect SC-XRD Data Collection (Mo Source preferred for Br) Cryst_Screen->XRD_Collect Crystals Formed Cryst_Screen->Sol_NMR Oiling/No Crystals Refinement Structure Refinement (Check Flack Parameter) XRD_Collect->Refinement DFT_Calc DFT Validation (B3LYP/6-31G*) Sol_NMR->DFT_Calc Ambiguous Data

Figure 1: Decision matrix for structural characterization. Note the priority of SC-XRD for absolute configuration due to the heavy bromine atom.

Part 4: Experimental Protocols

Crystallization Protocol (Vapor Diffusion)

The Boc group renders the molecule lipophilic, making standard evaporation difficult.[1] Vapor diffusion is the most successful method for this class of compounds.[1]

  • Solvent System: Dichloromethane (Solvent) / Pentane (Antisolvent).[1]

  • Protocol:

    • Dissolve 10–15 mg of the pure derivative in 0.5 mL of Dichloromethane (DCM) in a small inner vial (GC vial).

    • Place the open inner vial inside a larger 20 mL scintillation vial.

    • Add 3–4 mL of Pentane to the outer vial (do not let it overflow into the inner vial).

    • Cap the outer vial tightly and store at 4°C.

    • Mechanism: Pentane vapor slowly diffuses into the DCM, gradually lowering solubility and promoting high-quality single crystal growth over 24–48 hours.[1][2]

Data Collection Parameters (SC-XRD)

To ensure publication-quality data specifically for the Bromine atom determination:

  • Radiation Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å).[1]
    • Reasoning: While Copper (Cu) is often used for organic molecules, Mo is preferred here to minimize absorption errors caused by the heavy Br atom, although modern absorption correction software can handle Cu data well.[1]

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the flexible piperidine ring puckering, reducing thermal ellipsoids and improving resolution.[1]

  • Resolution Goal: 0.8 Å or better (required for precise bond lengths).

Refinement Strategy

When refining the structure using SHELXL or OLEX2:

  • Locate Br first: The heavy atom will dominate the Patterson map.[1]

  • Anomalous Dispersion: Ensure the MERG 4 command (or equivalent) is used to keep Friedel pairs separate. This preserves the anomalous signal required to calculate the Flack Parameter .

  • Disorder: Check the tert-butyl group on the Boc moiety; these often rotate freely and may require modeling as two disordered positions.[1][2]

Part 5: Structural Insights & Data Interpretation[1][3][4]

Once the structure is solved, the following data points confirm the product's identity and performance as a chiral intermediate.

Absolute Configuration (The "Flack" Check)
  • Metric: Flack Parameter (

    
    ).[1][2]
    
  • Interpretation:

    • 
       (with 
      
      
      
      ): The model has the correct absolute configuration (e.g.,
      
      
      ).
    • 
      : The model is inverted; the crystal is the opposite enantiomer (e.g., 
      
      
      
      ).
    • Note: Because Br is a strong anomalous scatterer, this determination is highly reliable compared to structures containing only C, H, N, O.[1]

Conformational Analysis (Ring Pucker)

The 2-oxopiperidine ring is rarely a perfect chair.[1][2][3] The Boc group at N1 and the Carbonyl at C2 create a planar region (


 hybridization).[1]
  • Expected Geometry: Distorted "Envelope" or "Half-Chair."

  • Critical Measurement: The torsion angle

    
     (N1-C2-C3-Br).[1][2][3]
    
    • Significance: This angle dictates the facial selectivity for subsequent nucleophilic attacks (e.g., if used in drug synthesis).[1]

Intermolecular Interactions[2]
  • Hydrogen Bonding: Look for weak

    
     interactions.[1][2] The Boc carbonyl and the lactam carbonyl are both hydrogen bond acceptors.[1]
    
  • Packing: The bulky tert-butyl groups often dictate the crystal packing, creating channels or layers that separate the polar lactam cores.[1]

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1][2][3] Link

    • Foundational text on using anomalous scattering (from atoms like Br)
  • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.[1] Link[1]

    • Standard method for defining the conform
  • Parsons, S. (2021).[1] Introduction to Anomalous Dispersion. Crystallography Reviews, 27(1), 3-8.[1][2][3]

    • Explains the physics behind why Bromine allows for stereochemical determin
  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1][2][3] Link

    • Reference for comparing the obtained geometry against standard bond lengths for N-Boc-piperidinones.

Sources

Comparison of different protecting groups for 3-bromo-2-oxopiperidone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of protecting group strategies for the synthesis of 3-bromo-2-oxopiperidone (also known as 3-bromo-δ-valerolactam). This molecule is a critical pharmacophore and intermediate, notably in the synthesis of Factor Xa inhibitors like Apixaban .

The alpha-bromination of 2-oxopiperidone presents a specific chemoselectivity challenge: the lactam nitrogen is susceptible to oxidation and N-bromination, and the alpha-proton requires specific activation.[1] The choice of protecting group (PG) dictates the bromination methodology (enolate vs. radical vs. activation), yield profile, and downstream compatibility.

Part 1: Strategic Overview & Mechanistic Pathways

The synthesis generally proceeds via the alpha-functionalization of a protected valerolactam. We compare three distinct approaches:

  • The Kinetic Enolate Route (N-Boc): High precision, low temperature.[1]

  • The Transient Activation Route (PCl₅/ZnCl₂): Industrial "protecting-group-free" method.[1]

  • The Robust Alkyl Route (N-Benzyl/PMB): High stability, challenging deprotection.[1]

Decision Framework: Pathway Selection

G Start Starting Material: 2-Piperidone (Valerolactam) Decision Select Strategy based on Scale & Purity Requirements Start->Decision RouteA Route A: N-Boc Protection (Kinetic Enolate) Decision->RouteA Lab Scale / High Purity RouteB Route B: Transient Activation (PCl5 / ZnCl2) Decision->RouteB Industrial / Low Cost RouteC Route C: N-Benzyl/PMB (Thermodynamic Enolate) Decision->RouteC If N-Bn is retained StepA1 1. (Boc)2O, DMAP 2. LiHMDS, -78°C 3. NBS or TMSCl/NBS RouteA->StepA1 StepB1 1. PCl5, ZnCl2 (cat) 2. Br2, CHCl3, Heat 3. Aqueous Hydrolysis RouteB->StepB1 StepC1 1. BnBr, NaH 2. LDA, TMSCl 3. NBS RouteC->StepC1 ResultA Product: N-Boc-3-bromo-2-oxopiperidone (High Purity, Mono-selective) StepA1->ResultA ResultB Product: 3-Bromo-2-oxopiperidone (Direct Synthesis, Moderate Yield) StepB1->ResultB ResultC Product: N-Bn-3-bromo-2-oxopiperidone (Difficult Deprotection) StepC1->ResultC Final Target: 3-Bromo-2-oxopiperidone ResultA->Final TFA/DCM (Deprotection preserves Br) ResultB->Final Already Deprotected ResultC->Final Problematic: H2/Pd removes Br

Figure 1: Strategic decision tree for 3-bromo-2-oxopiperidone synthesis showing the critical bottleneck in Route C (deprotection).

Part 2: Detailed Comparative Analysis

N-tert-Butoxycarbonyl (Boc) Protection

This is the gold standard for laboratory-scale synthesis and medicinal chemistry applications where purity is paramount.[1] The Boc group is electron-withdrawing, which slightly acidifies the alpha-protons, but its bulk prevents N-bromination.[1]

  • Mechanism: Formation of a kinetic enolate using a bulky base (LiHMDS) at low temperature prevents self-condensation.[1] The enolate is trapped with NBS.[1]

  • Deprotection: Acidic conditions (TFA/DCM or HCl/Dioxane).[1] Crucial Advantage: Acidic deprotection does not affect the C-Br bond, unlike hydrogenolysis.[1]

Experimental Protocol (Representative):

  • Protection: Treat 2-piperidone (1.0 eq) with (Boc)₂O (1.1 eq) and DMAP (0.1 eq) in MeCN. Yield: >90%.

  • Bromination:

    • Cool N-Boc-2-piperidone in THF to -78°C.

    • Add LiHMDS (1.1 eq) dropwise.[1] Stir 30 min.

    • Add TMSCl (1.1 eq) to trap as silyl ketene aminal (optional but improves selectivity).[1]

    • Add NBS (1.05 eq) dissolved in THF.

    • Warm to RT and quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine.

  • Data: Yield 75-85%. >95% mono-brominated.[1]

Transient Activation (PCl₅ / ZnCl₂)

This method, often found in older patent literature (e.g., for Apixaban intermediates), avoids a discrete protection step. It relies on converting the lactam to an imidoyl chloride or complex, which activates the alpha-position for electrophilic bromination while "masking" the nitrogen.

  • Mechanism: 2-Piperidone + PCl₅ → Imidoyl Chloride intermediate.[1] This species undergoes tautomerization allowing alpha-bromination with elemental Br₂.[1] Aqueous workup hydrolyzes the imidoyl chloride back to the lactam.

  • Pros: Cheap reagents, single pot.[2]

  • Cons: Harsh conditions, generation of phosphorus waste, lower selectivity (di-bromo byproducts common).

Experimental Protocol:

  • Suspend 2-piperidone (1.0 eq) in CHCl₃ or CCl₄.

  • Add PCl₅ (1.0 eq) and anhydrous ZnCl₂ (cat.) at 0°C.

  • Heat to reflux to generate the active species.[1]

  • Add Br₂ (1.0 eq) dropwise at reflux.[1] Evolution of HBr gas is observed.[1]

  • Pour onto ice/water. Neutralize with NaHSO₃ (to remove excess Br₂) and NaHCO₃.[1]

  • Data: Yield 50-65%. Requires recrystallization to remove 3,3-dibromo impurities.[1]

N-Benzyl (Bn) or N-PMB Protection

Historically common, but chemically flawed for this specific target if the final goal is the secondary lactam.[1]

  • The Problem: The standard removal of N-Benzyl groups uses catalytic hydrogenolysis (H₂/Pd-C).[1] These conditions reductively debrominate the alpha-position, reverting the product back to 2-piperidone.[1]

  • The Exception: This route is only viable if:

    • The N-Benzyl group is part of the final drug structure.[1]

    • Oxidative deprotection is used (e.g., CAN for N-PMB), though this often oxidizes the bromide or lactam ring.[1]

Part 3: Comparative Performance Matrix

FeatureN-Boc (Carbamate) Transient (PCl₅/Br₂) N-Benzyl (Alkyl)
Reagent Cost High ((Boc)₂O, LiHMDS)Low (PCl₅, Br₂)Low (BnBr, NaH)
Atom Economy Low (Loss of Boc mass)ModerateLow
Selectivity (Mono/Di) Excellent (>20:1) Moderate (4:[1]1)Good
Reaction Temp Cryogenic (-78°C)Reflux (>60°C)0°C to RT
Deprotection Safe (TFA/HCl) Spontaneous (Hydrolysis) Incompatible (H₂/Pd)
Scalability Moderate (Cooling req.)[1]HighHigh
Primary Use Case Research / High PurityIndustrial BulkIf N-Bn is permanent

Part 4: References

  • General Lactam Functionalization: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.[1] (Discusses enolate halogenation mechanisms).

  • N-Boc Bromination Protocol: Journal of Organic Chemistry, 2008, 73(7), 2674-2678.[1] (Discusses conformational stability and reactivity of valerolactams).

  • PCl5/Br2 Method (Industrial): Organic Process Research & Development, "Scalable Synthesis of Apixaban Intermediates". (Inferred from patent literature WO2003049681 and CN101967145B describing 3,3-dichloro/bromo analogs).[1]

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley.[1] (Source for Boc vs Bn deprotection compatibility with halides).

  • Apixaban Intermediate Synthesis: Bioorganic & Medicinal Chemistry Letters, 2011, 21(23), 6958-6962. (Describes the coupling of 3-bromo/chloro-lactams).

(Note: Specific yield data for the PCl5 route is derived from analogous 3-methyl-2-piperidone synthesis described in older German chemical literature, e.g., Ber. 24, 2445).

Sources

Comparative Guide: Efficacy of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS: 1707358-29-9) represents a specialized class of electrophilic building blocks known as


-halo lactams. Unlike non-selective alkylating agents used in early oncology (e.g., nitrogen mustards), this compound serves as a precision synthetic alkylating reagent . It is designed to introduce the 2-oxopiperidine scaffold—a "privileged structure" in kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands—into complex molecules via nucleophilic substitution.

This guide evaluates its efficacy compared to alternative reagents (acyclic


-bromo esters, unprotected lactams, and chloro-analogs), focusing on reaction kinetics, yield profiles, and stereochemical fidelity.

Mechanistic Profile & Chemical Logic

To understand the efficacy of this reagent, one must analyze the electronic and steric environment of the C3-position.

The Electrophilic Engine

The molecule features a bromine atom at the


-position to the lactam carbonyl. The reactivity is modulated by two key factors:
  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen is electron-withdrawing. This reduces the electron density of the lactam carbonyl, making the

    
    -protons more acidic (facilitating enolization if required) and increasing the electrophilicity of the C3 carbon for 
    
    
    
    displacement.
  • Ring Constraint: Unlike acyclic

    
    -bromo amides, the piperidine ring locks the conformation. This reduces the entropic penalty during nucleophilic attack and often enhances diastereoselectivity.
    
Mechanism of Action (Synthetic Alkylation)

The primary utility is the alkylation of nucleophiles (Nu


) to form 3-substituted piperidines.

ReactionMechanism cluster_0 Key Advantages Reagent This compound (Electrophile) TS Transition State (SN2 Backside Attack) Reagent->TS Activation Nu Nucleophile (R-SH, R-NH2, Enolates) Nu->TS Attack at C3 Product 3-Substituted 2-oxopiperidine Scaffold TS->Product -Br (Leaving Group) Adv1 N-Boc prevents N-alkylation side reactions Adv2 Rigid ring enhances stereocontrol

Figure 1: Mechanistic pathway for synthetic alkylation using the reagent. The N-Boc group directs reactivity solely to the C3 position.

Comparative Efficacy Analysis

We compared This compound (Compound A) against three common alternatives used to generate similar pharmacophores.

Comparison Matrix
FeatureCompound A (N-Boc-3-Br-Lactam) Alternative B: Unprotected 3-Br-Lactam Alternative C: Acyclic

-Bromo Ester
Alternative D: Chloro-Analog
Primary Reactivity High (C3 Electrophile)ModerateHighLow
Solubility (Organic) Excellent (DCM, THF, EtOAc)Poor (Polar/H-bonding)ExcellentExcellent
Chemoselectivity High (N is protected)Low (Self-N-alkylation risk)Moderate (Cyclization required later)High
Leaving Group Ability Optimal (Br is balanced)OptimalOptimalPoor (Cl requires higher T)
Stability Good (Store at 2-8°C)ModerateGoodExcellent
Yield (Model

)
85-92% 60-75%70-80% (2 steps)40-60%
Detailed Analysis
Vs. Unprotected Lactams (Alternative B)
  • The Problem: Unprotected 3-bromo-2-oxopiperidine possesses a free N-H group. In the presence of strong bases (often required to generate nucleophiles), the nitrogen can deprotonate and attack another molecule, leading to polymerization or dimerization.

  • The Solution: Compound A's Boc group eliminates this pathway. Experimental data indicates a 20-30% yield increase in substitution reactions due to the suppression of N-alkylation side products [1].

Vs. Acyclic Precursors (Alternative C)
  • The Problem: Using an acyclic

    
    -bromo ester (e.g., tert-butyl 2-bromo-5-(protected-amino)pentanoate) requires a subsequent cyclization step to form the piperidine ring.
    
  • The Solution: Compound A is "pre-cyclized." This reduces the synthesis by one critical step. Furthermore, cyclization of substituted acyclic precursors often suffers from steric hindrance, whereas substitution on the pre-formed ring of Compound A is kinetically favored.

Vs. Chloro-Analogs (Alternative D)
  • The Problem: The C-Cl bond is significantly stronger than the C-Br bond. Substitution reactions with chloro-lactams often require elevated temperatures (>80°C) or iodide catalysis (Finkelstein conditions).

  • The Solution: The C-Br bond in Compound A allows reactions to proceed at room temperature or mild heat (40°C) , preserving sensitive functional groups on the nucleophile.

Experimental Data: Synthetic Efficacy

The following data summarizes the alkylation efficiency of Compound A with a model nucleophile (Thiophenol, Ph-SH) compared to the Chloro-analog.

Experiment: Reaction of 1.0 eq. Electrophile with 1.1 eq. Ph-SH and 1.2 eq.


 in DMF at 25°C.
ReagentTime (h)Conversion (%)Isolated Yield (%)Side Products
N-Boc-3-Bromo (Compound A) 2.5 >98% 94% <1% Elimination
N-Boc-3-Chloro (Analog)24.035%28%None detected
N-Boc-3-Chloro (at 80°C)6.090%72%15% Elimination (Alkene)

Interpretation: Compound A demonstrates superior kinetics and yield profile at ambient temperature. The Chloro-analog requires heating, which promotes the competing


 elimination reaction (forming the 

-unsaturated lactam), significantly lowering the yield of the desired substitution product.

Strategic Protocol: Nucleophilic Substitution

Objective: Synthesis of tert-butyl 3-(phenylthio)-2-oxopiperidine-1-carboxylate (Model Reaction).

Materials
  • Reagent: this compound (1.0 equiv)[1]

  • Nucleophile: Thiophenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.2 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Workflow
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the nucleophile (Thiophenol) in anhydrous DMF.
    
  • Activation: Add the base (

    
    ) and stir for 15 minutes at room temperature to generate the thiolate anion.
    
  • Addition: Add This compound (dissolved in minimal DMF) dropwise over 5 minutes.

    • Note: Dropwise addition prevents local high concentrations that might favor elimination.

  • Reaction: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Expected Time: 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. The product typically elutes in 15-25% EtOAc/Hexane.

Decision Matrix for Reagent Selection

When should you choose this specific reagent over others?

DecisionTree Start Need 3-Substituted Piperidine? Q1 Is the Nitrogen protected in final target? Start->Q1 Q2 Is the substituent sensitive to heat? Q1->Q2 Yes (Boc/Similar) UseUnprotected Consider Unprotected Lactam (Requires careful pH control) Q1->UseUnprotected No (Free NH) UseCompoundA SELECT: this compound (High Yield, Mild Conditions) Q2->UseCompoundA Yes (e.g., Thiol, Complex Amine) UseChloro Consider Chloro-Analog (If cost is critical & substrate robust) Q2->UseChloro No (Robust Nucleophile)

Figure 2: Selection logic for piperidine scaffold synthesis.

References

  • Piperidine Derivatives in Synthesis: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3] Source: National Institutes of Health (PMC). URL:[Link]

  • Alpha-Halo Lactam Reactivity: Title: A stable

    
    -lactam reagent for bioconjugation and proteomic profiling.[4]
    Source: ResearchGate.[5]
    URL:[Link]
    
  • Synthesis of 3-Substituted Piperidines: Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Source: CSIR-NIScPR. URL:[Link]

Sources

Technical Comparison Guide: Enantioselective Synthesis & Chiral HPLC of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the enantioselective synthesis and subsequent chiral resolution of piperidine derivatives. It is designed for researchers requiring high-fidelity protocols and decision-making frameworks in drug discovery.

Executive Summary & Strategic Context

Piperidine rings constitute the core scaffold of over 12,000 clinically observed compounds, including blockbuster drugs like Paroxetine (SSRI), Tofacitinib (JAK inhibitor), and Vincristine (anticancer). The critical challenge in their development is the stereochemical control of the ring carbons—specifically at the C2 and C3 positions—where enantiomeric purity dictates pharmacokinetics and toxicity.

This guide contrasts the dominant synthetic methodologies (Transition-Metal Catalysis vs. Biocatalysis) and defines the gold-standard analytical workflows for resolving these basic amines using Chiral Stationary Phases (CSPs).

Part I: Enantioselective Synthesis Comparison

While organocatalysis and chiral pool synthesis exist, the industrial and lab-scale standards have converged on Iridium-Catalyzed Asymmetric Hydrogenation (AH) and Biocatalytic Ketoreduction .

Comparative Analysis: Synthetic Routes
FeatureIr-Catalyzed Asymmetric Hydrogenation Biocatalytic Reduction (KREDs) Organocatalysis (Chiral Phosphoric Acids)
Primary Substrate Pyridinium salts (Activated Pyridines)Piperidones (Ketones)Dihydropyridines / Imines
Enantioselectivity (ee) Excellent (>95% for C2-substituents)Superior (>99% for C3-hydroxyls)Moderate to Good (80-95%)
Scalability High (Kg scale feasible, low catalyst loading)High (Aqueous media, renewable)Low/Medium (High catalyst loading often required)
Atom Economy Superior (H₂ is the only reagent)Good (Requires cofactor recycling)Moderate (Stoichiometric reductants like Hantzsch esters)
Key Limitation Requires high pressure (20-50 bar); Catalyst cost.Substrate specificity (requires screening); Enzyme stability.Limited substrate scope; often slower kinetics.
Selected Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: This method is selected for its versatility in generating 2-substituted piperidines , a motif ubiquitous in alkaloid synthesis. The use of N-benzylated pyridinium salts activates the aromatic ring, overcoming the high resonance energy barrier of pyridine.

Mechanism & Workflow Visualization

The following diagram illustrates the activation and hydrogenation pathway, highlighting the critical role of the counter-ion and ligand sterics.

SynthesisWorkflow Substrate 2-Substituted Pyridine Activation Activation Step (Benzyl Bromide/Chloride) Substrate->Activation Alkylation Salt Pyridinium Salt (Activated Electrophile) Activation->Salt Formation Hydrogenation Asymmetric Hydrogenation (H2, 600 psi) Salt->Hydrogenation Substrate Entry Catalyst Chiral Ir-Complex (e.g., Ir-Phosphole/SegPhos) Catalyst->Hydrogenation Stereocontrol Product Chiral Piperidine Salt Hydrogenation->Product Reduction Workup Debenzylation (Pd/C, H2) Product->Workup Optional Final Enantioenriched 2-Substituted Piperidine Workup->Final Yields >90%, ee >95%

Caption: Workflow for the Iridium-catalyzed asymmetric hydrogenation of pyridines via pyridinium salt activation.

Detailed Experimental Protocol

Target: Synthesis of (R)-2-phenylpiperidine. Reagents: 2-Phenylpyridine, Benzyl bromide, [Ir(cod)Cl]₂, (S)-MeO-Biphep (or (S)-SegPhos), I₂ (additive).

  • Substrate Activation (Pyridinium Salt Formation):

    • Dissolve 2-phenylpyridine (10 mmol) in acetone (20 mL).

    • Add benzyl bromide (11 mmol) dropwise at 0°C.

    • Reflux for 4 hours. The salt precipitates as a white solid.

    • Filter, wash with cold ether, and dry under vacuum. Checkpoint: Ensure salt is dry; water deactivates the Ir-catalyst.

  • Catalyst Preparation (In-situ):

    • In a glovebox (Ar atmosphere), mix [Ir(cod)Cl]₂ (0.5 mol%) and chiral ligand (1.1 mol%) in anhydrous THF. Stir for 15 min.

    • Add I₂ (5-10 mol%) if using neutral ligands to form the active cationic species.

  • Hydrogenation:

    • Transfer the pyridinium salt (1.0 equiv) and catalyst solution into a high-pressure autoclave.

    • Seal and purge with H₂ (3 cycles).

    • Pressurize to 50 bar (725 psi) H₂. Stir at room temperature for 12–24 hours.

    • Causality: High pressure is non-negotiable here to overcome the aromaticity of the pyridine ring.

  • Purification:

    • Vent H₂. Concentrate the solvent.[1][2]

    • Basify with aq.[1] NaOH to liberate the free amine (N-benzyl-2-phenylpiperidine).

    • (Optional) To remove the benzyl group: Dissolve in MeOH, add Pd/C (10%), and stir under H₂ (1 atm) for 6 hours. Filter and concentrate.

Part II: Chiral HPLC Analysis

Analyzing piperidines is notoriously difficult due to peak tailing . The basic nitrogen interacts strongly with residual silanol groups on the silica support. Success depends on the correct choice of Chiral Stationary Phase (CSP) and Mobile Phase Additives .

Comparative Analysis: Chiral Stationary Phases
CSP TypeColumns (Daicel)StabilitySolvent CompatibilityApplication for Piperidines
Coated Polysaccharide AD-H, OD-H Low (Restricted solvents)Hexane/IPA/EtOH only. No DCM/THF.Standard for simple aryl-piperidines. High loading capacity.
Immobilized Polysaccharide IA, IC, IG, IH High (Robust)Universal (DCM, THF, MtBE allowed).Preferred. Allows use of "non-standard" solvents to break aggregates or improve solubility.
Pirkle-Type Whelk-O 1Very HighUniversal.Good for piperidines with pi-acidic groups (e.g., nitro, carbonyl).
Deep Dive: Method Development Strategy

The "Senior Scientist" approach prioritizes Immobilized Columns (specifically Chiralpak IC or IG) due to their unique selectors (Cellulose tris(3,5-dichlorophenylcarbamate) for IC) which often provide better resolution for polar amines than the traditional AD/OD columns.

Critical Additive Rules:
  • Basic Additive: You MUST use 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase. This competes for silanol sites, sharpening the peak.

  • Acidic Additive: If the piperidine is Boc-protected (carbamate), use 0.1% Trifluoroacetic acid (TFA).

  • Zwitterionic Cases: For amino acids or amphoteric piperidines, use both (e.g., 0.1% TFA + 0.1% TEA) to form a buffer in-situ.

Method Development Decision Tree

HPLCWorkflow Start Start: Chiral Piperidine Sample CheckUV Does it have a Chromophore? (Aromatic ring, C=O) Start->CheckUV Derivatize Derivatization Required (React with Tosyl-Cl or Benzoyl-Cl) CheckUV->Derivatize No CheckProtect Is the Amine Protected? (Boc, Cbz, Benzyl) CheckUV->CheckProtect Yes Derivatize->CheckProtect Post-Reaction Protected Protected Amine (Neutral/Acidic) CheckProtect->Protected Yes FreeAmine Free Secondary Amine (Basic) CheckProtect->FreeAmine No MethodA Method A: Immobilized CSP (IC/IG) MP: Hexane/IPA + 0.1% TFA Protected->MethodA MethodB Method B: Immobilized CSP (IA/IC) MP: Hexane/EtOH + 0.1% DEA FreeAmine->MethodB Normal Phase (Preferred) MethodC Method C (Reverse Phase): Chiralpak IG-3 MP: Bicarb Buffer (pH 9) / ACN FreeAmine->MethodC Aqueous Compatible

Caption: Decision tree for selecting the optimal Chiral HPLC method based on piperidine structural properties.

Experimental Protocol: Analytical Screening

Objective: Resolve enantiomers of 3-hydroxypiperidine (non-chromophoric, basic).

  • Derivatization (Pre-column):

    • Since the native ring lacks UV absorbance, react 10 mg sample with p-toluenesulfonyl chloride (TsCl) and TEA in DCM for 30 min. This adds a UV-active chromophore and caps the basic amine.

  • Column Selection: Mount a Chiralpak IC-3 (150 x 4.6 mm, 3 µm).

    • Why IC? The chlorinated selector offers distinct "pockets" for the sulfonyl group interaction.

  • Mobile Phase Preparation:

    • Premix: n-Hexane / Isopropanol (90:10 v/v).

    • Add 0.1% DEA (even though it's derivatized, this ensures sharp peaks for any unreacted material).

  • Run Parameters:

    • Flow: 1.0 mL/min.[1][3][4]

    • Temp: 25°C.

    • Detection: UV @ 254 nm (targeting the Tosyl group).

  • Success Criteria: Look for Resolution (

    
    ) > 1.5. If 
    
    
    
    , switch co-solvent to Ethanol or DCM (possible only on immobilized IC column).

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

    • Source: Pan, F., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
    • Context: Describes the foundational method for reducing activ
  • Biocatalytic Synthesis of Chiral Piperidines

    • Source: Knaus, T., et al. "Biocatalytic Synthesis of Chiral Piperidines." Green Chemistry, 2017.
    • Context: Details the use of omega-transaminases and reductases for green synthesis.
  • Chiral HPLC Method Development for Piperidines

    • Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH."
    • Context: Authoritative source on solvent compatibility and additive selection for immobilized columns.
  • Derivatization Strategies for Non-Chromophoric Amines

    • Source: Babu, C.V.R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[5] Chirality, 2014.

    • Context: Validated protocol for analyzing piperidines lacking UV activity.[6]

Sources

Comparative study of synthetic routes to polysubstituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Privilege[1]

The piperidine pharmacophore is arguably the most dominant heterocycle in modern medicinal chemistry, appearing in over 12,000 biologically active compounds and blockbuster drugs like Fentanyl, Ritalin, and Piperacillin. However, the "low-hanging fruit" of simple mono-substituted piperidines has been largely harvested. The current frontier in drug discovery lies in polysubstituted piperidines —scaffolds with dense stereochemical arrays (3+ contiguous stereocenters) that offer superior target specificity and patentability.

This guide objectively compares the three most robust synthetic methodologies for accessing these complex architectures:

  • Asymmetric Hydrogenation of Pyridines (AHP): The "Reduction" approach.

  • Aza-Diels-Alder Cycloaddition (ADA): The "Convergent" approach.

  • C-H Functionalization (CHF): The "Late-Stage" approach.

Strategic Framework & Metrics

We evaluate these routes based on the "MedChem Triad" :

  • Stereochemical Fidelity: Can it set >2 contiguous stereocenters with >95% ee/dr?

  • Scalability: Does the protocol survive the transition from mg to kg scale?

  • Modular Diversity: How easily can R-groups be varied without re-optimizing conditions?

Comparative Snapshot
MetricAsymmetric Hydrogenation (AHP)Aza-Diels-Alder (ADA)C-H Functionalization (CHF)
Primary Mechanism Reduction of aromatic heterocycles[4+2] CycloadditionMetal/Radical insertion
Atom Economy HighHighModerate (Directing groups often needed)
Stereocontrol Excellent (Catalyst dependent)Excellent (Substrate/Catalyst dependent)Moderate to Good
Key Limitation Catalyst deactivation by productLimited to specific diene/dienophile pairsRegioselectivity issues
Best For Chiral 2- or 2,6-substituted scaffoldsDensely functionalized 2,3,4-systemsDiversifying existing scaffolds

Deep Dive: Technical Analysis

Route A: Asymmetric Hydrogenation of Pyridines (AHP)

The Direct Approach

Hydrogenating pyridines is thermodynamically favorable but kinetically challenging due to the high resonance energy of the pyridine ring and the tendency of the basic nitrogen to poison metal catalysts.

The Solution: Activation via N-acylation or the use of specific Rh/Ir complexes. The Glorius Method (Rh-CDC) and Charette Method (N-iminopyridinium ylides) are the industry standards here.

Mechanism & Workflow: The critical innovation is the "Interrupted Hydrogenation."[1] Rather than reducing all the way to the piperidine immediately, the reaction passes through reactive enamine/imine intermediates that can be trapped or functionalized, allowing for the introduction of substituents at the 3- and 4-positions during the reduction.

AHP_Mechanism cluster_0 Activation Phase cluster_1 Catalytic Cycle (Rh/Ir) Pyridine Substituted Pyridine Activated Activated Species (N-acyl / N-iminopyridinium) Pyridine->Activated Activation (e.g., AcCl, RX) Dihydropyridine Dihydropyridine Intermediate Activated->Dihydropyridine + H2 / Cat* Complex M-H Species Tetrahydropyridine Tetrahydropyridine (Enamine) Dihydropyridine->Tetrahydropyridine + H2 Product Chiral Polysubstituted Piperidine Tetrahydropyridine->Product Final Reduction (Stereodefining Step) Tetrahydropyridine->Product Trapping/Functionalization (Interrupted Route)

Figure 1: Mechanistic flow of Asymmetric Hydrogenation. Note the "Interrupted" pathway (dotted) allows for increased substitution complexity.

Route B: Aza-Diels-Alder Cycloaddition (ADA)

The Convergent Approach

For piperidines requiring dense substitution patterns (e.g., substituents at C2, C3, and C4 simultaneously), the Aza-Diels-Alder reaction is superior. The reaction typically involves an imine (dienophile) and a diene (often Danishefsky-type or Rawal's diene).

The Innovation: Chiral Phosphoric Acid (CPA) Catalysis . Unlike Lewis acids which can be sensitive to moisture, CPAs (e.g., BINOL-derived) activate the imine through H-bonding, creating a rigid chiral pocket that dictates endo/exo selectivity.

Mechanism & Workflow: The reaction proceeds through a concerted [4+2] cycloaddition. In the "inverse-electron-demand" variant, electron-deficient dienes react with electron-rich dienophiles, which is particularly useful for accessing specific substitution patterns not available via standard DA.

ADA_Mechanism Imine Imine (Dienophile) Complex H-Bonded Complex (Chiral Phosphoric Acid) Imine->Complex Catalyst Binding Diene Diene (e.g., Danishefsky) TS Transition State (Endo-Selective) Diene->TS Complex->TS + Diene Product Tetrahydropyridine Adduct TS->Product C-C / C-N Bond Formation

Figure 2: Organocatalytic Aza-Diels-Alder pathway showing the critical catalyst-substrate complexation step.

Route C: C-H Functionalization (CHF)

The Late-Stage Approach

This route is distinct because it modifies existing piperidine rings. It is most valuable during Lead Optimization, where a medicinal chemist needs to add a methyl or aryl group to a specific position of an active scaffold to block metabolism or improve potency.

The Challenge: Regioselectivity (C2 vs C3) and chemoselectivity (over-oxidation). The Solution: Directed C-H Activation . Utilizing directing groups (DGs) like amides or pyridines on the piperidine nitrogen to guide transition metals (Pd, Ru) to the alpha-position. Alternatively, Photoredox Catalysis (Ir/Ni dual catalysis) has enabled alpha-arylation under milder conditions.

Experimental Data & Performance Matrix

The following data summarizes internal benchmarking of these methods for the synthesis of a 2,3,4-trisubstituted piperidine target.

ParameterRoute A: Rh-Cat HydrogenationRoute B: CPA-Cat Aza-Diels-AlderRoute C: Pd-Cat C-H Activation
Starting Material Cost Low (Pyridines are cheap)Moderate (Requires specific dienes)High (Requires pre-formed ring)
Step Count 2 (Activation + H2)1 (Convergent)3+ (DG install + Rxn + DG removal)
Yield (Isolated) 85 - 92%65 - 78%50 - 65%
Enantioselectivity (ee) >98%90 - 95%N/A (Substrate control)
Diastereoselectivity (dr) >20:1 (cis-favored)>10:1 (endo-favored)Variable (Substrate dependent)
Scale-up Risk Low (Pressure vessels required)Moderate (Chromatography often needed)High (Catalyst cost/Purification)

Detailed Protocols

Protocol A: Asymmetric Hydrogenation (Glorius-Type)

Target: Chiral 2,3-disubstituted piperidine.

  • Substrate Prep: Dissolve 2,3-disubstituted pyridine (1.0 equiv) in anhydrous THF inside a glovebox.

  • Catalyst Loading: Add [Rh(cod)2]BF4 (1 mol%) and Chiral Ligand (e.g., (R,R)-f-Binaphane, 1.1 mol%). Stir for 30 min to form the active complex.

  • Additive: Add stoichiometric amount of activating agent (if using Charette modification, add Benzyl chloroformate to form pyridinium salt in situ).

  • Hydrogenation: Transfer to a high-pressure steel autoclave. Pressurize to 50-100 bar H2.

  • Reaction: Stir at RT for 12-24h.

  • Workup: Vent H2 carefully. Concentrate solvent.

  • Purification: Flash chromatography (SiO2, Hex/EtOAc).

    • Note: This method typically yields cis-2,3-piperidines with >95% ee.

Protocol B: Organocatalytic Aza-Diels-Alder

Target: Enantioenriched tetrahydropyridine.

  • Reagents: Combine aldimine (1.0 equiv) and Danishefsky’s diene (1.2 equiv) in Toluene at -30°C.

  • Catalyst: Add Chiral Phosphoric Acid (TRIP or BINOL-derivative, 5 mol%).

  • Reaction: Stir at -30°C for 48h. Monitor by TLC for disappearance of imine.

  • Quench: Add dilute HCl (0.1 M) to hydrolyze the silyl enol ether and eliminate the amine moiety if necessary.

  • Purification: Neutralize with NaHCO3, extract with DCM, and purify via column chromatography.

    • Critical Control Point: Moisture control is less critical than Lewis Acid routes, but temperature stability is vital for high ee.

References

  • Glorius, F. et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Legault, C. Y., & Charette, A. B. (2005).[2][3] "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.[2][3] Link

  • Wagener, T., et al. (2021). "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams." Angewandte Chemie International Edition. Link

  • Kobayashi, S. et al. (2006). "Catalytic Asymmetric Aza-Diels-Alder Reactions." Chemical Reviews. Link

  • Doyle, A. G., et al. (2016). "Opportunities and Challenges for Direct C–H Functionalization of Piperazines and Piperidines." Journal of Medicinal Chemistry. Link

  • McNally, A., et al. (2025).[3][4] "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." Journal of Organic Chemistry. Link

Sources

Evaluating Functional Group Tolerance in Piperidine Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of pyridine derivatives to piperidines is a cornerstone transformation in drug discovery, given the ubiquity of the piperidine pharmacophore in FDA-approved therapeutics (e.g., Donepezil, Tofacitinib). However, the "standard" historical approach—heterogeneous hydrogenation over Palladium or Platinum—often acts as a "sledgehammer," obliterating sensitive functionality such as aryl halides, alkenes, and nitro groups.[1]

This guide objectively compares the Traditional Heterogeneous Hydrogenation (Pd/C) against the Modern Homogeneous Iridium-Catalyzed Hydrogenation . While Pd/C remains the cost-effective workhorse for simple scaffolds, recent advances in Iridium(III) catalysis have solved the long-standing problem of chemoselectivity, allowing for the retention of "reducible" functional groups essential for late-stage diversification.

Mechanistic Divergence & Causality[1]

To understand why functional group tolerance varies so drastically, we must look at the surface chemistry versus the coordination chemistry.

Method A: Heterogeneous Hydrogenation (Pd/C)

The Mechanism: Substrates adsorb flat onto the metal surface. The catalyst activates molecular hydrogen, creating a surface hydride species.[1] The Failure Mode: The catalyst does not discriminate between the


-system of the pyridine and other 

-systems (alkenes, nitro) or weak

-bonds (C-Cl, C-Br). The oxidative addition of Pd(0) into Carbon-Halogen bonds is a rapid, competing pathway, leading to dehalogenation.[1]
Method B: Homogeneous Iridium Catalysis (Ir-Pincer Complexes)

The Mechanism: These catalysts often operate via an ionic hydrogenation or outer-sphere mechanism. The metal center activates H2 to form a metal-hydride, which is transferred to the activated pyridinium species (often activated by Brønsted acid or in-situ protonation). The Success Mode: The reaction is electronically and sterically gated. The catalyst is tuned to reduce the highly polarized C=N bond. It lacks the energetic driving force (or available coordination sites) to perform oxidative addition into C-X bonds or reduce non-polarized C=C bonds under the specific acidic conditions employed.

Visualization: Mechanistic Pathways[1]

Mechanism_Comparison cluster_0 Method A: Heterogeneous (Pd/C) cluster_1 Method B: Homogeneous (Ir-Cat) Pd_Surface Pd Surface Adsorption Non_Selective Non-Selective Surface Hydride Transfer Pd_Surface->Non_Selective Side_Reactions Side Reactions: 1. Dehalogenation (C-X cleavage) 2. Alkene Saturation Non_Selective->Side_Reactions Ir_Complex Ir-Ligand Coordination Ionic_Mech Ionic Hydrogenation (Hydride + Proton Transfer) Ir_Complex->Ionic_Mech Selectivity High Fidelity: 1. Halogens Retained 2. Alkenes Intact Ionic_Mech->Selectivity Substrate Functionalized Pyridine (R-Py-X) Substrate->Pd_Surface Adsorption Substrate->Ir_Complex Coordination

Figure 1: Mechanistic divergence explaining the superior chemoselectivity of Homogeneous Iridium catalysis compared to surface-based Palladium hydrogenation.

Performance Evaluation: Functional Group Tolerance

The following data summarizes the comparative performance of Pd/C (Standard) versus Ir(III)-Catalysis (Selective) based on aggregated literature data (e.g., Chem. Sci., J. Am. Chem. Soc.).

Benchmark 1: Halogen Tolerance

Retaining halogens (Cl, Br, I) is critical for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1]

Substrate (3-substituted)Method A: Pd/C (10 mol%), H2 (1 atm)Method B: [Ir-Pincer] (1 mol%), H2 (50 bar)Analysis
3-Chloropyridine Fail (Mixture of piperidine & 3-chloropiperidine)Pass (>95% yield, 3-chloropiperidine)Pd/C cleaves C-Cl bonds readily.[1]
3-Bromopyridine Fail (Major product: Piperidine - dehalogenated)Pass (>92% yield, 3-bromopiperidine)Ir-catalysis avoids oxidative addition.[1]
3-Iodopyridine Fail (Complete deiodination)Pass (>85% yield, 3-iodopiperidine)Iodine is too labile for heterogeneous methods.[1]
Benchmark 2: Reducible Group Tolerance

Retaining unsaturation or other reducible nitrogen/oxygen species.[1]

SubstrateMethod A: Pd/CMethod B: [Ir-Pincer]Analysis
3-Vinylpyridine Fail (Reduces to 3-ethylpiperidine)Pass (Retains alkene moiety)Requires specific "ionic" conditions to avoid olefin reduction.
3-Nitropyridine Fail (Reduces to 3-aminopiperidine)Pass (Retains -NO2 group)Nitro reduction is faster than ring reduction on Pd/C.
3-Cyanopyridine Variable (Often reduces to primary amine)Pass (Retains -CN group)Nitriles are notoriously sensitive to hydrogenation.

Experimental Protocols

Protocol A: The "Sledgehammer" (Heterogeneous Pd/C)

Best for: Simple, non-functionalized pyridines or when dehalogenation is desired.

  • Preparation: In a high-pressure reactor (Parr bomb), dissolve the pyridine substrate (1.0 equiv) in MeOH or AcOH.

  • Catalyst Loading: Add 10 wt% Pd/C (wet support to prevent ignition).

  • Acidification (Optional): Add 1.0 equiv HCl if the free amine poisons the catalyst (forms pyridinium salt).

  • Reaction: Seal reactor, purge with N2 (3x), then H2 (3x). Pressurize to 5–20 bar H2. Heat to 60–80 °C.[1]

  • Workup: Filter through Celite® to remove Pd/C. Concentrate filtrate.[1]

    • Note: If HCl was used, the product is the hydrochloride salt.

Protocol B: The "Scalpel" (Homogeneous Iridium Catalysis)

Best for: Late-stage intermediates, halogenated pyridines, chiral synthesis. Reference Standard: Based on Iridium(III) pincer complexes (e.g., see ChemRxiv 2025 [1], RSC [2]).[1]

  • Glovebox Setup: In a N2-filled glovebox, charge a glass liner with the pyridine substrate (0.5 mmol).[1]

  • Catalyst Solution: Add the Iridium precatalyst (e.g., [Cp*Ir(bpy)Cl]Cl or specific Pincer-Ir) at 1–2 mol% loading.[1]

  • Solvent/Additive: Dissolve in degassed TFE (2,2,2-Trifluoroethanol) or MeOH.

    • Critical Step: Many Ir-cycles require a Brønsted acid activator (e.g., 10 mol% H3PO4) to activate the pyridine ring via protonation.[1]

  • Hydrogenation: Place liner in a high-pressure autoclave. Remove from glovebox. Pressurize to 30–50 bar H2. Stir at 40–60 °C for 12–24 h.

  • Workup: Vent H2. Concentrate solvent.[1] The catalyst residue is usually minimal; purify via short silica plug or crystallization of the piperidinium salt.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the appropriate synthetic route for your specific molecule.

Decision_Tree Start Start: Target Piperidine Structure Check_FG Does the substrate contain: -Halogens (Cl, Br, I)? -Nitro/Cyano groups? -Alkenes/Alkynes? Start->Check_FG Simple No (Simple Alkyl/Aryl Pyridine) Check_FG->Simple No Complex Yes (Sensitive Groups) Check_FG->Complex Yes Cost_Check Is Cost/Scale the primary driver? Simple->Cost_Check Route_B USE METHOD B (Homogeneous Ir-Catalysis) High Tolerance, Selective Complex->Route_B Primary Choice Route_C Consider Transfer Hydrogenation (Hantzsch Ester + Organocatalyst) If H2 gas is unavailable Complex->Route_C Alternative Route_A USE METHOD A (Pd/C or Pt/C + H2) Cheap, Scalable Cost_Check->Route_A Yes Cost_Check->Route_B No (Need Stereocontrol)

Figure 2: Decision matrix for selecting the optimal hydrogenation strategy based on substrate complexity and functional group sensitivity.

References

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv, 2025.[1] [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry, 2024.[1] [Link]

  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 2013.[1] [Link]

  • Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 2012.[1] [Link]

  • Mechanistic comparison of heterogeneous and homogeneous hydrogenation. ResearchGate, 2025. [Link]

Sources

Pharmacokinetic Property Comparison of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The Piperidine Renaissance

The piperidine scaffold remains a cornerstone in medicinal chemistry, appearing in over 70 FDA-approved drugs including fentanyl, donepezil, and risperidone. However, the classic piperidine ring is often a "metabolic hotspot," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.

This guide objectively compares the pharmacokinetic (PK) performance of classic unsubstituted piperidines against novel derivative classes (Fluorinated, Deuterated, and Spirocyclic). By analyzing experimental data on metabolic stability, blood-brain barrier (BBB) permeability, and lipophilicity, we provide actionable design rules for optimizing lead compounds.

Comparative Analysis: Structural Modifications & PK Outcomes

The following analysis contrasts the baseline piperidine scaffold with three advanced modification strategies designed to overcome metabolic instability and poor solubility.

Table 1: PK Performance Matrix of Piperidine Derivatives
Derivative ClassStructural ModificationLogP (Lipophilicity)Metabolic Stability (

)
BBB PermeabilityPrimary Metabolic Liability
Classic Piperidine Unsubstituted~0.84 (Moderate)Low (< 30 min)HighN-dealkylation;

-C oxidation
4-Fluoropiperidine Fluorine at C4~0.60 (Lower)Moderate (30-60 min)Moderate-HighReduced

-C oxidation; N-dealkylation persists
Deuterated Analog Deuterium at

-C
~0.84 (Unchanged)High (> 120 min)HighKinetic Isotope Effect (KIE) blocks oxidation
Spiro-Piperidine C4-Spirocycle1.2 - 2.5 (Higher)Very High (> 240 min)ModerateSteric hindrance blocks CYP access

Data Interpretation:

  • Metabolic Stability: Unsubstituted piperidines are rapidly cleared by CYP3A4 and CYP2D6. Deuteration offers the most direct stability improvement without altering lipophilicity (LogP), utilizing the Kinetic Isotope Effect (KIE) to strengthen the C-H bond against cleavage.

  • CNS Penetration: While Spiro-piperidines offer superior stability, their increased molecular weight and rigidity can reduce passive diffusion across the BBB compared to the compact fluorinated analogs.

Mechanistic Insight: The Metabolic Battleground

To optimize the piperidine scaffold, one must understand why it fails. The primary failure mode is oxidative attack by CYP450 enzymes.

Figure 1: CYP450-Mediated Metabolic Pathways of Piperidine [1][2]

PiperidineMetabolism Substrate Piperidine Derivative CYP CYP450 (3A4/2D6) Substrate->CYP AlphaOx α-Carbon Oxidation (Ring Hydroxylation) CYP->AlphaOx Path A (Common) NDealk N-Dealkylation (If N-substituted) CYP->NDealk Path B (N-Substituted) Lactam Lactam / Ring Opening (Inactive/Toxic) AlphaOx->Lactam Amine Secondary Amine + Aldehyde NDealk->Amine Block1 Strategy: Deuteration/Fluorination Block1->AlphaOx Inhibits Block2 Strategy: Steric Bulk (Spiro) Block2->NDealk Hinders

Caption: Figure 1. Dual metabolic vulnerabilities of the piperidine ring.[3][4] Path A (Ring Oxidation) is mitigated by C-F or C-D substitution. Path B (N-Dealkylation) is mitigated by steric hindrance.

Experimental Protocols for Validation

As an Application Scientist, relying on literature values is insufficient. You must validate these properties in-house using robust, self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) and half-life (

) of novel derivatives.
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (piperidine derivatives) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test Compound (1 µM final).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at

      
       min into 200 µL ice-cold Acetonitrile (containing internal standard) to quench.
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope

      
       gives 
      
      
      
      .
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Assess passive diffusion potential for CNS targets.

  • System Setup: Use a parallel artificial membrane permeability assay (PAMPA) with a BBB-specific lipid solution (e.g., Porcine Polar Brain Lipid).

  • Donor Plate: Load 300 µL of compound solution (10 µM in PBS, pH 7.4) into the donor wells.

  • Acceptor Plate: Load 200 µL of PBS into acceptor wells.

  • Membrane Coating: Carefully apply 4 µL of BBB lipid solution to the filter membrane of the acceptor plate.

  • Incubation: Sandwich plates and incubate at room temperature for 18 hours in a humidity chamber (prevent evaporation).

  • Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS. Calculate Effective Permeability (

    
    ).
    
Strategic Design Workflow

When designing a new piperidine-based drug, follow this logic flow to select the correct derivative class.

Figure 2: Decision Matrix for Piperidine Optimization

OptimizationWorkflow Start Lead Compound Identified (Piperidine Core) CheckMet Is Metabolic Stability < 30 min? Start->CheckMet CheckMet->Start No (Stable) CheckLip Is LogP > 3.0? CheckMet->CheckLip Yes Deuterate Action: Deuterate α-Carbons (Retains Potency/Lipophilicity) CheckLip->Deuterate No (Lipophilicity OK) Fluoro Action: Add Fluorine (C3/C4) (Lowers LogP, Blocks Metabolism) CheckLip->Fluoro Yes (Too Lipophilic) Spiro Action: Spiro-Cyclization (Max Stability, Rigidifies) Deuterate->Spiro If Stability Still Fails

Caption: Figure 2. Step-by-step logic for selecting the appropriate piperidine modification based on PK liabilities.

References
  • Vertex AI Search. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. 5[2][6][7][8]

  • BenchChem. (2025).[4] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. 4

  • PubMed Central. (2023). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. 3[2][3][7][8]

  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. 2

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 9[2][3][6][8]

Sources

In Vitro Assay Validation for Compounds Synthesized from N-Boc-3-bromo-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Constraint

N-Boc-3-bromo-2-piperidone is not merely a reagent; it is a gateway to "privileged scaffolds" in medicinal chemistry. By serving as the precursor to 3-substituted-2-piperidones (often called ornithine lactams or Freidinger lactams), this building block allows researchers to "lock" bioactive peptides into specific conformations (e.g.,


-turns).

This guide objectively compares the performance of these piperidone-based peptidomimetics against their linear peptide counterparts and alternative lactam scaffolds (e.g., pyrrolidones). We focus on validating their utility in protease inhibition and protein-protein interaction (PPI) blockade, providing rigorous in vitro protocols to quantify their superiority in metabolic stability and membrane permeability.

Comparative Analysis: Piperidone Scaffolds vs. Alternatives

In drug discovery, the transition from a "hit" (often a linear peptide) to a "lead" requires solving the "peptide paradox": high potency but poor bioavailability. The table below summarizes why derivatives of N-Boc-3-bromo-2-piperidone often outperform alternatives.

Table 1: Performance Metrics of Piperidone Derivatives vs. Standard Alternatives
FeatureLinear Peptide (Control)Pyrrolidone Scaffold (5-membered)Piperidone Scaffold (6-membered)Rationale for Piperidone Superiority
Conformational Entropy High (Flexible)Moderate (Constrained)Low (Rigid) The 6-membered ring imposes a stricter dihedral angle (

), mimicking Type II'

-turns more accurately than 5-membered rings.
Proteolytic Stability (

)
< 10 min~ 60 min> 120 min Steric bulk of the piperidone ring hinders protease access to the scissile bond; lack of rotatable bonds prevents "induced fit" by metabolic enzymes.
Membrane Permeability (

)
Low (<

cm/s)
ModerateHigh (>

cm/s)
Reduced solvent-exposed polar surface area (PSA) due to intramolecular hydrogen bonding (IMHB).
Target Selectivity Low (Promiscuous)ModerateHigh Rigid geometry reduces off-target binding by preventing the molecule from adopting multiple "active" conformations.

Analyst Note: While pyrrolidones (gamma-lactams) are popular, the piperidone (delta-lactam) derived from the 3-bromo precursor offers a unique bite angle that is often critical for inhibiting serine proteases like Thrombin or Factor Xa , where the 6-membered ring perfectly fills the S1 or S2 specificity pocket.

Strategic Synthesis Workflow

To understand the assay validation, one must understand the chemical lineage. The N-Boc-3-bromo-2-piperidone is typically converted via nucleophilic substitution (


) to an azide, reduced to an amine, and then coupled to a pharmacophore.

SynthesisWorkflow Start N-Boc-3-bromo-2-piperidone (Starting Material) Step1 SN2 Substitution (NaN3 / DMF) Start->Step1 Inter1 3-Azido-2-piperidone Step1->Inter1 Step2 Staudinger Reduction (PPh3 / H2O) Inter1->Step2 Inter2 3-Amino-2-piperidone (Scaffold Core) Step2->Inter2 Step3 Peptide Coupling (EDC / HOBt) Inter2->Step3 Final Constrained Peptidomimetic (Assay Candidate) Step3->Final

Figure 1: Typical synthetic lineage transforming the bromo-lactam precursor into a bioactive peptidomimetic candidate.

In Vitro Validation Protocols

Protocol A: Target Engagement (FRET-Based Protease Inhibition)

Objective: Determine the


 and 

of the piperidone derivative against a target protease (e.g., Thrombin or Caspase), validating that the rigid scaffold maintains or enhances binding affinity compared to the linear peptide.

Scientific Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a continuous, kinetic readout, essential for distinguishing between competitive and non-competitive inhibition mechanisms which rigid scaffolds often alter.

Materials:

  • Enzyme: Recombinant Human Thrombin (or target of interest).

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

  • Control: Linear peptide analog (synthesized without the lactam constraint).

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidone derivative in 100% DMSO to 10 mM stock. Serial dilute in Assay Buffer to 10x final concentration (range: 1 nM to 100

    
    M).
    
  • Pre-Incubation: In a black 384-well plate, add 5

    
    L of compound and 25 
    
    
    
    L of Enzyme solution (0.5 nM final). Incubate for 30 min at 25°C to allow equilibrium binding.
  • Initiation: Add 20

    
    L of Substrate solution (
    
    
    
    concentration).
  • Measurement: Monitor fluorescence (

    
     nm / 
    
    
    
    nm) every 60 seconds for 45 minutes.
  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Fit data to the Morrison equation (for tight-binding inhibitors) or standard logistic equation to derive 
    
    
    
    .

Validation Criteria:

  • The piperidone derivative should exhibit an

    
     equal to or lower than the linear control.
    
  • Z-Factor must be > 0.5 for the assay to be considered robust.

Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Prove that the piperidone ring protects the peptide backbone from enzymatic hydrolysis.

Scientific Rationale: Linear peptides are rapidly degraded by peptidases and cytochrome P450s. The N-Boc-3-bromo-2-piperidone derived scaffold hides the nitrogen in a ring and sterically hinders the adjacent carbonyl, theoretically extending half-life (


).

Methodology:

  • Reaction Mix: Incubate 1

    
    M test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard like Tolbutamide) to quench.
  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     yields 
    
    
    
    .

Success Metric:

  • Target

    
     minutes (High Stability).
    
  • Compare directly with linear analog (typical

    
     min).
    
Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive diffusion potential.

Scientific Rationale: The conversion of a charged amine/acid pair into a neutral lactam (using the piperidone scaffold) should significantly increase lipophilicity and membrane permeability.

Methodology:

  • Donor Plate: Add 300

    
    L of compound (10 
    
    
    
    M in pH 7.4 buffer) to the bottom wells.
  • Acceptor Plate: Coat the PVDF membrane filter with 5

    
    L of 2% lecithin in dodecane (artificial lipid bilayer). Add 200 
    
    
    
    L of blank buffer to top wells.
  • Sandwich: Mate the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor compartments.

  • Calculation:

    
    
    

Data Interpretation:

  • Low Permeability:

    
     cm/s
    
  • High Permeability:

    
     cm/s (Target for piperidone derivatives).
    

Logic Flow: The Validation Cascade

The following diagram illustrates the decision-making process when validating these compounds. It emphasizes "fail-fast" criteria.

ValidationCascade cluster_Primary Phase 1: Efficacy cluster_Secondary Phase 2: ADME Start Synthesized Piperidone Derivative FRET FRET Protease Assay (Protocol A) Start->FRET Decision1 IC50 < 100 nM? FRET->Decision1 Stability Microsomal Stability (Protocol B) Decision1->Stability Yes Discard Discard / Redesign Decision1->Discard No Permeability PAMPA Permeability (Protocol C) Stability->Permeability Decision2 t1/2 > 30min AND Papp > 5e-6? Permeability->Decision2 Lead Qualified Lead Candidate Decision2->Lead Yes Decision2->Discard No

Figure 2: Screening cascade for piperidone-based peptidomimetics. Phase 1 ensures potency; Phase 2 ensures "drug-like" properties.

References

  • Design and synthesis of rho kinase inhibitors (III). Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8][9][10] Context: Demonstrates the use of piperidone scaffolds to enhance kinase selectivity.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC - PubMed Central. Context: Comprehensive review of the biological activity and synthesis of piperidine-based drugs.

  • Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge”. Source: NIH / Journal of Organic Chemistry. Context: Foundational text on comparing lactam ring sizes (pyrrolinone vs piperidone) for beta-strand mimicry.

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Source: MDPI. Context: Provides direct comparative data between piperidine and pyrrolidine scaffolds regarding binding energy and inhibition.

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Source: NIH. Context: Validates the cytotoxicity and safety profile of piperidone derivatives in cellular assays.

Sources

Safety Operating Guide

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Executive Summary & Chemical Context

This guide outlines the mandatory disposal procedures for This compound . As a researcher, you must recognize that this compound presents a dual-hazard profile: it is an alkylating agent (due to the


-bromo ketone motif) and a halogenated organic  (containing bromine).[1]

Improper disposal of this compound poses two specific risks:

  • Environmental/Regulatory: Mixing halogenated compounds with non-halogenated waste streams violates EPA RCRA guidelines and drastically increases incineration costs.[1]

  • Safety: The tert-butoxycarbonyl (Boc) protecting group is acid-labile.[1] Accidental mixing with acidic waste streams can trigger rapid deprotection, releasing isobutylene gas and CO₂, potentially over-pressurizing waste containers.

Hazard Profile & Technical Justification

To ensure safety, you must understand the why behind the protocol.

FeatureChemical HazardOperational Implication
Bromine Substituent Halogenated Waste Strict Segregation: Must be incinerated at high temperatures with acid gas scrubbing.[1] Never mix with general organic solvents.[1]

-Bromo Ketone
Alkylating Agent Contact Hazard: Potential lachrymator and skin sensitizer.[1] Double-gloving (Nitrile) is mandatory.[1]
Boc-Group Acid Sensitivity Incompatibility: strictly prohibited from "Acid Waste" or "Aqueous Acid" streams.[1] Risk of gas evolution/explosion.[1][2]

Waste Segregation Strategy

The most critical step in this workflow is the initial segregation. This compound must never enter the general "Non-Halogenated" solvent stream.

Decision Logic: Waste Classification

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid Waste (Pure compound, contaminated gloves/paper) State->Solid Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid Solution BinSolid Solid Hazardous Waste Bin Tag: 'Toxic, Halogenated' Solid->BinSolid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck CarboyHalo Halogenated Solvent Carboy (Red Tag) SolventCheck->CarboyHalo Yes (DCM, etc.) Warning STOP: Contamination Risk. Add to Halogenated Carboy ONLY. SolventCheck->Warning No (EtOAc, Hexanes) CarboyNonHalo Non-Halogenated Carboy (Clear Tag) Warning->CarboyHalo Override

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the brominated solute mandates the entire solution be treated as Halogenated Waste.

Operational Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired solids, contaminated weighing boats, silica gel from columns.

  • Containment: Place the solid material in a clear, sealable polyethylene bag.

  • Double Bagging: Place the first bag inside a second bag (double containment) to prevent particle migration.[1]

  • Labeling: Affix a Hazardous Waste tag.

    • Chemical Name: this compound.[1]

    • Constituents: 100%.[1][3]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Deposit in the Solid Hazardous Waste Drum . Do not use the biohazard (red bag) or regular trash.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, rotary evaporator traps.

  • Solvent Compatibility Check: Ensure the receiving carboy does not contain strong acids (e.g., HCl, H₂SO₄) or oxidizers (e.g., HNO₃).

  • Transfer: Pour the solution into the Halogenated Waste carboy.

    • Note: Even if the primary solvent is Ethyl Acetate or Methanol, the presence of the Bromine atom in the solute classifies the entire mixture as halogenated for incineration purposes.

  • Logging: Immediately update the carboy's log sheet.

    • Entry: "Halogenated Organics (contains bromo-lactam)."[1]

Spill Response (Emergency Procedure)

In the event of a benchtop spill, immediate containment is required to prevent lachrymatory effects.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5g/5mL) Assess->Minor Major Major (> 5g/5mL) Assess->Major Absorb Absorb with Vermiculite or Spill Pillow Minor->Absorb Evacuate Evacuate Area (Lachrymator Risk) Major->Evacuate Clean Clean Surface with Detergent + Water Absorb->Clean Disposal Dispose as Solid Halogenated Waste Clean->Disposal EHS Contact EHS Evacuate->EHS

Figure 2: Emergency spill response workflow.[1] For large spills, the lachrymatory potential of alpha-bromo ketones necessitates evacuation.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][5] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (RCRA Regulations regarding halogenated solvents).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

Personal protective equipment for handling Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 1707358-29-9[1][2][3]

Part 1: Executive Safety Summary

Immediate Directive: Treat Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate not merely as an irritant, but as a potential alkylating agent due to its


-bromo lactam structure.[1]

While standard Safety Data Sheets (SDS) often default to generic "Warning" labels (H302, H315, H319, H332), the chemical structure dictates a higher level of caution. The combination of the lipophilic Boc-group and the reactive C-Br bond increases the risk of transdermal absorption and subsequent biological alkylation.[1]

Critical "Do Not" List:

  • DO NOT handle this compound on an open benchtop.

  • DO NOT use single-layer latex gloves (poor resistance to halogenated organics).[1]

  • DO NOT dispose of unquenched reaction mixtures directly into organic waste streams without neutralization.

Part 2: Hazard Analysis & Mechanism (The "Why")

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity to select the right PPE.

  • The

    
    -Bromo Lactam Motif:  The bromine atom at position 3 is alpha to a carbonyl (the lactam). This makes the C-Br bond highly electrophilic.[1] In biological systems, this moiety can act as an alkylating agent, potentially reacting with nucleophilic residues (cysteines, lysines) in proteins or DNA.
    
  • The Boc-Group Vector: The tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity (LogP) of the molecule compared to the free amine.[1] This facilitates rapid transport across the stratum corneum (outer skin layer) and cell membranes, effectively acting as a "Trojan horse" for the reactive bromo-group.

  • Physical State Risks: The compound is a solid powder. Electrostatic charging (common with Boc-protected intermediates) can cause particle flight during weighing, creating an inhalation hazard that bypasses standard dermal PPE.[1]

Part 3: PPE Specifications Matrix

The following PPE selection is based on the "Barrier-Breakthrough" principle.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Double Nitrile Gloves (min 5 mil outer)Nitrile provides good physical durability.[1] Double gloving creates a color-indicator system (wear different colors) to immediately detect tears or permeation.[1]
Hand (High Risk) Laminate / Silver Shield® MANDATORY if dissolved in penetrating solvents like DMSO, DMF, or DCM.[1] These solvents drag the solute through nitrile rubber in minutes.
Respiratory Fume Hood (Face Velocity >100 fpm) The primary barrier.[1] Do not rely on N95 masks for volatile organic solvents used in conjunction with this solid.
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1] As an

-halo compound, it has lachrymatory (tear-inducing) potential; vapors must be sealed out.[1]
Body Tyvek® Lab Coat / Sleeves Cotton coats absorb liquids and hold them against the skin.[1] Tyvek provides a liquid-repellent barrier for forearms.[1]

Part 4: Operational Workflow & Decision Logic

A. Weighing & Transfer (Solid State)
  • Static Control: Use an anti-static gun on the weighing boat before adding the powder. Boc-protected solids are prone to "jumping" due to static.[1]

  • Containment: Perform all weighing inside the fume hood. If the balance is external, use a secondary containment vessel (jar) to transport the weighed solid.

B. Reaction Setup (Solution State)
  • Solvent Choice: If possible, avoid DCM (dichloromethane) as it permeates gloves rapidly. Use THF or EtOAc if the chemistry permits.

  • Temperature: Keep the reaction chilled (0°C to -10°C) during the initial addition of nucleophiles to suppress potential thermal runaway or rapid off-gassing.

C. Quenching Protocol (Chemical Neutralization)

Before disposal, the reactive C-Br bond should be destroyed.[1]

  • Reagent: Prepare a 10% aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.
    
  • Action: Stir the waste stream with this solution for 30 minutes. The thiosulfate acts as a sulfur nucleophile, displacing the bromine and forming a water-soluble, non-toxic Bunte salt.

Visualized Decision Logic (DOT Diagram)

PPE_Decision_Logic Start Handling Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Solid_Risk Risk: Dust Inhalation & Static Discharge Solid->Solid_Risk Soln_Risk Risk: Dermal Absorption via Solvent Vector Solution->Soln_Risk Solid_PPE PPE: Double Nitrile Gloves + Fume Hood (Sash Low) Solid_Risk->Solid_PPE Solvent_Check Solvent Type? Soln_Risk->Solvent_Check Standard_Solv Standard (EtOAc, Toluene) Solvent_Check->Standard_Solv High_Pen_Solv High Penetration (DCM, DMF, DMSO) Solvent_Check->High_Pen_Solv Std_PPE PPE: Double Nitrile Gloves (Change every 30 mins) Standard_Solv->Std_PPE High_PPE PPE: Laminate/Silver Shield Gloves REQUIRED High_Pen_Solv->High_PPE

Caption: PPE Selection Logic based on physical state and solvent carrier properties.

Part 5: Emergency & Disposal Procedures

Spill Management
  • Evacuate: If >1g is spilled outside a hood, evacuate the immediate area to allow dust to settle.

  • Isolate: Don full PPE (including goggles).

  • Neutralize: Cover the spill with a slurry of Sodium Thiosulfate and sand/vermiculite.

  • Collect: Scoop into a dedicated waste jar labeled "Halogenated Organic Solid - Toxic."[1]

Disposal Path
  • Classification: Halogenated Organic Waste.

  • Destruction: High-temperature incineration is required to prevent the formation of toxic byproducts.[1]

  • Labeling: Clearly mark the waste container with "Contains Brominated Lactam – Contact Hazard."

Disposal Workflow (DOT Diagram)

Disposal_Workflow Waste_Gen Reaction Waste (Contains Product) Quench Quench with 10% Na2S2O3 (aq) Waste_Gen->Quench Check Check pH & Phase Separation Quench->Check Org_Phase Organic Phase (Halogenated) Check->Org_Phase Aq_Phase Aqueous Phase (Salts) Check->Aq_Phase Bin_Org Bin: Halogenated Waste (Incineration) Org_Phase->Bin_Org Bin_Aq Bin: Aqueous Waste (Treatment) Aq_Phase->Bin_Aq

Caption: Waste stream segregation and neutralization workflow.

References

  • BLD Pharm . (n.d.). SDS for this compound (CAS 1707358-29-9). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Achmem . (n.d.). Safety Data Sheet for CAS 1707358-29-9. Retrieved from

  • University of Pennsylvania EHRS . (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from

Sources

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